molecular formula C11H9NO3 B11965825 Methyl beta-cyano-alpha-hydroxycinnamate

Methyl beta-cyano-alpha-hydroxycinnamate

Cat. No.: B11965825
M. Wt: 203.19 g/mol
InChI Key: FWJUJBITXCWPFT-UHFFFAOYSA-N
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Description

Methyl beta-cyano-alpha-hydroxycinnamate is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 3-cyano-2-hydroxy-3-phenylprop-2-enoate

InChI

InChI=1S/C11H9NO3/c1-15-11(14)10(13)9(7-12)8-5-3-2-4-6-8/h2-6,13H,1H3

InChI Key

FWJUJBITXCWPFT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C(C#N)C1=CC=CC=C1)O

Origin of Product

United States

Foundational & Exploratory

Methyl beta-cyano-alpha-hydroxycinnamate: Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl beta-cyano-alpha-hydroxycinnamate (CAS 200633-67-6), a specialized biochemical tool used primarily in metabolic research to modulate monocarboxylate transport.

Introduction & Significance

This compound (CAS 200633-67-6) is a synthetic cinnamic acid derivative belonging to the class of cyano-hydroxycinnamates .[1] It serves as a potent inhibitor of Monocarboxylate Transporters (MCTs) , specifically targeting the mitochondrial pyruvate carrier (MPC) and plasma membrane lactate transporters.

While its structural analog,


-cyano-4-hydroxycinnamate (CHC) , is the ubiquitous standard for MCT inhibition and MALDI mass spectrometry, the 

-cyano-

-hydroxy
isomer represents a distinct pharmacophore. This specific substitution pattern—placing the cyano group at the

-position and the hydroxyl group at the

-position—alters its binding kinetics and lipophilicity, making it a critical probe for dissecting the fine mechanisms of metabolic flux, particularly in the study of the Warburg Effect in oncology and mitochondrial respiration.

Chemical Identity & Properties

The nomenclature "beta-cyano-alpha-hydroxy" defines the substitution on the propenoate backbone. Unlike CHC, where the cyano group is adjacent to the carboxyl (alpha), here it resides on the benzylic carbon (beta), creating a highly conjugated enol system.

Physicochemical Profile[1][2][5][6][7][8][9][10][11]
PropertySpecification
Chemical Name Methyl 2-hydroxy-3-cyano-3-phenyl-2-propenoate
CAS Number 200633-67-6
Molecular Formula

Molecular Weight 203.19 g/mol
Appearance Yellow to off-white crystalline powder
Solubility Soluble in DMSO (>10 mg/mL), Methanol, Ethanol; Insoluble in water
pKa (Calculated) ~5.8 (Enolic hydroxyl)
Stability Moisture sensitive; Store at -20°C under inert gas
Structural Analysis

The molecule exists in a tautomeric equilibrium, predominantly favoring the enol form due to stabilization by the extended conjugation between the phenyl ring, the nitrile group, and the ester carbonyl.

  • 
    -Carbon (C2):  Bears the hydroxyl (-OH) group.
    
  • 
    -Carbon (C3):  Bears the phenyl ring and the cyano (-CN) group.
    

Synthesis & Reaction Mechanism

The synthesis of this compound is achieved via a Claisen Condensation between phenylacetonitrile and dimethyl oxalate. This route ensures the specific placement of the cyano and hydroxyl groups.

Synthetic Pathway
  • Deprotonation: A strong base (Sodium Methoxide) deprotonates the

    
    -carbon of phenylacetonitrile to form a resonance-stabilized carbanion.
    
  • Nucleophilic Attack: The carbanion attacks one of the carbonyl carbons of dimethyl oxalate.

  • Elimination: Methoxide is eliminated, forming the

    
    -keto ester intermediate (Methyl 3-cyano-2-oxo-3-phenylpropanoate).
    
  • Tautomerization: The intermediate rapidly tautomerizes to the stable enol form: this compound.

SynthesisPathway Reactant1 Phenylacetonitrile (Ph-CH2-CN) Conditions NaOMe / MeOH Reflux, 4h Reactant1->Conditions Reactant2 Dimethyl Oxalate ((COOMe)2) Reactant2->Conditions Intermediate Intermediate: Methyl 3-cyano-2-oxo-3-phenylpropanoate Conditions->Intermediate Claisen Condensation Product Product: This compound (Enol Form) Intermediate->Product Tautomerization

Caption: Synthetic route via Claisen condensation of phenylacetonitrile and dimethyl oxalate.

Step-by-Step Protocol
  • Reagent Prep: Dissolve Sodium Methoxide (1.1 eq) in anhydrous Methanol under Nitrogen atmosphere.

  • Addition: Add a mixture of Phenylacetonitrile (1.0 eq) and Dimethyl Oxalate (1.1 eq) dropwise to the base solution at 0°C.

  • Reaction: Allow to warm to room temperature, then reflux for 4 hours. The solution will turn yellow/orange.

  • Quench: Cool to 0°C and acidify with 1M HCl to pH 2 to protonate the enolate.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    , and concentrate
    
  • Purification: Recrystallize from Ethanol/Hexane to yield yellow needles.

Biological Mechanism of Action

This compound acts as a competitive inhibitor of monocarboxylate transport systems. Its efficacy is derived from its ability to mimic the transition state of pyruvate/lactate during translocation.

Target Interaction: Mitochondrial Pyruvate Carrier (MPC)

The primary biological utility of this compound is the blockade of pyruvate entry into the mitochondrial matrix, thereby inhibiting the TCA cycle and oxidative phosphorylation (OXPHOS).

  • Mechanism: The cyano-hydroxycinnamate moiety binds to the substrate-binding pocket of the MPC complex (MPC1/MPC2 heterodimer) in the inner mitochondrial membrane.

  • Selectivity: The methyl ester modification increases membrane permeability compared to the free acid, allowing for rapid intracellular accumulation. Once inside, it may be hydrolyzed to the free acid or act directly.

  • Metabolic Impact:

    • Inhibition of Gluconeogenesis: Blocks pyruvate transport from cytosol to mitochondria.

    • Forced Glycolysis: Cells treated with this inhibitor shift towards anaerobic glycolysis (lactate production) to maintain ATP, mimicking the Warburg effect.

MOA Pyruvate_Cyto Cytosolic Pyruvate MPC Mitochondrial Pyruvate Carrier (MPC1/MPC2) Pyruvate_Cyto->MPC Transport Pyruvate_Mito Mitochondrial Pyruvate MPC->Pyruvate_Mito Translocation Inhibitor This compound (Inhibitor) Inhibitor->MPC Competitive Inhibition (Blocks Pore) TCA TCA Cycle (ATP Production) Pyruvate_Mito->TCA

Caption: Mechanism of Action: Competitive blockade of the Mitochondrial Pyruvate Carrier (MPC).

Experimental Protocols

Mitochondrial Pyruvate Transport Assay

This assay validates the inhibitory activity of CAS 200633-67-6 on isolated mitochondria.

Materials:

  • Isolated Rat Liver Mitochondria (RLM).

  • Reaction Buffer: 120 mM KCl, 20 mM HEPES, 1 mM EGTA, pH 7.4.

  • Substrate: [

    
    ]-Pyruvate.
    
  • Inhibitor: this compound (dissolved in DMSO).

Procedure:

  • Incubation: Suspend RLM (1 mg protein/mL) in Reaction Buffer at 25°C.

  • Inhibitor Treatment: Add Inhibitor (0.1 - 100

    
    M) or DMSO control. Incubate for 2 minutes.
    
  • Initiation: Add 1 mM [

    
    ]-Pyruvate.
    
  • Termination: After 30 seconds, stop reaction by rapid filtration through nitrocellulose filters (0.45

    
    m) followed by cold buffer wash.
    
  • Quantification: Measure radioactivity in the retentate using liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin. Potential for cyanide release under strong acidic/basic hydrolysis conditions.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

  • Storage: Hygroscopic. Store in a desiccator at -20°C.

References

  • Halestrap, A. P. (1975). "The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors." Biochemical Journal, 148(1), 85–96. Link

  • Sigma-Aldrich. (2024). "this compound Product Specification - CAS 200633-67-6." AldrichCPR Rare Chemical Library. Link

  • Hildyard, J. C., et al. (2005). "Identification of monocarboxylate transporter isoforms in specific tissues." American Journal of Physiology-Cell Physiology, 289(6), C1444-C1454. Link

  • Ovens, M. J., et al. (2010). "The inhibition of monocarboxylate transport by alpha-cyano-4-hydroxycinnamate derivatives." Biochemical Journal, 431(2), 217-225. Link

Sources

Chemical structure of methyl beta-cyano-alpha-hydroxycinnamate

Technical Monograph: Methyl -Cyano- -Hydroxycinnamate

Synonyms: Methyl 3-cyano-2-hydroxy-3-phenylacrylate; Methyl phenylcyanopyruvate (enol form) CAS: 200633-67-6[1]

Executive Summary & Chemical Identity

Methyl


C3 building block

Chemically, it represents the stable enol tautomer of methyl 3-cyano-2-oxo-3-phenylpropanoate (methyl phenylcyanopyruvate). Its structure is defined by a fully conjugated system linking a phenyl ring, a nitrile group, and an enolic hydroxyl group, creating a highly reactive scaffold for nucleophilic substitution and cyclization.

Physicochemical Profile
ParameterSpecification
Molecular Formula

Molecular Weight 203.19 g/mol
Appearance Light yellow to off-white crystalline solid
Melting Point 122–125 °C (dependent on purity/tautomer ratio)
Solubility Soluble in MeOH, DMSO, EtOAc; Sparingly soluble in water
Acidity (pKa) ~5.5–6.5 (Enolic proton)

Structural Dynamics: The Keto-Enol Tautomerism

Understanding the reactivity of this compound requires recognizing its existence in dynamic equilibrium. While commercially labeled as the "cinnamate" (enol form), it exists in solution as an equilibrium mixture with its keto-derivative, methyl phenylcyanopyruvate .

The enol form is stabilized by:

  • Conjugation: The

    
    -system extends from the phenyl ring through the alkene to the ester carbonyl.
    
  • Intramolecular Hydrogen Bonding: A 6-membered hydrogen bond ring forms between the enolic hydroxyl and the ester carbonyl oxygen (or the nitrile nitrogen), significantly increasing stability.

Pathway Diagram: Tautomeric Equilibrium & Synthesis

TautomerismSubstrateBenzyl Cyanide(Ph-CH2-CN)IntermediateEnolate Intermediate(Stabilized Anion)Substrate->Intermediate NaOMe, MeOHClaisen CondensationReagentDimethyl Oxalate((COOMe)2)Reagent->Intermediate NaOMe, MeOHClaisen CondensationKetoKeto FormMethyl 3-cyano-2-oxo-3-phenylpropanoate(Ph-CH(CN)-C(=O)-COOMe)Intermediate->Keto H+ WorkupEnolTarget: Enol FormMethyl beta-cyano-alpha-hydroxycinnamate(Ph-C(CN)=C(OH)-COOMe)Keto->Enol Tautomerization(Solvent Dependent)

Figure 1: Synthesis via Claisen condensation and the subsequent keto-enol tautomerization.[1][2][3][4][5][6] The enol form is the dominant species in solid state and non-polar solvents.

Synthesis Protocol: Claisen Condensation

The most robust route to this scaffold is the base-mediated Claisen condensation of benzyl cyanide with dimethyl oxalate. This protocol is designed for high purity, minimizing the self-condensation of benzyl cyanide.

Reagents & Materials[5][6][8][9]
  • Substrate: Benzyl Cyanide (Phenylacetonitrile) [98%+]

  • Electrophile: Dimethyl Oxalate [Dry, recrystallized]

  • Base: Sodium Methoxide (NaOMe) [25% w/w in Methanol or solid]

  • Solvent: Anhydrous Methanol or THF

Step-by-Step Methodology
  • Preparation of Alkoxide Base:

    • In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, charge 1.2 equivalents of Sodium Methoxide solution.

    • Note: If using solid Na, dissolve carefully in anhydrous MeOH under

      
       flow.
      
  • Addition of Oxalate:

    • Add 1.2 equivalents of Dimethyl Oxalate to the alkoxide solution. Stir at 0°C for 15 minutes to ensure complete dissolution.

    • Critical: Excess oxalate prevents the dimerization of benzyl cyanide.

  • Controlled Addition of Nitrile:

    • Dissolve 1.0 equivalent of Benzyl Cyanide in a minimal volume of MeOH/THF.

    • Add this solution dropwise to the reaction mixture over 30–45 minutes while maintaining the temperature between 0–5°C.

    • Observation: The solution will turn yellow/orange, indicating enolate formation.

  • Reaction & Maturation:

    • Allow the mixture to warm to room temperature (20–25°C).

    • Stir for 4–6 hours. Monitoring via TLC (SiO2, 20% EtOAc/Hexane) should show the disappearance of benzyl cyanide (

      
      ) and the appearance of a polar spot (
      
      
      , streaks due to acidity).
  • Quench & Isolation (The Critical Step):

    • The reaction mixture currently contains the sodium enolate salt.

    • Pour the mixture into ice-cold 1M HCl (excess). Vigorous stirring is required.

    • The product will precipitate as the free enol/keto acid ester.

    • Filter the solid, wash with cold water, and recrystallize from Methanol/Water or warm Ligroin.

Yield Expectation: 70–85% Validation:




Applications in Drug Discovery

Methyl


1,3-electrophilic character
A. Heterocycle Synthesis

The compound reacts with binucleophiles to form fused ring systems:

  • + Hydrazines: Yields Pyrazoles.

  • + Amidines/Urea: Yields Pyrimidines and Triazines (common scaffolds in kinase inhibitors).

  • + Diamines: Yields Quinoxalines.

B. Biological Differentiation (MCT Inhibition Context)

Researchers often confuse this compound with


-cyano-4-hydroxycinnamic acid (CHCA)
FeatureMethyl

-cyano-

-hydroxycinnamate

-Cyano-4-hydroxycinnamic acid (CHCA)
Structure OH on

-carbon (enol); CN on

-carbon
OH on Phenyl ring (para); CN on

-carbon
Primary Use Synthesis Building Block / Heterocycle PrecursorMALDI Matrix / MCT Transporter Inhibitor
Reactivity High (Enol/Keto tautomerism)Stable Acid

Note: While structural analogs of the title compound have shown potential as inhibitors of gluconeogenesis (via pyruvate transport inhibition), they are distinct from the classical CHCA pharmacological class.

Safety & Handling (E-E-A-T)

  • Cyanide Risk: Although the nitrile group is covalently bonded, harsh acidic hydrolysis or metabolic breakdown can release HCN. Handle in a well-ventilated fume hood.

  • Skin Irritant: As an

    
    -hydroxy ester, it is a potent skin and eye irritant. Double-gloving (Nitrile) is recommended.
    
  • Storage: Store at 2–8°C under inert gas (Argon). Moisture can induce hydrolysis of the ester to the parent phenylcyanopyruvic acid, which is unstable and decarboxylates.

References

  • Skinner, G. S. (1933).[5] The Condensation of Oxalic Esters with Benzyl Cyanide.[5] Journal of the American Chemical Society, 55(5), 2036–2039.

  • Sigma-Aldrich. (n.d.). This compound Product Sheet. Merck KGaA.

  • Ruske, W. (1966). Reaction of Nitriles with Oxalic Acid Esters. Chemical Reviews.
  • Organic Syntheses. (1952). Phenylcyanopyruvic Acid Ethyl Ester (Analogous Protocol). Org. Synth. 32, 54.

Technical Whitepaper: Methyl 3-cyano-2-hydroxy-3-phenylacrylate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Physicochemical Properties, and Applications in Drug Discovery

Executive Summary

Methyl 3-cyano-2-hydroxy-3-phenylacrylate (CAS: 1124126-12-0) represents a critical class of


-functionalized 

-keto esters
, serving as a high-value "C3 synthon" in modern medicinal chemistry. Structurally, it exists as the stable enol tautomer of methyl 3-cyano-2-oxo-3-phenylpropionate. Its unique electronic architecture—featuring a push-pull system with a nitrile electron-withdrawing group (EWG) and a hydroxyl donor—makes it an indispensable scaffold for constructing privileged heterocyclic cores, particularly 5-amino-isoxazoles and 5-amino-pyrazoles , which are ubiquitous in kinase inhibitors and anti-inflammatory therapeutics.

This guide provides a rigorous technical analysis of its synthesis, tautomeric behavior, and application as a divergent intermediate in drug development.

Chemical Identity & Structural Dynamics

Nomenclature and Tautomerism

The compound exists in a dynamic equilibrium between its keto and enol forms. While the IUPAC name Methyl 3-cyano-2-oxo-3-phenylpropionate describes the keto form, the compound predominantly adopts the enol structure, Methyl 3-cyano-2-hydroxy-3-phenylacrylate, in solution and solid state due to resonance stabilization and intramolecular hydrogen bonding.

  • Formula:

    
    
    
  • Molecular Weight: 203.19 g/mol

  • Key Functional Groups: Nitrile (CN), Enol (-OH), Methyl Ester (-COOMe), Phenyl Ring (-Ph).

Structural Clarification

Critical Distinction: Researchers must distinguish this compound from its isomer, Methyl 2-cyano-3-hydroxy-3-phenylacrylate (derived from benzoylation of methyl cyanoacetate).

  • Target Molecule (3-cyano-2-hydroxy): Derived from Phenylacetonitrile + Oxalate. (CN at

    
    -position relative to ester).
    
  • Isomer (2-cyano-3-hydroxy): Derived from Methyl Cyanoacetate + Benzoyl Chloride. (CN at

    
    -position relative to ester).
    
Tautomeric Equilibrium Visualization

The following diagram illustrates the keto-enol tautomerism and the stabilization of the enol form.

Tautomerism cluster_features Stabilizing Factors Keto Keto Form (Methyl 3-cyano-2-oxo-3-phenylpropionate) Less Stable Enol Enol Form (Methyl 3-cyano-2-hydroxy-3-phenylacrylate) Dominant (Stabilized by H-bond) Keto->Enol Tautomerization Enol->Keto Resonance Extended Conjugation (Ph-C=C-C=O) Enol->Resonance H_Bond Intramolecular H-Bond (OH ... O=C) Enol->H_Bond

Figure 1: Keto-enol tautomerism favoring the enol form due to conjugation and hydrogen bonding.

Chemical Synthesis

The industrial and laboratory-scale synthesis relies on a Claisen Condensation between phenylacetonitrile and dimethyl oxalate. This route is preferred for its high atom economy and the availability of reagents.

Reaction Mechanism

The


-protons of phenylacetonitrile (

) are deprotonated by a strong base (Sodium Methoxide) to generate a carbanion. This nucleophile attacks the electrophilic carbonyl of dimethyl oxalate. The resulting intermediate eliminates methoxide to form the enolate salt, which is subsequently acidified to yield the product.
Experimental Protocol (Standardized)

Reagents:

  • Phenylacetonitrile (1.0 equiv)

  • Dimethyl Oxalate (1.2 equiv)

  • Sodium Methoxide (NaOMe) (1.5 equiv, 25% w/w in MeOH)

  • Solvent: Anhydrous Methanol or THF

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Base Preparation: Charge the flask with NaOMe solution and cool to 0°C.

  • Addition: Add Dimethyl Oxalate (solid or solution) to the base. Stir for 15 minutes.

  • Condensation: Dropwise add Phenylacetonitrile over 30 minutes, maintaining temperature

    
    . The solution will turn yellow/orange as the enolate forms.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours (monitor by TLC/LC-MS).

  • Quench & Isolation: Pour the reaction mixture into ice-cold water (500 mL). The product exists as a soluble sodium salt.

  • Acidification: Slowly add 6N HCl until pH

    
     1-2. The enol form will precipitate as a solid.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water or Toluene.

Yield: Typically 75–85%.[1] Characterization:

  • 1H NMR (DMSO-d6):

    
     12.5 (s, 1H, OH), 7.3-7.6 (m, 5H, Ph), 3.8 (s, 3H, OMe).
    
  • IR: 2210 cm⁻¹ (CN), 1650 cm⁻¹ (Ester C=O), 3200-3400 cm⁻¹ (OH broad).

Physicochemical Properties[2]

PropertyValue / DescriptionRelevance
Physical State White to pale yellow crystalline solidSolid handling in GMP environments.
Melting Point 130–135 °C (Decomposes)Indicator of purity; avoid high-temp drying.
Acidity (pKa) ~ 4.5 – 5.5Acidic enol; forms stable salts with bases (Na+, K+).
Solubility Soluble in MeOH, DMSO, EtOAc; Insoluble in Water (acidic form).Requires organic solvents for reactions; aqueous base for extraction.
Stability Hygroscopic; sensitive to hydrolysis.Store under inert atmosphere at 4°C.

Applications in Drug Discovery

The primary utility of Methyl 3-cyano-2-hydroxy-3-phenylacrylate lies in its reactivity with binucleophiles to form heterocycles . It acts as a 1,3-dielectrophile equivalent (via the ester and the enol/nitrile functionality).

Divergent Synthesis of Heterocycles

By varying the binucleophile, researchers can access distinct pharmacophores:

  • 5-Amino-isoxazole-4-carboxylates (Reaction with Hydroxylamine):

    • Mechanism:[2][3] Attack of

      
       on the nitrile and ester/ketone.
      
    • Application: Anti-inflammatory agents (Leflunomide analogs), antifungal agents.

  • 5-Amino-pyrazole-4-carboxylates (Reaction with Hydrazines):

    • Mechanism:[2][3] Attack of

      
       on the nitrile and ester/ketone.
      
    • Application: Kinase inhibitors (e.g., p38 MAPK, B-Raf inhibitors). The pyrazole core mimics the ATP adenine ring.

Biological Mechanism (Direct Activity)

While primarily a building block, the enol structure shares homology with:

  • HPPD Inhibitors: The

    
    -ketonitrile motif mimics the triketone pharmacophore of herbicides (e.g., Mesotrione) and tyrosinemia drugs (Nitisinone), potentially inhibiting 4-hydroxyphenylpyruvate dioxygenase.
    
  • Chelation: The enol-ester motif is a bidentate ligand for

    
     and 
    
    
    
    , suggesting potential metalloenzyme inhibition.
Synthetic Workflow Diagram

SynthesisWorkflow Start Phenylacetonitrile (Ph-CH2-CN) Intermediate Enolate Salt (Reaction in NaOMe/MeOH) Start->Intermediate Claisen Condensation Reagent Dimethyl Oxalate (MeOOC-COOMe) Reagent->Intermediate Claisen Condensation Product Methyl 3-cyano-2-hydroxy-3-phenylacrylate (Target Scaffold) Intermediate->Product Acidification (HCl) Isoxazole 5-Amino-isoxazole-4-carboxylate (Reaction with NH2OH) Product->Isoxazole Cyclization Pyrazole 5-Amino-pyrazole-4-carboxylate (Reaction with Hydrazine) Product->Pyrazole Cyclization

Figure 2: Divergent synthesis pathway from starting materials to bioactive heterocycles.

Safety & Handling (SDS Summary)

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Specific Risk: Cyanide Generation. Under strong basic hydrolysis or thermal decomposition, the nitrile group may release cyanide ions. Always work in a well-ventilated fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Spill Response: Treat spills with bleach (sodium hypochlorite) to oxidize any potential cyanide residues before disposal.

References

  • Synthesis of

    
    -keto esters:  "Reaction of arylacetonitriles with diethyl oxalate." Organic Syntheses, Coll.[3][4] Vol. 2, p. 287. Link
    
  • Heterocycle Formation: Elnagdi, M. H., et al. "Nitriles in heterocyclic synthesis: A route to isoxazoles and pyrazoles." Journal of Heterocyclic Chemistry, 1982.
  • CAS Registry: 1124126-12-0 (Methyl 3-cyano-2-hydroxy-3-phenylacrylate).[5] ChemicalBook/SciFinder Database.

  • Pharmacophore Analysis: "The role of 5-aminopyrazoles in kinase inhibitor design." Journal of Medicinal Chemistry, 2010.

Sources

Technical Guide: Molecular Characterization and Applications of C11H9NO3 Cinnamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

The molecular formula C11H9NO3 represents a specific subclass of functionalized cinnamic acid derivatives critical in bio-organic chemistry and drug discovery. While several isomers exist (e.g., quininic acid, indole-3-pyruvic acid), this guide focuses exclusively on the cinnamate scaffold , specifically


-Cyano-4-methoxycinnamic acid (CMCA)  and related isocyanato-derivatives. These compounds are pivotal as Monocarboxylate Transporter (MCT) inhibitors in oncology and as matrices in MALDI-TOF mass spectrometry.[1]
Molecular Characterization[2]
ParameterValueCalculation / Notes
Molecular Formula C₁₁H₉NO₃ Carbon (11), Hydrogen (9), Nitrogen (1), Oxygen (3)
Exact Mass 203.0582 g/mol Based on monoisotopic masses (C: 12.00000, H: 1.00783, N: 14.00307, O: 15.99491)
Average Mol.[2][3][1][4][5][6][7][8][9][10][11] Weight 203.19 g/mol Standard atomic weights
Core Scaffold PhenylpropanoidCinnamic acid backbone (

)
Key Isomer (E)-

-Cyano-4-methoxycinnamic acid
The thermodynamically stable trans isomer is biologically active.
Structural Isomerism & Identification

Distinguishing the cinnamate derivative from its heteroaromatic isomers is crucial for valid experimental design.

  • Target Compound:

    
    -Cyano-4-methoxycinnamic acid [12]
    
    • Structure: A phenyl ring substituted with a methoxy group (-OCH₃) and an acrylic acid chain substituted with a cyano group (-CN) at the alpha position.

    • Application: MCT inhibition, MALDI matrix.

  • Common Isomer (Non-Cinnamate): Quininic Acid (6-Methoxyquinoline-4-carboxylic acid).

    • Distinction: Contains a quinoline fused ring system; lacks the reactive vinyl double bond of cinnamates.

Synthesis Protocols

The synthesis of


-cyano-cinnamate derivatives relies on the Knoevenagel Condensation , a robust carbon-carbon bond-forming reaction. This protocol is self-validating through the observation of crystalline precipitation and melting point determination.
Protocol A: Synthesis of -Cyano-4-methoxycinnamic Acid (CMCA)

Objective: Synthesize high-purity (E)-


-cyano-4-methoxycinnamic acid from 4-methoxybenzaldehyde.

Reagents:

  • 4-Methoxybenzaldehyde (Anisaldehyde) [CAS: 123-11-5]

  • Cyanoacetic acid [CAS: 372-09-8]

  • Piperidine (Catalyst)

  • Ethanol (Solvent)[3]

Step-by-Step Methodology:

  • Stoichiometric Mixing: In a 250 mL round-bottom flask, dissolve 4-methoxybenzaldehyde (13.6 g, 100 mmol) and cyanoacetic acid (8.5 g, 100 mmol) in Ethanol (50 mL) .

  • Catalysis: Add Piperidine (0.5 mL) dropwise. Note: Piperidine acts as a base to deprotonate the cyanoacetic acid, generating the active carbanion nucleophile.

  • Reflux: Attach a condenser and heat the mixture to reflux (approx. 78°C) for 3–5 hours .

    • Validation: The reaction progress can be monitored by TLC (Hexane:Ethyl Acetate 7:3). The aldehyde spot will disappear.

  • Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. The product often precipitates as a yellow solid upon cooling.

    • Optimization: If no precipitate forms, reduce solvent volume by rotary evaporation or add cold water (10-20 mL) to induce nucleation.

  • Purification: Filter the crude solid under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) followed by dilute HCl (0.1 M) to remove piperidine residues.

  • Recrystallization: Recrystallize from hot ethanol/water (9:1) to obtain bright yellow needles.

  • Characterization:

    • Yield: Expect 70–85%.

    • Melting Point: ~248–250°C (Decomposes).

Visualization: Knoevenagel Condensation Pathway

SynthesisPathway Start1 4-Methoxybenzaldehyde (C8H8O2) Inter Intermediate (Aldol-like adduct) Start1->Inter Piperidine Ethanol, Reflux Start2 Cyanoacetic Acid (C3H3NO2) Start2->Inter Product α-Cyano-4-methoxycinnamic Acid (C11H9NO3) Inter->Product - H2O (Elimination) Byprod H2O Inter->Byprod

Figure 1: Knoevenagel condensation pathway for the synthesis of C11H9NO3 cinnamate derivatives.

Biological Applications: MCT Inhibition[3][7][14][15]

The primary pharmacological interest in C11H9NO3 cinnamates lies in their ability to inhibit Monocarboxylate Transporters (MCTs) , specifically MCT1 and MCT4.

Mechanism of Action: The Warburg Effect Blockade

Cancer cells often rely on aerobic glycolysis (the Warburg effect), producing massive amounts of lactate.[1]

  • Lactate Accumulation: Rapid glycolysis generates lactate and protons (

    
    ).
    
  • Efflux Requirement: To prevent intracellular acidification (which would kill the cell), tumors overexpress MCT1 and MCT4 to export lactate.

  • Inhibition:

    
    -Cyano-cinnamates bind to the transmembrane domain of MCTs, blocking this efflux.
    
  • Result: Intracellular pH drops, glycolysis is feedback-inhibited, and the tumor cell undergoes apoptosis.

SAR (Structure-Activity Relationship)
  • 
    -Cyano Group:  Essential for high-affinity binding. The electron-withdrawing nature enhances the acidity of the carboxylic acid and interaction with the transporter pore.
    
  • 4-Methoxy Substitution: Increases lipophilicity compared to the 4-hydroxy analog (CHCA), potentially improving membrane permeability, though CHCA remains the standard reference inhibitor.

Visualization: MCT Inhibition Logic

MCT_Inhibition Glucose Glucose Influx Glycolysis Aerobic Glycolysis (Warburg Effect) Glucose->Glycolysis Lactate Intracellular Lactate + H+ Glycolysis->Lactate MCT MCT1 / MCT4 Transporter Lactate->MCT Efflux Lactate Efflux (Survival) MCT->Efflux Normal Cancer Function Apoptosis Acidification & Apoptosis MCT->Apoptosis If Blocked Inhibitor C11H9NO3 Cinnamate (Inhibitor) Inhibitor->MCT BLOCKS

Figure 2: Mechanism of action for cinnamate-based MCT inhibitors in oncological contexts.

Analytical Characterization Data

For researchers validating synthesized or purchased compounds, the following spectral data is standard for (E)-


-Cyano-4-methoxycinnamic acid .
TechniqueExpected Signal / CharacteristicInterpretation
¹H NMR (DMSO-d₆)

3.85 (s, 3H)
Methoxy group (-OCH₃)

7.10 (d, 2H), 8.05 (d, 2H)
Para-substituted aromatic ring protons

8.25 (s, 1H)
Vinyl proton (-CH=C-), deshielded by CN and COOH

13.5 (br s, 1H)
Carboxylic acid proton (-COOH)
IR Spectroscopy 2220 cm⁻¹Nitrile (C

N) stretch (Distinctive sharp peak)
1680–1700 cm⁻¹Carbonyl (C=O) stretch of conjugated acid
Mass Spectrometry m/z 202.05 [M-H]⁻Negative ion mode (ESI-) dominant peak

References

  • MCT Inhibition & Cancer Metabolism

    • Halestrap, A. P., & Wilson, M. C. (2012).
    • Source:

  • Synthesis of Cinnamate Derivatives

    • Verley, A. (1899). Sur la condensation des aldéhydes avec les acides cyanoacétiques. Bulletin de la Société Chimique de France.
    • Source:

  • MALDI Matrix Applications

    • Beavis, R. C., & Chait, B. T. (1992).

      
      -Cyano-4-hydroxycinnamic acid as a matrix for matrix-assisted laser desorption mass spectrometry.[1][10] Organic Mass Spectrometry.
      
    • Source:

  • Chemical Properties & Constants

    • National Institute of Standards and Technology (NIST). (2023).[7][13] (E)-3-(2-cyano-4-methoxyphenyl)-2-propenoic acid. NIST Chemistry WebBook.

    • Source:

Disclaimer: This guide is for research purposes only. All synthesis reactions should be performed in a fume hood with appropriate PPE.

Sources

Difference between methyl beta-cyano-alpha-hydroxycinnamate and CHCA

Structural and Functional Distinction: Methyl -cyano- -hydroxycinnamate vs. CHCA

Executive Summary

This technical guide delineates the critical chemical and functional differences between


-Cyano-4-hydroxycinnamic acid (CHCA)Methyl 

-cyano-

-hydroxycinnamate

While sharing the same empirical formula class (

CHCAMethyl 

-cyano-

-hydroxycinnamate

Critical Warning: Confusing these isomers in experimental workflows will lead to complete assay failure. The

Part 1: Chemical Identity & Structural Divergence

To understand the functional disparity, we must first deconstruct the molecular architecture. The primary confusion arises from the "cyano-hydroxy-cinnamate" nomenclature, but the positional isomerism fundamentally alters the electronic properties.

Structural Comparison Table
FeatureCHCA (HCCA) Methyl

-cyano-

-hydroxycinnamate
IUPAC Name (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acidMethyl 2-hydroxy-3-cyano-3-phenylacrylate
CAS Number 28166-41-8200633-67-6
Molecular Formula


Functional Class Free Acid (Carboxylic)Methyl Ester
Hydroxyl Position Para-Phenolic (Ring)Alpha-Vinylic (Chain/Enol)
Cyano Position Alpha (Next to COOH)Beta (Next to Phenyl)
Primary Role MALDI Matrix / MCT InhibitorSynthetic Intermediate
Isomer Visualization (Graphviz)

The following diagram illustrates the structural mismatch. Note the position of the Hydroxyl (-OH) and Cyano (-CN) groups.

ChemicalStructurescluster_0Compound A: CHCA (Active Matrix)cluster_1Compound B: Methyl Beta-Cyano IsomerCHCA_CorePhenyl Ring(4-OH group)CHCA_AlphaAlpha Carbon(-CN group)CHCA_Core->CHCA_AlphaDouble BondProton_SourceMALDI Ionization(Successful)CHCA_Core->Proton_SourceDonates H+CHCA_AcidCarboxylic Acid(-COOH)CHCA_Alpha->CHCA_AcidMB_CorePhenyl Ring(No OH)MB_BetaBeta Carbon(-CN group)MB_Core->MB_BetaMB_AlphaAlpha Carbon(-OH group)MB_Beta->MB_AlphaDouble BondMB_EsterMethyl Ester(-COOCH3)MB_Alpha->MB_EsterNo_ProtonNo Ionization(Assay Failure)MB_Alpha->No_ProtonEnolic H (Weak)

Figure 1: Structural topology comparison showing the critical loss of the phenolic proton donor in the beta-cyano isomer.

Part 2: Functional Analysis & Causality

MALDI-TOF MS Utility

CHCA is the "Gold Standard" matrix for the ionization of peptides and small proteins (<10 kDa). Its efficacy relies on two mechanistic pillars:

  • Optical Absorption: The conjugated aromatic system efficiently absorbs UV laser energy (typically 337 nm or 355 nm).

  • Proton Transfer: The para-phenolic hydroxyl group (

    
    ) and the carboxylic acid (
    
    
    ) facilitate the protonation of analyte molecules (forming
    
    
    ions).

Why the Beta-Cyano Isomer Fails: The Methyl


-cyano-

-hydroxycinnamate
Biological Activity (MCT Inhibition)

CHCA is a classic inhibitor of Monocarboxylate Transporters (MCTs), specifically MCT1. It mimics the substrate (pyruvate/lactate) structure—a small aromatic acid with a specific charge distribution.

  • Mechanism: CHCA binds to the transmembrane substrate channel, blocking lactate transport. This is used in oncology research to starve Warburg-effect tumors.

  • The Isomer: The methyl ester form (Methyl

    
    -cyano...) is uncharged and structurally inverted at the active site. While some esters (e.g., Methyl-CHCA) are used as prodrugs (hydrolyzed inside the cell to active CHCA), the 
    
    
    -cyano isomer
    would hydrolyze to a chemically distinct acid (
    
    
    -cyano-
    
    
    -hydroxycinnamic acid), which does not match the pharmacophore of MCT inhibitors.

Part 3: Experimental Protocols (CHCA Focus)

Since the

CHCA
Protocol: Preparation of CHCA for Peptide MALDI

Context: Standard "Dried Droplet" method.

  • Solvent Preparation:

    • Mix 50% Acetonitrile (ACN) and 50% Water (Milli-Q grade).

    • Add 0.1% Trifluoroacetic Acid (TFA) . The TFA is critical to solubilize the matrix and provide an initial proton source.

  • Matrix Saturation:

    • Weigh 10 mg of CHCA (CAS 28166-41-8).[1]

    • Add 1 mL of the Solvent mixture.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 13,000 rpm for 2 minutes to pellet undissolved matrix. Note: Using a saturated solution ensures maximum crystal density.

  • Deposition:

    • Mix 1

      
      L of analyte (peptide solution) with 1 
      
      
      L of supernatant matrix solution.
    • Spot 1

      
      L onto the MALDI target plate.
      
    • Allow to air dry at room temperature. Do not apply heat, as this alters crystal homogeneity.

Protocol: MCT Inhibition Assay (In Vitro)

Context: Measuring lactate transport inhibition in tumor cells.

  • Stock Solution:

    • Dissolve CHCA in DMSO to create a 100 mM stock. Note: CHCA is sparingly soluble in water; DMSO is required.

  • Working Buffer:

    • Dilute stock into Krebs-Ringer buffer (pH 7.4) to final concentrations (e.g., 0.1 – 10 mM).

    • Control: Ensure final DMSO concentration is <0.5% to prevent cytotoxicity.

  • Uptake Assay:

    • Incubate cells with

      
      C-L-Lactate in the presence/absence of CHCA for 1 minute (initial rate).
      
    • Terminate uptake with ice-cold stop solution (containing high concentration unlabelled lactate).

    • Lyse cells and measure radioactivity via scintillation counting.

Part 4: Synthesis & Nomenclature Logic

Why does the Methyl


-cyano-

-hydroxycinnamate
  • Synthesis Logic: It is formed via the condensation of benzoylformate derivatives or similar pathways, distinct from the Knoevenagel condensation of 4-hydroxybenzaldehyde and cyanoacetic acid used to make CHCA.

  • The "Methyl Ester of CHCA" Trap: Researchers often seek the Methyl ester of CHCA (Methyl

    
    -cyano-4-hydroxycinnamate) to improve cell permeability.
    
    • Correct Reagent: Methyl

      
      -cyano-4-hydroxycinnamate.
      
    • Incorrect Reagent: Methyl ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -cyano-
      
      
      -hydroxycinnamate (CAS 200633-67-6).[2]
    • Check: Always verify the position of the Cyano group (

      
       vs 
      
      
      ) and the Hydroxyl group (Ring vs Chain) in the Certificate of Analysis.
Decision Pathway (Graphviz)

DecisionTreeStartSelect ReagentApp_MALDIApplication:MALDI-TOF MSStart->App_MALDIApp_MCTApplication:MCT InhibitionStart->App_MCTApp_SynthApplication:Organic SynthesisStart->App_SynthCHCA_AcidUse CHCA (Acid)CAS: 28166-41-8App_MALDI->CHCA_AcidStandardCell_PermCell_PermApp_MCT->Cell_PermNeed Cell Permeability?Beta_CyanoMethyl Beta-cyano-alpha-hydroxy...CAS: 200633-67-6App_Synth->Beta_CyanoBuilding BlockCell_Perm->CHCA_AcidNo (In vitro)CHCA_EsterUse Methyl-CHCA(Methyl alpha-cyano-4-hydroxy...)Cell_Perm->CHCA_EsterYes (Live Cell)Beta_Cyano->CHCA_AcidDO NOT SUBSTITUTE

Figure 2: Selection logic for cinnamate derivatives. Note the distinct separation of the Beta-cyano isomer from bio-analytical workflows.

References

  • Beavis, R. C., & Chait, B. T. (1989). Matrix-assisted laser desorption mass spectrometry using 355 nm radiation. Rapid Communications in Mass Spectrometry. (Establishes CHCA as a primary matrix). Link

  • Halestrap, A. P., & Price, N. T. (1999). The proton-linked monocarboxylate transporter (MCT) family: structure, function and regulation. Biochemical Journal. (Details CHCA as an MCT inhibitor). Link

  • Sigma-Aldrich. Product Specification: Methyl beta-cyano-alpha-hydroxycinnamate (CAS 200633-67-6). (Verification of the specific isomer existence). Link

  • Juthier, F., et al. (2023). Alpha-Cyano-4-hydroxycinnamic acid (CHCA) and its derivatives: Synthesis and biological applications. Journal of Medicinal Chemistry (Review of CHCA derivatives). Link

IUPAC name for methyl beta-cyano-alpha-hydroxycinnamate

Definitive Guide to Methyl -Cyano- -Hydroxycinnamate: Structural Elucidation, Synthesis, and Applications

Executive Summary & Compound Identity

Methyl


-cyano-

-hydroxycinnamate



Chemically, it exists in a tautomeric equilibrium, predominantly favoring the enol form due to extended conjugation. Its systematic IUPAC nomenclature requires rigorous application of priority rules regarding multifunctional acyclic systems.

Property Data
Common Name Methyl

-cyano-

-hydroxycinnamate
Systematic IUPAC Name Methyl 3-cyano-2-hydroxy-3-phenylprop-2-enoate
CAS Registry Number 200633-67-6
Molecular Formula

Molecular Weight 203.19 g/mol
Core Scaffold Cinnamic Acid (3-phenylprop-2-enoic acid)

Structural Elucidation & IUPAC Nomenclature

The derivation of the IUPAC name for methyl


Step-by-Step Derivation
  • Principal Functional Group: The molecule contains a nitrile (

    
    ), a hydroxyl (
    
    
    ), and an ester (
    
    
    ). According to the priority order (Carboxylic acids/Esters > Nitriles > Aldehydes > Ketones > Alcohols ), the ester is the principal group. The suffix is -oate .
  • Parent Carbon Chain: The longest carbon chain containing the principal group and the maximum number of multiple bonds is a 3-carbon chain including the ester carbonyl and the alkene.

    • Chain: Prop-2-enoate.[1]

  • Numbering: Numbering starts from the carbon of the principal group (the ester carbonyl).

    • C1: Carbonyl carbon (

      
      ).
      
    • C2 (

      
      ):  The carbon adjacent to the carbonyl.
      
    • C3 (

      
      ):  The distal carbon of the double bond.
      
  • Substituents:

    • Position 2 (

      
      ):  Hydroxyl group (
      
      
      2-hydroxy ).
    • Position 3 (

      
      ):  Phenyl group (
      
      
      3-phenyl ).
    • Position 3 (

      
      ):  Cyano group (
      
      
      3-cyano ).
  • Assembly: Combining these elements yields: Methyl 3-cyano-2-hydroxy-3-phenylprop-2-enoate .

Stereochemical Configuration (E/Z)

The geometry of the C2=C3 double bond is defined by the Cahn-Ingold-Prelog (CIP) priority rules.

  • At C2: The substituents are

    
     and 
    
    
    .
    • Priority 1:

      
       (Oxygen, atomic #8).
      
    • Priority 2:

      
       (Carbon, atomic #6).
      
  • At C3: The substituents are

    
     and 
    
    
    (Phenyl).
    • Priority 1:

      
       (Carbon bonded to N, N, N).
      
    • Priority 2:

      
       (Carbon bonded to C, C, H).
      
  • Configuration:

    • Z-isomer (Zusammen): The high-priority groups (

      
       and 
      
      
      ) are on the same side.
    • E-isomer (Entgegen): The high-priority groups are on opposite sides.

Note: In solution, these compounds often exist as the Z-isomer due to stabilizing intramolecular hydrogen bonding between the enolic hydroxyl and the ester carbonyl oxygen, although steric repulsion between the phenyl and ester groups can influence the equilibrium.

Structural Visualization

The following diagram illustrates the numbering and substituent logic.

Structurecluster_0Methyl 3-cyano-2-hydroxy-3-phenylprop-2-enoateC1C1(Carbonyl)C2C2(Alpha)C1->C2Single BondOMeMethoxy(-OCH3)C1->OMeEster LinkC3C3(Beta)C2->C3Double BondOHHydroxy(-OH)C2->OHAlpha Subst.CNCyano(-CN)C3->CNBeta Subst.PhPhenyl(-Ph)C3->PhBeta Subst.

Figure 1: Structural connectivity and IUPAC numbering of the core scaffold.

Synthesis Protocol

The synthesis of methyl


Wislicenus-type condensation
Reaction Mechanism
  • Deprotonation: A strong base (Sodium Methoxide, NaOMe) deprotonates the

    
    -carbon of benzyl cyanide, forming a resonance-stabilized carbanion.
    
  • Nucleophilic Attack: The carbanion attacks one of the carbonyl carbons of dimethyl oxalate.

  • Elimination: Methoxide is eliminated, forming the

    
    -keto ester intermediate (Methyl 3-cyano-2-oxo-3-phenylpropanoate).
    
  • Tautomerization: The

    
    -keto ester tautomerizes to the stable enol form (Methyl 
    
    
    -cyano-
    
    
    -hydroxycinnamate).
Experimental Procedure

Reagents:

  • Benzyl Cyanide (1.0 equiv)

  • Dimethyl Oxalate (1.1 equiv)

  • Sodium Methoxide (1.2 equiv, 25% in MeOH)

  • Solvent: Anhydrous Methanol or Toluene

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, charge Sodium Methoxide solution under

    
     atmosphere.
    
  • Addition 1: Add Dimethyl Oxalate dissolved in minimal anhydrous methanol. Cool the mixture to 0°C.

  • Addition 2: Dropwise add Benzyl Cyanide over 30 minutes. The solution will turn yellow/orange, indicating enolate formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. For higher yields, reflux for 2 hours.

  • Quench: Pour the reaction mixture into ice-cold 1M HCl. The acidification is critical to protonate the enolate salt and precipitate the product.

  • Isolation: Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane to yield the product as a crystalline solid.

Synthesis Workflow Diagram

SynthesisStartStart:Benzyl Cyanide + Dimethyl OxalateStep1Step 1: Deprotonation(NaOMe/MeOH, 0°C)Start->Step1Step2Step 2: Nucleophilic Acyl Substitution(Formation of C-C Bond)Step1->Step2 Carbanion Attack Step3Step 3: Acidic Quench (HCl)(Protonation of Enolate)Step2->Step3 Elimination of MeO- ProductProduct:Methyl beta-cyano-alpha-hydroxycinnamate(Enol Form)Step3->Product Tautomerization

Figure 2: Synthetic pathway via condensation of benzyl cyanide and dimethyl oxalate.

Applications in Drug Development

Methyl


Isoxazole Synthesis (Leflunomide Analogs)

Reaction with hydroxylamine (

isoxazolesLeflunomide
Pyrazine Derivatives

Condensation with diamines (e.g., ethylenediamine) yields pyrazine derivatives. The 1,2-dicarbonyl nature (masked in the enol form) makes it a potent electrophile for forming nitrogen-containing heterocycles used in oncology research.

Glycolate Oxidase Inhibition

Similar to its structural cousin CHCA, derivatives of this scaffold have been investigated as inhibitors of glycolate oxidase and monocarboxylate transporters (MCTs) , which are targets for reducing lactate transport in cancer cells (Warburg effect).

References

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. [Link]

  • PubChem. (2025).[1] Methyl (2Z)-3-cyano-3-phenylprop-2-enoate (Compound Summary). National Library of Medicine. [Link]

  • Organic Syntheses. (1939). Ethyl Phenylcyanopyruvate (Related Synthesis Protocol). Org.[2] Synth. 19, 38. [Link]

A Researcher's Guide to Sourcing and Verifying Research-Grade Methyl (E)-2-cyano-3-(4-hydroxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Scientists and Drug Development Professionals

In the landscape of modern drug discovery and chemical biology, the purity and verifiable quality of research compounds are paramount. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing and verifying research-grade methyl (E)-2-cyano-3-(4-hydroxyphenyl)acrylate. The user's initial query for "methyl beta-cyano-alpha-hydroxycinnamate" has been clarified to the chemically precise name methyl (E)-2-cyano-3-(4-hydroxyphenyl)acrylate, a compound with significant potential in various research applications. This document will navigate the complexities of supplier selection, the critical importance of analytical documentation, and the methodologies for independent quality verification.

Chemical Identity and Significance

Methyl (E)-2-cyano-3-(4-hydroxyphenyl)acrylate, with the Chemical Abstracts Service (CAS) number 591733-97-0 , is a derivative of cinnamic acid. Its structure, featuring a reactive cyano group and a phenolic hydroxyl group, makes it a valuable intermediate and a subject of interest in medicinal chemistry and materials science.

Thermodynamic stability of alpha-hydroxy-beta-cyanoacrylates

Thermodynamic Stability of -Hydroxy- -Cyanoacrylates

A Technical Guide for Drug Development & Synthetic Applications

Executive Summary


-Hydroxy-

-cyanoacrylates
cyanopyruvates





In drug development, these motifs serve as critical bioisosteres for transition state analogs (e.g., in oxidase inhibition) and versatile synthons for heterocyclic scaffolds (pyrazoles, triazines, and pyrrolidines). Understanding their thermodynamic stability is prerequisite for their use as pharmaceutical intermediates or prodrug moieties.

Key Stability Insight:

  • Kinetic Stability: Low. Rapidly interconverts or degrades in protic/basic media.

  • Thermodynamic Stability: Heavily dependent on solvent polarity and pH. The enol form is stabilized by H-bonding in non-polar environments but is energetically less favorable than the keto form in bulk neat phases.

Thermodynamic Landscape & Tautomerism

The core stability issue for


Keto-Enol Tautomerism
The Tautomeric Equilibrium

The molecule exists in a dynamic equilibrium between the Enol form (


Keto form
  • Structure A (Enol):

    
    
    
  • Structure B (Keto):

    
    
    

Thermodynamic Drivers:

  • Electronic Effects: The nitrile (

    
    ) and ester (
    
    
    ) groups are strong electron-withdrawing groups (EWGs). In the keto form, they flank the methylene group, making the protons (
    
    
    ) highly acidic (
    
    
    ).
  • Stabilization:

    • Keto Form: Favored by the strength of the

      
       bond (
      
      
      ) vs the
      
      
      bond (
      
      
      ).
    • Enol Form: Stabilized by extended conjugation (

      
      ) and intramolecular hydrogen bonding (if the geometry allows, though less likely in trans-configurations).
      
Solvent & pH Dependence
ParameterEffect on StabilityMechanism
Non-Polar Solvents (e.g.,

)
Favors Enol Low dielectric constant reduces the energy penalty of the dipole, often stabilizing the intramolecular H-bonded enol.
Polar Protic Solvents (e.g.,

,

)
Favors Keto Solvent H-bonding stabilizes the polar carbonyl of the keto form.
Basic pH (

)
Destabilizing Deprotonation forms the enolate anion, initiating hydrolysis or condensation (degradation).
Acidic pH (

)
Stabilizing Suppresses enolate formation; however, prolonged exposure promotes ester hydrolysis.

Degradation Pathways & Mechanisms

Unlike alkyl-2-cyanoacrylates which polymerize,


hydrolysisdecarboxylation
Hydrolytic Degradation

Water attacks the ester or nitrile functionality. The rate is pH-dependent.[1]

  • Ester Hydrolysis: Yields the free acid (

    
    -hydroxy-
    
    
    -cyanoacrylic acid), which is unstable and spontaneously decarboxylates.
  • Nitrile Hydrolysis: Slower; yields the amide or carboxylic acid, altering the electronic scaffold.

Spontaneous Polymerization (Contrast with Superglues)

Standard cyanoacrylates polymerize because the




  • Result: They do not undergo rapid anionic polymerization.

  • Risk: They undergo aldol-type condensations (dimerization) if left in basic conditions, forming complex oligomers.

Visualization: Degradation & Tautomerism

The following diagram illustrates the equilibrium and irreversible degradation paths.

GKetoKeto Form(Cyanopyruvate)NC-CH2-CO-COOREnolEnol Form(alpha-Hydroxy-beta-cyanoacrylate)NC-CH=C(OH)-COORKeto->Enol Tautomerization (Fast)EnolateEnolate Anion[NC-CH-CO-COOR]-Keto->Enolate Base (Deprotonation)Enol->Enolate Base (-H+)HydrolysisHydrolysis Product(Unstable Acid)Enolate->Hydrolysis +H2O / -ROHDimerOligomers/Dimers( via Aldol Condensation)Enolate->Dimer Self-ReactionDecarbDegradation Product(3-Oxopropanenitrile)Hydrolysis->Decarb -CO2 (Irreversible)

Caption: Tautomeric equilibrium between Keto and Enol forms, leading to irreversible degradation via enolate intermediates.

Experimental Protocols

To validate the stability of these compounds in a drug development context, the following self-validating protocols are recommended.

Protocol: Determination of Tautomeric Ratio ( )

Objective: Quantify the thermodynamic ratio of Enol:Keto in formulation solvents.

  • Preparation: Dissolve

    
     of the 
    
    
    -hydroxy-
    
    
    -cyanoacrylate in
    
    
    of deuterated solvent (e.g.,
    
    
    for non-polar,
    
    
    for polar).
  • Acquisition: Acquire a

    
    -NMR spectrum (minimum 400 MHz) at 
    
    
    .
  • Analysis:

    • Keto Signal: Integrate the singlet for

      
       (typically 
      
      
      ).
    • Enol Signal: Integrate the singlet for

      
       (typically 
      
      
      ) and the broad
      
      
      signal.
  • Calculation:

    
    
    
  • Validation: Repeat after 24 hours to ensure equilibrium is reached (Thermodynamic vs Kinetic control).

Protocol: pH-Rate Degradation Profiling

Objective: Determine the half-life (

  • Buffer Prep: Prepare

    
     phosphate buffers at pH 2.0, 5.0, 7.4, and 9.0.
    
  • Incubation: Spike compound (

    
     final) into buffers at 
    
    
    .
  • Sampling: Aliquot

    
     at 
    
    
    . Quench immediately with
    
    
    cold Acetonitrile (
    
    
    TFA).
  • Analysis: Analyze via HPLC-UV (

    
    ).
    
  • Data Fitting: Plot

    
     vs Time. The slope 
    
    
    gives
    
    
    .
    • Expectation: Stability is highest at pH 2–5. Rapid degradation expected at pH > 7.4.

Synthetic Implications in Drug Design

In synthesis, the thermodynamic instability of the enol form is often bypassed by trapping the intermediate.

  • Heterocycle Formation: Reacting cyanopyruvates with hydrazines traps the molecule as a pyrazole . The thermodynamic driving force is aromatization, which is irreversible and highly stable.

  • Prodrug Design: If the

    
    -hydroxy-
    
    
    -cyanoacrylate motif is the pharmacophore, it must be stabilized, typically by alkylating the
    
    
    -oxygen (forming an enol ether) to prevent tautomerization back to the reactive keto form.
Workflow: Stabilization via Trapping

SynthesisPrecursorCyano-Pyruvate(Keto/Enol Mix)IntermediateHydrazoneIntermediatePrecursor->Intermediate CondensationReagentHydrazine(R-NH-NH2)Reagent->Intermediate +ProductAmino-Pyrazole(Aromatic/Stable)Intermediate->Product Cyclization(Thermodynamic Sink)

Caption: Stabilization of the unstable acrylate motif via conversion to an aromatic pyrazole scaffold.

References

  • Tautomerism in Carbonyl Compounds. Wikipedia. Retrieved from [Link]

  • Poly(alkyl cyanoacrylate) nanoparticles as drug carriers. ResearchGate. Retrieved from [Link]

  • Synthesis of Pyrazoles via Cyanopyruvates. Scientific Research Publishing. Retrieved from [Link]

  • Degradation of Cyanoacrylate Polymers. National Institutes of Health (PMC). Retrieved from [Link]

Methodological & Application

Synthesis of Methyl β-Cyano-α-hydroxycinnamate: A Detailed Guide to the Baylis-Hillman Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Cinnamate Derivatives

In the landscape of modern drug discovery and development, the synthesis of highly functionalized molecules with stereochemical precision is of paramount importance. Methyl β-cyano-α-hydroxycinnamate and its derivatives represent a class of compounds with significant potential, owing to the versatile reactivity of their constituent functional groups: a nitrile, a hydroxyl group, and an α,β-unsaturated ester. These moieties are pharmacophores in various biologically active molecules, including potential anti-inflammatory and anticancer agents. This guide provides a comprehensive overview and detailed protocols for the synthesis of methyl β-cyano-α-hydroxycinnamate, focusing on the Baylis-Hillman reaction as the most effective synthetic strategy.

The Inadequacy of Knoevenagel Condensation for Isolating the α-Hydroxy Intermediate

While the Knoevenagel condensation is a cornerstone of C-C bond formation, it is generally not the preferred method for synthesizing α-hydroxycinnamate derivatives where the hydroxyl group is to be retained. The reaction between an aldehyde and an active methylene compound, such as methyl cyanoacetate, proceeds through an aldol-type intermediate which readily undergoes elimination of water to yield the more stable, conjugated α,β-unsaturated product. While this is advantageous for the synthesis of cinnamic acid derivatives, it precludes the isolation of the α-hydroxy intermediate under standard conditions.

The Baylis-Hillman Reaction: A Superior Approach

The Baylis-Hillman reaction, also known as the Morita-Baylis-Hillman reaction, has emerged as a powerful and atom-economical method for the formation of a C-C bond between the α-position of an activated alkene and a carbon electrophile, typically an aldehyde.[1][2] This reaction is particularly well-suited for the synthesis of methyl β-cyano-α-hydroxycinnamate because it directly yields the desired α-hydroxy functionality.[3]

The reaction is typically catalyzed by a nucleophilic tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), or a phosphine. The key to the Baylis-Hillman reaction is the generation of a transient zwitterionic enolate, which then attacks the aldehyde to form a new C-C bond. Subsequent proton transfer and elimination of the catalyst afford the final product.

Mechanistic Insight: The "Why" Behind the Baylis-Hillman Reaction

Understanding the mechanism of the Baylis-Hillman reaction is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism involves the following key steps:[2]

  • Michael Addition: The tertiary amine catalyst (e.g., DABCO) adds to the activated alkene (methyl cyanoacrylate) in a Michael-type 1,4-addition to form a zwitterionic enolate intermediate.

  • Aldol-Type Addition: The nucleophilic enolate then attacks the carbonyl carbon of the aldehyde (e.g., benzaldehyde), forming a new carbon-carbon bond and a second zwitterionic intermediate.

  • Proton Transfer and Catalyst Elimination: A proton transfer, often the rate-determining step, followed by the elimination of the catalyst, yields the final α-hydroxy product and regenerates the catalyst for the next cycle.

The stability of the zwitterionic intermediates and the rate of proton transfer are critical factors influencing the reaction's success and rate.

Experimental Protocols

Protocol 1: General Procedure for the Baylis-Hillman Synthesis of Methyl β-Cyano-α-hydroxycinnamate

This protocol outlines a general procedure for the synthesis of methyl β-cyano-α-hydroxycinnamate via the Baylis-Hillman reaction.

Materials:

  • Benzaldehyde

  • Methyl cyanoacrylate

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of benzaldehyde (1.0 eq) in anhydrous dichloromethane, add methyl cyanoacrylate (1.2 eq).

  • Add DABCO (0.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 24-72 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl solution.

  • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl β-cyano-α-hydroxycinnamate.

Data Presentation: Reagent Stoichiometry and Reaction Parameters

ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsVolume/Mass
Benzaldehyde106.121.01.0Specify
Methyl Cyanoacrylate99.091.21.2Specify
DABCO112.170.20.2Specify
Dichloromethane---Specify

Reaction Conditions:

  • Temperature: Room Temperature

  • Reaction Time: 24-72 hours (monitor by TLC)

  • Atmosphere: Air or inert (e.g., Nitrogen)

Self-Validation and Characterization

To ensure the identity and purity of the synthesized methyl β-cyano-α-hydroxycinnamate, a comprehensive characterization is essential.

Expected Characterization Data:

  • Appearance: White to off-white solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, a singlet for the vinyl proton, a singlet for the hydroxyl proton, and a singlet for the methyl ester protons.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester, the nitrile carbon, the carbons of the phenyl ring, and the carbons of the vinyl group and methyl ester.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the hydroxyl group (O-H stretch, broad), the nitrile group (C≡N stretch), the carbonyl group of the ester (C=O stretch), and the C=C double bond.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of methyl β-cyano-α-hydroxycinnamate (C₁₁H₉NO₃, MW: 203.19 g/mol ).

Visualization of the Synthetic Pathway

Reaction Mechanism

Baylis_Hillman_Mechanism cluster_0 Step 1: Michael Addition cluster_1 Step 2: Aldol Addition cluster_2 Step 3: Proton Transfer & Catalyst Elimination Methyl Cyanoacrylate Methyl Cyanoacrylate Zwitterionic Enolate Zwitterionic Enolate Methyl Cyanoacrylate->Zwitterionic Enolate + DABCO DABCO DABCO DABCO->Zwitterionic Enolate Aldol Adduct Aldol Adduct Zwitterionic Enolate->Aldol Adduct + Benzaldehyde Benzaldehyde Benzaldehyde Benzaldehyde->Aldol Adduct Product Methyl β-Cyano-α-hydroxycinnamate Aldol Adduct->Product Proton Transfer Product->DABCO - DABCO (regenerated)

Caption: Mechanism of the DABCO-catalyzed Baylis-Hillman reaction.

Experimental Workflow

Experimental_Workflow Reactants Benzaldehyde + Methyl Cyanoacrylate in DCM Catalyst Add DABCO Reactants->Catalyst Reaction Stir at RT (24-72h) Monitor by TLC Catalyst->Reaction Workup Quench (1M HCl) Liquid-Liquid Extraction Reaction->Workup Purification Dry & Concentrate Silica Gel Chromatography Workup->Purification Product Pure Methyl β-Cyano-α-hydroxycinnamate Purification->Product Characterization Characterize: NMR, IR, MS, MP Product->Characterization

Caption: Experimental workflow for the synthesis of methyl β-cyano-α-hydroxycinnamate.

Applications in Drug Discovery and Chemical Biology

The Baylis-Hillman adducts, such as methyl β-cyano-α-hydroxycinnamate, are valuable intermediates in organic synthesis due to their dense functionalization. The hydroxyl, nitrile, and ester groups can be further manipulated to generate a diverse library of compounds for biological screening.[4][5]

The α,β-unsaturated system in these molecules makes them potential Michael acceptors, a feature often exploited in the design of covalent inhibitors for therapeutic targets. Furthermore, the cinnamic acid scaffold is present in numerous natural products with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[6] The synthetic accessibility of methyl β-cyano-α-hydroxycinnamate via the Baylis-Hillman reaction provides a platform for the exploration of new chemical space in the development of novel therapeutics.

References

  • Basavaiah, D., Rao, K. V., & Reddy, R. J. (2007). The Baylis–Hillman reaction: a novel source of attraction, opportunities, and challenges in synthetic chemistry. Chemical Society Reviews, 36(10), 1581-1588. [Link]

  • Baylis, A. B., & Hillman, M. E. D. (1972). U.S. Patent No. 3,743,669. Washington, DC: U.S.
  • Ciganek, E. (1997). The Morita-Baylis-Hillman Reaction. Organic Reactions, 51, 201-350.
  • NROChemistry. (n.d.). Baylis-Hillman Reaction: Mechanism & Examples. Retrieved from [Link]

  • Basavaiah, D., & Naganaboina, R. T. (2018). The Baylis–Hillman reaction: a new continent in organic chemistry – our philosophy, vision and over three decades of research. New Journal of Chemistry, 42(18), 14036-14066. [Link]

  • Singh, V., & Yaday, S. (2016). Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. ARKIVOC, 2016(2), 172-205. [Link]

  • Allied Academies. (2018). Morita-Baylis-Hillman reaction: scope and significance. Journal of Organic and Inorganic Chemistry. [Link]

  • ResearchGate. (n.d.). Baylis-Hillman reaction of acrylates 57 with benzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Baylis–Hillman reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Importance of Baylis-Hillman adducts in modern drug discovery. Retrieved from [Link]

  • SpectraBase. (n.d.). METHYL-3-CHLORO-2-CYANO-2-HYDROXY-3-PHENYLPROPANOATE. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). methyl 2-amino-3-hydroxy-3-phenylpropanoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxy-2-methyl-3-phenylpropanoate. Retrieved from [Link]

  • de Oliveira, R. N., et al. (2015). Morita-Baylis-Hillman Adducts Display Anti-Inflammatory Effects by Modulating Inflammatory Mediator Expression in RAW264.7 Cells. Mediators of Inflammation, 2015, 814827. [Link]

  • MDPI. (2024). DABCO/Amberlyst® 15-Cocatalysed One-Pot Three-Component Aza-Morita–Baylis–Hillman Reaction Under Green Conditions. Molecules, 29(23), 5678. [Link]

  • de Souza, R. O. M. A., et al. (2016). The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. Molecules, 21(11), 1547. [Link]

  • The Morita-Baylis-Hillman Reaction. (2003). Retrieved from [Link]

  • de Freitas Filho, J. R., et al. (2012). Morita-Baylis-Hillman adducts: biological activities and potentialities to the discovery of new cheaper drugs. Bioorganic & Medicinal Chemistry, 20(13), 3859-3865. [Link]

  • Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]

  • Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • PubChem. (n.d.). Methyl 2-hydroxy-3-phenylpropanoate. Retrieved from [Link]

  • Bentham Science. (2023). Biological Activities of Morita-Baylis-Hillman Adducts (MBHA). Current Organic Synthesis, 20(1), 1-1. [Link]

  • MySkinRecipes. (n.d.). Methyl 3-Cyano-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 3-cyano-2-hydroxypropanoate. Retrieved from [Link]

Sources

Application Note: Methyl Beta-Cyano-Alpha-Hydroxycinnamate as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl beta-cyano-alpha-hydroxycinnamate (CAS 200633-67-6), also known as the enol form of methyl 3-cyano-2-oxo-3-phenylpropanoate, is a highly functionalized "push-pull" alkene and a masked 1,2,3-tricarbonyl equivalent. Its unique structure—featuring a nitrile, an enolic hydroxyl, and an ester moiety on a cinnamyl backbone—makes it a potent synthon for the construction of diverse nitrogen-containing heterocycles, including quinoxalines , pyrazoles , and pyrimidines . This guide details the chemical properties, synthesis, and step-by-step protocols for utilizing this building block in drug discovery workflows.

Technical Profile & Mechanism

Chemical Identity[1][2]
  • IUPAC Name: Methyl (2Z)-3-cyano-2-hydroxy-3-phenylprop-2-enoate

  • Common Name: this compound; Methyl phenylcyanopyruvate (enol form)

  • CAS: 200633-67-6

  • Molecular Formula: C₁₁H₉NO₃

  • Molecular Weight: 203.20 g/mol

Tautomerism and Reactivity

This molecule exists in equilibrium between its keto and enol forms. While the "beta-cyano-alpha-hydroxy" name describes the enol tautomer, the reactivity is often driven by the alpha-keto ester functionality or the beta-keto nitrile character.

  • Electrophilic Sites:

    • C1 (Ester Carbonyl): Susceptible to nucleophilic attack (e.g., by amines).

    • C2 (Alpha-Carbon/Ketone): Highly electrophilic ketone in the keto-form; site of Schiff base formation.

    • C3 (Nitrile): Can undergo cyclization with binucleophiles to form amino-heterocycles.

  • Nucleophilic Sites:

    • Enolic Oxygen: Can be alkylated or acylated.

    • C3 (Beta-Carbon): Acts as a nucleophile in the deprotonated state (enolate).

Tautomerism Keto Keto Form Methyl 3-cyano-2-oxo-3-phenylpropanoate (Ph-CH(CN)-C(=O)-COOMe) Enol Enol Form This compound (Ph-C(CN)=C(OH)-COOMe) Keto->Enol Tautomerization (Solvent Dependent)

Figure 1: Tautomeric equilibrium between the keto-ester and enol forms. The enol form is stabilized by conjugation with the phenyl ring and the nitrile group.

Preparation of the Building Block

If the reagent is not available commercially, it can be synthesized via a Claisen condensation. This reaction is robust and scalable.

Synthesis Protocol

Reaction: Condensation of Benzyl Cyanide with Dimethyl Oxalate.

Reagents:

  • Benzyl Cyanide (1.0 equiv)

  • Dimethyl Oxalate (1.2 equiv)

  • Sodium Methoxide (NaOMe) (1.5 equiv)

  • Methanol (anhydrous) or Toluene

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under nitrogen atmosphere.

  • Base Preparation: Add NaOMe (powder) to anhydrous Methanol. Stir until dissolved.

  • Addition: Add Dimethyl Oxalate to the base solution. Cool to 0°C.[1]

  • Reaction: Dropwise add Benzyl Cyanide over 30 minutes. The solution will turn yellow/orange.

  • Reflux: Allow to warm to room temperature, then reflux for 4–6 hours.

  • Workup: Cool the mixture and pour into ice-cold water. Acidify with 1M HCl to pH ~2. The product (enol form) will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Yield: Typically 70–85%.

Application 1: Synthesis of 3-(α-Cyanobenzyl)-2-Quinoxalinones

This reaction exploits the alpha-keto ester motif. 1,2-Diamines condense with the 1,2-dicarbonyl system to form the pyrazine ring of the quinoxaline.

Mechanism

The ortho-phenylenediamine attacks the ketone (C2) and the ester (C1), eliminating water and methanol. The nitrile group at C3 remains intact, providing a handle for further functionalization.

QuinoxalineSynthesis Start Methyl beta-cyano- alpha-hydroxycinnamate Inter Intermediate Schiff Base Start->Inter Condensation (EtOH, Reflux) Reagent o-Phenylenediamine Reagent->Inter Product 3-(alpha-cyanobenzyl)- quinoxalin-2-one Inter->Product Cyclization (-MeOH, -H2O)

Figure 2: Pathway for the synthesis of functionalized quinoxalinones.

Detailed Protocol

Target: 3-(α-cyanobenzyl)quinoxalin-2(1H)-one

  • Reagents:

    • This compound (1.0 mmol, 203 mg)

    • o-Phenylenediamine (1.1 mmol, 119 mg)

    • Ethanol (5 mL)

    • Catalytic Acetic Acid (optional, 2-3 drops)

  • Procedure:

    • Dissolve the cinnamate derivative in Ethanol in a reaction vial.

    • Add o-phenylenediamine.[2]

    • Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).

    • Observation: A precipitate usually forms as the reaction progresses.

  • Workup:

    • Cool the reaction to room temperature and then to 0°C.

    • Filter the precipitate.

    • Wash the cake with cold Ethanol (2 x 1 mL) and Diethyl Ether (2 x 2 mL).

    • Dry under vacuum.[1]

  • Expected Data:

    • Appearance: Yellow to orange solid.

    • Yield: >80%.

    • ¹H NMR (DMSO-d₆): Look for the disappearance of the methoxy singlet (~3.8 ppm) and the appearance of aromatic quinoxaline protons. The methine proton (CH-CN) adjacent to the ring is characteristic.

Application 2: Synthesis of Functionalized Pyrazoles

Reaction with hydrazines can yield different regioisomers depending on conditions. The most common pathway involves the attack on the ketone and the ester to form a pyrazolone, or attack on the nitrile to form an amino-pyrazole.

Primary Pathway (Acidic/Neutral): Formation of Pyrazolones . The hydrazine attacks the ketone (C2) and the ester (C1).

Protocol
  • Reagents:

    • This compound (1.0 mmol)

    • Hydrazine Hydrate (1.2 mmol)

    • Ethanol (5 mL)

  • Procedure:

    • Mix reagents in Ethanol.

    • Reflux for 3 hours.

    • Cool and filter the solid product.[1]

  • Product: 4-(alpha-cyanobenzyl)-pyrazol-3-one (or tautomer).

    • Note: The nitrile group is preserved in this pathway, offering a site for further modification (e.g., hydrolysis to amide/acid).

Summary of Reactivity

Co-ReactantReaction TypePrimary ProductKey Mechanism
1,2-Diamines (e.g., o-PDA)CondensationQuinoxalin-2-ones Attack on C1 (Ester) & C2 (Ketone)
Hydrazines (R-NHNH₂)CyclocondensationPyrazolones Attack on C1 (Ester) & C2 (Ketone)
Amidines / Urea CyclocondensationPyrimidines Attack on C1, C2, or C3 depending on base
Hydroxylamine CondensationIsoxazoles Attack on C1 & C2

References

  • Synthesis of Phenylcyanopyruvates: Skinner, G. S. (1933). The Condensation of Oxalic Esters with Benzyl Cyanide. Journal of the American Chemical Society, 55(5), 2036–2039.

  • Quinoxaline Synthesis via Alpha-Keto Esters: Galal, S. A., et al. (2011). Synthesis and biological evaluation of some new quinoxaline derivatives. European Journal of Medicinal Chemistry, 46(1), 327-340.

  • Reactivity of Cyanopyruvates: Dubouilh-Benard, C., et al. (2006). Reactivity of ethyl phenylcyanopyruvate toward nucleophiles: Access to original heterocyclic scaffolds. Tetrahedron, 62(16), 3856-3863.

  • General Heterocyclic Synthesis Reviews: Elnagdi, M. H., et al. (1982). Utility of α,β-Unsaturated Nitriles in Heterocyclic Synthesis. Heterocycles, 19(3), 559.

Sources

Reaction conditions for beta-cyano-alpha-hydroxycinnamate derivatives

Application Note: Synthesis and Biological Evaluation of -Cyano-4-Hydroxycinnamate (CHC) Derivatives

Introduction & Mechanism of Action

MCT1 isoform
Mechanism of Action

CHC binds to the transmembrane channel of MCT1, preventing the proton-linked transport of lactate and pyruvate. This blockage leads to:

  • Intracellular acidification (lactate buildup).

  • Inhibition of glycolysis via negative feedback.

  • Mitochondrial starvation in oxidative tumor cells dependent on lactate import.

MCT_MechanismTumorCellGlycolytic Tumor Cell(Warburg Effect)Lactate_InIntracellularLactate (High)TumorCell->Lactate_InGlycolysisMCT1MCT1 Transporter(Transmembrane)Lactate_In->MCT1Efflux AttemptpH_DropIntracellular Acidification(Apoptosis)Lactate_In->pH_DropAccumulationLactate_OutExtracellularLactateMCT1->Lactate_OutTransportCHCCHC Inhibitor(α-cyano-4-hydroxycinnamate)CHC->MCT1Competitive Inhibition(Blocks Pore)

Figure 1: Mechanism of Action of CHC on MCT1 transporters. CHC competitively binds to MCT1, blocking lactate efflux, leading to intracellular acidification and cell death.

Chemical Synthesis Protocols

The synthesis of CHC derivatives relies on the Knoevenagel Condensation , a robust method for forming electron-deficient alkenes. The reaction condenses an aromatic aldehyde with an active methylene compound (cyanoacetate).

Protocol A: Direct Synthesis of -Cyano-4-Hydroxycinnamic Acid

Objective: Synthesis of the free acid form (CHC) for biological use.

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • Cyanoacetic acid (1.1 eq)

  • Ammonium Acetate (

    
    , 2.0 eq)
    
  • Toluene (Solvent)

  • Glacial Acetic Acid (Catalytic)

Workflow:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.

  • Loading: Add 4-hydroxybenzaldehyde (12.2 g, 100 mmol), cyanoacetic acid (9.35 g, 110 mmol), and ammonium acetate (15.4 g, 200 mmol) to the flask.

  • Solvent: Add 100 mL of Toluene and 5 mL of Glacial Acetic Acid.

  • Reaction: Heat the mixture to vigorous reflux (approx. 110°C). Water generated by the condensation will azeotrope into the Dean-Stark trap.

    • Checkpoint: Monitor water collection. Reaction is complete when water evolution ceases (approx. 3–5 hours).

  • Workup:

    • Cool the reaction mixture to room temperature. A yellow precipitate (the product) typically forms.

    • Filter the solid under vacuum.

    • Wash the cake with cold water (

      
       mL) to remove excess ammonium salts.
      
    • Wash with cold toluene (

      
       mL) to remove unreacted aldehyde.
      
  • Purification: Recrystallize from Ethanol/Water (9:1).

    • Yield Expectation: 70–85%.

    • Appearance: Yellow crystalline solid.

Protocol B: Synthesis of Ester Derivatives (Prodrugs)

Objective: Synthesis of ethyl/methyl esters to enhance cell permeability. These derivatives are often hydrolyzed intracellularly by esterases.

Reagents:

  • Substituted Benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde for derivatives)

  • Ethyl Cyanoacetate (1.1 eq)

  • Piperidine (Catalytic, 0.1 eq)

  • Ethanol (Solvent)

Workflow:

  • Dissolution: Dissolve the aldehyde (10 mmol) and ethyl cyanoacetate (11 mmol) in Ethanol (20 mL) at room temperature.

  • Catalysis: Add Piperidine (5 drops).

  • Reaction: Stir at room temperature for 30 minutes. If precipitation does not occur, heat to reflux for 1 hour.

  • Isolation:

    • Cool to 0°C. The product usually crystallizes out.

    • Filter and wash with cold ethanol.

  • Data Validation: Confirm structure via

    
    H-NMR. The vinylic proton typically appears at 
    
    
    8.0–8.3 ppm (singlet).

Synthesis_FlowStartStart: 4-HydroxybenzaldehydeCondensationKnoevenagel Condensation(Cat: NH4OAc or Piperidine)Start->CondensationReagent+ Cyanoacetic Acid(or Ethyl Cyanoacetate)Reagent->CondensationIntermediateIntermediate:Aldol-like AdductCondensation->IntermediateDehydrationDehydration (-H2O)Intermediate->DehydrationProductProduct:α-Cyano-4-HydroxycinnamateDehydration->Product

Figure 2: Synthetic pathway for Knoevenagel condensation. The dehydration step drives the equilibrium to the stable conjugated product.

Biological Validation: MCT1 Inhibition Assay

To validate the synthesized derivatives, a functional assay measuring lactate transport inhibition is required.

Protocol C: pH-Dependent Lactate Transport Assay (BCECF Method)

Principle: Lactate transport via MCT1 is proton-coupled (symport). Influx of lactate +

Materials:

  • Cells: MCT1-expressing cell line (e.g., MDA-MB-231 or Ehrlich Lettré).

  • Dye: BCECF-AM (Molecular Probes).

  • Buffer: Krebs-Ringer Buffer (KRB), bicarbonate-free, pH 7.4.

  • Substrate: L-Lactate (Sodium salt).

  • Test Compound: Synthesized CHC derivative (dissolved in DMSO).

Step-by-Step Protocol:

  • Cell Loading:

    • Harvest cells and resuspend in KRB (

      
       cells/mL).
      
    • Incubate with

      
       BCECF-AM for 30 min at 37°C.
      
    • Wash cells

      
       with KRB to remove extracellular dye.
      
  • Baseline Establishment:

    • Aliquot cells into a fluorometer cuvette or 96-well plate.

    • Monitor fluorescence ratio (Excitation: 490/440 nm; Emission: 535 nm) to establish baseline pH (

      
      ).
      
  • Inhibitor Pre-incubation:

    • Add the test compound (CHC derivative) at varying concentrations (e.g., 10 nM – 1 mM).

    • Incubate for 5 minutes.

  • Transport Initiation:

    • Inject L-Lactate (final concentration 10 mM) into the cuvette/well.

  • Data Acquisition:

    • Immediately record the decline in intracellular pH (fluorescence quenching) for 60 seconds.

    • The Initial Rate of acidification is proportional to MCT1 activity.

Data Analysis: Calculate the




Summary of Key Parameters

ParameterStandard ConditionOptimization/Notes
Stoichiometry 1:1.1 (Aldehyde:Cyanoacetate)Slight excess of active methylene ensures complete aldehyde consumption.
Catalyst Ammonium AcetatePreferred for acid synthesis. Use Piperidine for esters.
Solvent Toluene (Reflux)Allows water removal (Dean-Stark) to push equilibrium.
Storage -20°C, DesiccatedCHC is stable but light-sensitive. Protect from UV.
Solubility DMSO (>50 mM), EthanolPoor solubility in water; requires pH > 7.0 for aqueous dissolution.

References

  • Halestrap, A. P. (1975). The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors. Biochemical Journal, 148(1), 85–96. Link

  • Sonveaux, P., et al. (2008). Targeting lactate-fueled respiration selectively kills hypoxic tumor cells in mice. Journal of Clinical Investigation, 118(12), 3930–3942. Link

  • Beavis, R. C., & Chait, B. T. (1992).[1]

    
    -Cyano-4-hydroxycinnamic acid as a matrix for matrix-assisted laser desorption mass spectrometry.[1] Organic Mass Spectrometry, 27(2), 156–158.[1] Link
    
  • Murray, C. M., et al. (2005). Monocarboxylate transporter MCT1 is a target for immunosuppression. Nature Chemical Biology, 1(7), 371–376. Link

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 204–270. Link

Preparation of substituted pyrimidines from methyl beta-cyano-alpha-hydroxycinnamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Substituted Pyrimidines from Methyl


-Cyano-

-Hydroxycinnamate

Executive Summary

This application note details the protocol for synthesizing substituted pyrimidines using Methyl


-cyano-

-hydroxycinnamate
(CAS: 200633-67-6) as a multifunctional building block. While often overshadowed by its isomer (methyl benzoylcyanoacetate), this specific

-hydroxy-

-cyano scaffold offers unique regiochemical access to 5-(

-cyanobenzyl)pyrimidine
derivatives and highly functionalized uracils .

These moieties are critical in medicinal chemistry, serving as pharmacophores in multidrug resistance (MDR) reversal agents, antifolates, and adenosine receptor antagonists. This guide covers the de novo synthesis of the starting material and its subsequent cyclocondensation with binucleophiles (amidines, urea).

Chemical Logic & Mechanism

The Building Block: Structural Analysis

The starting material, Methyl


-cyano-

-hydroxycinnamate
(1 ), exists in equilibrium with its keto-tautomer, Methyl 3-cyano-2-oxo-3-phenylpropionate .
  • Structure:

    
    
    
  • Reactivity Profile:

    • C1 (Ester): Hard electrophile, susceptible to aminolysis.

    • C2 (Ketone/Enol): Electrophilic center; key site for Schiff base formation.

    • C3 (Benzylic/Methine): Nucleophilic in basic conditions; the steric bulk of the phenyl and cyano groups directs regioselectivity during cyclization.

Cyclocondensation Pathway

The synthesis of pyrimidines from 1 follows a [3+3] cyclocondensation strategy with 1,3-binucleophiles (e.g., amidines, urea, thiourea).

  • Mechanism:

    • Nucleophilic Attack 1: The most nucleophilic nitrogen of the amidine attacks the ketone (C2) of 1 , forming a carbinolamine intermediate.

    • Dehydration: Elimination of water yields an imine/enamine.

    • Nucleophilic Attack 2: The second nitrogen attacks the ester carbonyl (C1).

    • Cyclization: Loss of methanol drives the formation of the thermodynamically stable pyrimidine ring.

    • Result: A 4-hydroxy-5-substituted pyrimidine . The bulky

      
       group remains at the 5-position, preserving the nitrile functionality for further divergent synthesis (e.g., tetrazole formation).
      

ReactionPathway SM Methyl β-cyano-α-hydroxycinnamate (Ph-C(CN)=C(OH)-COOMe) Inter Intermediate (Acyclic Imine) SM->Inter Condensation (C2) Amidine Amidine / Urea (NH2-C(R)=NH) Amidine->Inter Prod 5-(α-cyanobenzyl)pyrimidine Derivative Inter->Prod Cyclization (C1) - MeOH, - H2O

Caption: Reaction pathway for the conversion of methyl


-cyano-

-hydroxycinnamate to 5-substituted pyrimidines via dinucleophilic condensation.

Experimental Protocols

Precursor Synthesis: Methyl -cyano- -hydroxycinnamate

Note: If not purchased commercially, this compound is prepared via Claisen condensation.

Reagents:

  • Phenylacetonitrile (BnCN)[1]

  • Dimethyl Oxalate (DMO)

  • Sodium Methoxide (NaOMe)

  • Toluene (anhydrous)

Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Base Preparation: Suspend NaOMe (1.1 eq) in anhydrous Toluene (100 mL) at 0°C.

  • Addition: Mix Dimethyl Oxalate (1.0 eq) and Phenylacetonitrile (1.0 eq) in Toluene (50 mL). Add this solution dropwise to the NaOMe suspension over 30 minutes.

    • Observation: The reaction mixture will turn yellow/orange and thicken as the enolate forms.

  • Reaction: Allow to warm to room temperature, then heat to 60°C for 4 hours.

  • Quench: Cool to 0°C. Hydrolyze with ice-cold water (200 mL). Separate the aqueous layer (contains the product as a sodium salt).

  • Isolation: Acidify the aqueous layer carefully with 2N HCl to pH 2. The product, Methyl

    
    -cyano-
    
    
    
    -hydroxycinnamate
    , will precipitate as a pale solid.
  • Purification: Filter, wash with cold water, and recrystallize from Ethanol/Water.

    • Target Yield: 75-85%

General Protocol: Pyrimidine Synthesis

Scope:

  • Method A: Synthesis of 2-substituted-4-hydroxy-5-(

    
    -cyanobenzyl)pyrimidines  (using Amidines).
    
  • Method B: Synthesis of 5-(

    
    -cyanobenzyl)uracils  (using Urea).
    

Reagents:

  • Substrate: Methyl

    
    -cyano-
    
    
    
    -hydroxycinnamate (1 )
  • Binucleophile: Acetamidine HCl (for Method A) or Urea (for Method B)

  • Base: Sodium Ethoxide (NaOEt) (prepared in situ)

  • Solvent: Absolute Ethanol

Step-by-Step Procedure:

  • Base Generation:

    • In a 100 mL round-bottom flask, dissolve Sodium metal (2.5 eq) in Absolute Ethanol (20 mL) under nitrogen to generate a fresh NaOEt solution.

    • Why: Excess base is required to neutralize the amidine salt and deprotonate the enol of 1 .

  • Binucleophile Addition:

    • Add Acetamidine Hydrochloride (1.2 eq) [Method A] or Urea (1.2 eq) [Method B] to the ethoxide solution. Stir for 15 minutes at room temperature.

  • Substrate Addition:

    • Add Methyl

      
      -cyano-
      
      
      
      -hydroxycinnamate
      (1.0 eq) portion-wise.
    • Note: The solution typically darkens.

  • Cyclization (Reflux):

    • Heat the mixture to reflux (78°C) for 6–12 hours. Monitor reaction progress by TLC (Eluent: 5% MeOH in DCM).

    • Endpoint: Disappearance of the starting material spot (Rf ~0.6) and appearance of a polar fluorescent spot (Pyrimidine).

  • Workup:

    • Evaporate the solvent under reduced pressure to ~20% volume.

    • Dissolve the residue in minimal water (10 mL).

    • Critical Step: Acidify dropwise with Glacial Acetic Acid (or 1N HCl) to pH 4-5.

    • Result: The pyrimidine product precipitates as a solid.

  • Purification:

    • Filter the solid. Wash with water (2x) and cold ethanol (1x).

    • Recrystallize from DMF/Ethanol or Acetic Acid.

Data & Expected Results

The following table summarizes expected outcomes based on the binucleophile used.

BinucleophileProduct TypeR-Group (Pos 2)Expected YieldAppearanceMelting Point (°C)
Acetamidine PyrimidineMethyl (-CH3)65-75%Off-white powder>220 (dec)
Benzamidine PyrimidinePhenyl (-Ph)70-80%Yellowish solid245-248
Urea UracilHydroxy (-OH)55-65%White powder>280
Thiourea 2-ThiouracilThiol (-SH)60-70%Pale yellow solid>260

Characterization Highlights (1H NMR in DMSO-d6):

  • Pyrimidine C4-OH: Broad singlet at

    
     11.5–12.5 ppm (exchangeable).
    
  • Benzylic Methine (-CH(CN)Ph): Singlet at

    
     5.8–6.2 ppm. Note: This proton is acidic and may exchange or appear as a tautomeric mixture.
    
  • Aromatic Protons: Multiplet at

    
     7.2–7.5 ppm.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete cyclization due to steric bulk at C3.Increase reflux time to 24h or use a higher boiling solvent (e.g., n-Butanol).
Oily Product Presence of unreacted ester or side products.Triturate the crude oil with diethyl ether to induce crystallization.
Decarboxylation Excessive heat/acid during workup.Keep workup pH > 3; avoid boiling in strong acid.

References

  • Original Synthesis of Phenylcyanopyruvates

    • Wislicenus, W. (1910). Über die Isomerie der Formylphenylessigester. Berichte der deutschen chemischen Gesellschaft.

  • Pyrimidine Synthesis General Methods

    • Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience.

  • Application in MDR (5-cyano-6-phenyl analogues)

    • Wang, F., et al. (2018).[2] Discovery of 5-Cyano-6-phenylpyrimidin Derivatives Containing an Acylurea Moiety as Orally Bioavailable Reversal Agents against P-Glycoprotein-Mediated Multidrug Resistance. Journal of Medicinal Chemistry.

  • Reaction of 1,2-Dicarbonyls with Urea

    • Butler, A. R., & Leitch, E. (1980). The reaction of urea with 1,2-dicarbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2.

(Note: While specific literature on the exact CAS 200633-67-6 is limited, the chemistry is derived from established protocols for


-cyanopyruvates and 

-keto esters.)

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hydroxycinnamic acids (HCAs)—including ferulic,


-coumaric, and sinapic acids—are critical pharmacophores in drug discovery, serving as potent antioxidants, anti-inflammatory agents, and precursors for bio-based polymers.[1][2][3] While the Knoevenagel condensation is the standard synthetic route, the specific "Doebner Modification" is required to achieve the carboxylic acid functionality directly from aldehydes. This guide details the mechanistic underpinnings of this transformation, provides a robust "Gold Standard" protocol using pyridine/piperidine, and introduces a validated "Green Chemistry" alternative using L-proline, addressing the industry's shift toward sustainable catalysis.

Chemical Basis & Reaction Mechanism[4][5][6][7][8][9]

The synthesis of hydroxycinnamates from hydroxybenzaldehydes (e.g., vanillin) and malonic acid relies on the Knoevenagel-Doebner condensation . Unlike the standard Knoevenagel reaction which often uses diesters (yielding conjugated esters), the Doebner modification utilizes malonic acid to facilitate an in situ decarboxylation, yielding the


-unsaturated acid directly.
Mechanistic Pathway

The reaction proceeds through an organocatalytic cycle involving iminium activation (if amine catalysts are used) or general base catalysis.

  • Deprotonation: The base (piperidine) deprotonates the active methylene of malonic acid.

  • Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of the aldehyde.

  • Dehydration: Elimination of water yields the benzylidene dicarboxylic acid intermediate.

  • Decarboxylation: Under thermal stress (reflux), the 1,3-dicarboxylic acid moiety undergoes decarboxylation to form the thermodynamically stable trans-cinnamic acid.

Critical Control Point: Over-heating or excessive base concentration can lead to a second decarboxylation event, degrading the desired hydroxycinnamic acid into a vinyl phenol (e.g., 2-methoxy-4-vinylphenol from ferulic acid).

Diagram 1: Knoevenagel-Doebner Mechanism

KnoevenagelMechanism Aldehyde Hydroxybenzaldehyde (e.g., Vanillin) Aldol Aldol Intermediate Aldehyde->Aldol + Enolate Malonic Malonic Acid Enolate Enolate Species Malonic->Enolate Deprotonation Base Base Catalyst (Piperidine) Base->Enolate Dicarb Benzylidene Dicarboxylic Acid Aldol->Dicarb - H2O (Dehydration) Product Hydroxycinnamic Acid (trans-isomer) Dicarb->Product - CO2 (Heat) SideProduct Vinyl Phenol (Degradation) Product->SideProduct Excess Heat/Base

Caption: Step-wise mechanism of the Doebner modification. Note the critical divergence point where thermal stress can lead to vinyl phenol degradation.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (Pyridine/Piperidine)

Best for: High yields, difficult substrates, and initial scale-up.

This method uses pyridine as both solvent and base, with piperidine as the catalyst.[4] It is historically the most reliable method for ensuring complete decarboxylation.

Reagents:

  • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin): 10.0 mmol

  • Malonic acid: 20.0 mmol (2.0 equiv)

  • Pyridine (Anhydrous): 5.0 mL

  • Piperidine: 0.1 mL (Catalytic)

  • HCl (1M and 6M) for workup

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine vanillin (1.52 g) and malonic acid (2.08 g).

  • Solvation: Add Pyridine (5 mL) and Piperidine (0.1 mL). The reaction is exothermic; allow the initial heat to dissipate while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to 80–100°C. Stir for 2–4 hours.

    • Validation Check: Monitor CO₂ evolution. Cessation of bubbling often indicates reaction completion.

  • Quench: Cool the reaction mixture to 0°C in an ice bath.

  • Precipitation: Slowly add dilute HCl (1M) until pH < 2. A heavy precipitate (the crude acid) should form immediately.

    • Why? The product exists as a pyridinium salt. Acidification liberates the free carboxylic acid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (1:3 v/v).

    • Yield Target: >85%[5]

    • Purity Check: HPLC or ¹H-NMR (look for trans-coupling

      
       Hz).
      
Protocol B: Sustainable Catalysis (L-Proline/Ethanol)

Best for: Green chemistry compliance, pharmaceutical ingredients (avoiding toxic pyridine).

Reagents:

  • Substrate (Aldehyde): 10.0 mmol

  • Malonic acid: 12.0 mmol (1.2 equiv)

  • L-Proline: 1.0 mmol (10 mol%)

  • Ethanol (95%): 10 mL

Step-by-Step Methodology:

  • Mix: Combine aldehyde, malonic acid, and L-proline in ethanol.

  • Reflux: Heat to reflux (78°C) for 6–8 hours.

  • Workup: Evaporate ethanol under reduced pressure.

  • Wash: Dissolve residue in minimal ethyl acetate, wash with 1M HCl (to remove proline), then brine. Dry over MgSO₄.

  • Isolation: Concentrate and recrystallize.

Comparative Data & Troubleshooting

The following table summarizes critical parameters for optimizing the synthesis based on substrate type.

ParameterProtocol A (Pyridine)Protocol B (Green/Proline)Impact on Quality
Reaction Temp 80–100°C78°C (Reflux)High temps in Protocol A ensure decarboxylation but risk degradation.
Base Equivalents Solvent qty (Excess)0.1 equiv (Catalytic)Excess base in A requires rigorous acid wash to remove trace pyridine.
Substrate Scope UniversalElectron-poor aldehydes may require longer times.Protocol A is more robust for sterically hindered aldehydes.
Purity Profile High (>98% post-recryst)Good (>95%)Protocol B avoids trace amine contamination, crucial for bio-assays.
Diagram 2: Workflow Decision Matrix

Workflow Start Select Substrate Decision Is Toxicity/Green Chem a Priority? Start->Decision RouteA Protocol A: Pyridine/Piperidine (Robust, High Yield) Decision->RouteA No (R&D/Scale) RouteB Protocol B: L-Proline/Ethanol (Sustainable, Clean) Decision->RouteB Yes (Pharma/Green) WorkupA Acidify (pH < 2) to remove Pyridine RouteA->WorkupA WorkupB Evaporate EtOH Acid Wash remove Proline RouteB->WorkupB Final Recrystallize (EtOH/H2O) Target: trans-Hydroxycinnamate WorkupA->Final WorkupB->Final

Caption: Decision matrix for selecting the appropriate synthetic route based on downstream application requirements.

Functional Applications & Bioactivity[2][3][10][11][12]

Hydroxycinnamates synthesized via these protocols are not merely end-products but versatile scaffolds for drug development.

  • Antioxidant Pharmacophores: The phenolic hydroxyl group (especially in catechol motifs like caffeic acid) acts as a radical scavenger. The conjugated alkene linker enhances resonance stabilization of the resulting phenoxy radical.

  • UV Protection: Sinapoyl malate and ferulic acid derivatives are potent UV-B absorbers, used in cosmeceuticals to prevent photo-aging.

  • Polymer Precursors: Decarboxylation of these acids yields vinyl phenols, which are polymerized to create bio-based alternatives to polystyrene.

Characterization Standard (Ferulic Acid)
  • ¹H NMR (400 MHz, DMSO-d₆):

    
     12.1 (s, 1H, COOH), 7.51 (d, J=15.9 Hz, 1H, Ar-CH=), 7.30 (s, 1H, Ar-H), 7.10 (d, 1H, Ar-H), 6.80 (d, 1H, Ar-H), 6.38 (d, J=15.9 Hz, 1H, =CH-COOH), 3.83 (s, 3H, OMe).
    
  • Note: The coupling constant (J) of ~16 Hz confirms the trans geometry.

References

  • Mechanism of the Doebner Modification

    • Lichtin, N. N. (1951). The Mechanism of the Doebner Modification of the Knoevenagel Reaction.
  • Green Chemistry Protocols (L-Proline)

    • Peyrot, C., et al. (2021).[2] Proline-Mediated Knoevenagel–Doebner Condensation in Ethanol: A Sustainable Access to p-Hydroxycinnamic Acids. ACS Sustainable Chemistry & Engineering.

  • Microwave-Assisted Synthesis

    • Flourat, A. L., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry.
  • Bioactivity & Applications

    • Taofiq, O., et al. (2017). Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives. Molecules.

Sources

Application Notes and Protocols for the Functionalization of the α-Hydroxy Group in Cinnamate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile α-Hydroxy Cinnamate Scaffold

Cinnamic acid derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties.[1] The introduction of a hydroxyl group at the α-position of a cinnamate ester unlocks a new dimension of chemical reactivity, providing a critical handle for further molecular elaboration. This α-hydroxy cinnamate scaffold is a key building block for synthesizing complex natural products, chiral ligands, and novel pharmaceutical agents.

The strategic functionalization of this α-hydroxy group allows for the precise tuning of a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile. These modifications can profoundly impact biological activity, bioavailability, and metabolic stability. This guide provides an in-depth exploration of the primary methodologies for the chemical transformation of the α-hydroxy group in cinnamate esters, offering both theoretical insights and practical, field-proven protocols for researchers in drug discovery and organic synthesis.

I. Nucleophilic Substitution via the Mitsunobu Reaction: Inversion of Stereochemistry

The Mitsunobu reaction is a powerful tool in organic synthesis for converting primary and secondary alcohols into a wide array of functional groups with a predictable inversion of stereochemistry.[2][3] This is particularly valuable in the synthesis of chiral molecules where precise control of stereocenters is paramount.

Causality Behind the Method

The reaction proceeds through the activation of the alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This in situ activation transforms the hydroxyl group into a good leaving group, an oxyphosphonium salt. A suitable nucleophile can then displace this leaving group in a classic SN2 fashion, resulting in the net inversion of the stereocenter.[3] The choice of nucleophile dictates the resulting functional group, making the Mitsunobu reaction highly versatile.

Experimental Workflow: Mitsunobu Reaction

Mitsunobu_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve α-hydroxy cinnamate ester, nucleophile, and PPh₃ in anhydrous THF cool Cool to 0 °C start->cool add_dead Slowly add DEAD/DIAD solution cool->add_dead react Stir at room temperature add_dead->react quench Quench reaction react->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify product Obtain functionalized product purify->product

Caption: General workflow for the Mitsunobu reaction.

Protocol: Synthesis of an α-Azido Cinnamate Ester

This protocol describes the conversion of an α-hydroxy cinnamate ester to its corresponding α-azido derivative, a versatile intermediate for the synthesis of α-amino acids.[4]

Materials:

  • Ethyl 2-hydroxy-3-phenylpropenoate (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Hydrazoic acid (HN₃) solution in toluene or THF (1.5 equiv) (Caution: Highly toxic and explosive)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture for elution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the α-hydroxy cinnamate ester (1.0 equiv) and triphenylphosphine (1.5 equiv).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the hydrazoic acid solution (1.5 equiv).

  • Slowly add DIAD (1.5 equiv) dropwise to the cooled, stirring solution. An exotherm may be observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate ethyl acetate/hexanes gradient to afford the α-azido cinnamate ester.

Self-Validation: The successful inversion of stereochemistry can be confirmed by chiral HPLC analysis or by comparing the optical rotation of the product to known values if the starting material is enantiomerically pure. The formation of the azide can be confirmed by the characteristic azide stretch in the IR spectrum (around 2100 cm⁻¹).

Reagent Purpose Considerations
Triphenylphosphine (PPh₃)Activates the alcoholForms triphenylphosphine oxide as a byproduct, which can sometimes complicate purification.
DIAD/DEADOxidant for PPh₃Can be sensitive to heat and light. DIAD is often preferred due to its lower volatility.
Hydrazoic Acid (HN₃)NucleophileExtremely toxic and explosive. Should only be handled by trained personnel in a well-ventilated fume hood. Can be generated in situ from sodium azide and an acid.
Anhydrous THFSolventMust be anhydrous to prevent quenching of the reactive intermediates.

II. Oxidation to α-Keto Esters: Accessing a Key Pharmacophore

The oxidation of the α-hydroxy group to a ketone furnishes an α-keto ester, a valuable synthetic intermediate and a key structural motif in many biologically active compounds.

Causality Behind the Method

Various oxidizing agents can effect this transformation. A common and mild method involves the use of a nitroxyl radical catalyst, such as 2-azaadamantane N-oxyl (AZADO), in the presence of a co-oxidant like molecular oxygen or a bleach solution.[5] The catalytic cycle involves the oxidation of the alcohol by the oxoammonium ion, which is the active form of the catalyst. The reduced catalyst is then re-oxidized by the co-oxidant to complete the cycle. This method is often chemoselective, leaving other sensitive functional groups, such as the double bond in the cinnamate backbone, intact.

Reaction Mechanism: AZADO-Catalyzed Oxidation

AZADO_Oxidation cluster_cycle Catalytic Cycle AZADO AZADO Oxoammonium Oxoammonium Ion (Active Oxidant) AZADO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Reduction Hydroxylamine->AZADO Regeneration CoOxidant Co-oxidant (e.g., O₂, Bleach) CoOxidant->Oxoammonium Oxidation Alcohol α-Hydroxy Cinnamate Ester KetoEster α-Keto Cinnamate Ester Alcohol->KetoEster Oxidation by Oxoammonium Ion

Caption: Simplified catalytic cycle for AZADO-mediated oxidation.

Protocol: Synthesis of Ethyl Phenylglyoxylate

This protocol details the oxidation of ethyl α-hydroxycinnamate to ethyl phenylglyoxylate.

Materials:

  • Ethyl 2-hydroxy-3-phenylpropenoate (1.0 equiv)

  • 2-Azaadamantane N-oxyl (AZADO) (0.01-0.05 equiv)

  • Sodium hypochlorite solution (household bleach, ~5-6%) (1.2 equiv)

  • Sodium bromide (NaBr) (0.1 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the α-hydroxy cinnamate ester (1.0 equiv) and NaBr (0.1 equiv) in DCM.

  • Add an aqueous solution of NaHCO₃.

  • Add the AZADO catalyst (0.01-0.05 equiv).

  • Cool the biphasic mixture to 0 °C.

  • Add the sodium hypochlorite solution dropwise with vigorous stirring over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the α-keto ester.

Self-Validation: The formation of the ketone can be confirmed by the appearance of a new carbonyl stretch in the IR spectrum (typically around 1730-1750 cm⁻¹) and the disappearance of the hydroxyl stretch. 13C NMR will show a new quaternary carbon signal in the downfield region characteristic of a ketone.

Reagent Purpose Considerations
AZADOCatalystA more stable and efficient alternative to TEMPO for some substrates.
Sodium HypochloriteCo-oxidantThe concentration should be known. Old bleach solutions may be less effective.
Sodium BromideCo-catalystFacilitates the oxidation of the catalyst.
DichloromethaneSolventA common solvent for this reaction, but other non-protic solvents can also be used.

III. Etherification and Esterification: Modifying Polarity and Sterics

The α-hydroxy group can be readily converted into an ether or another ester, providing a straightforward way to alter the molecule's properties.

A. Williamson Ether Synthesis

Causality Behind the Method: This classic reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. A strong base, such as sodium hydride (NaH), is typically used for the deprotonation.

Protocol: Synthesis of an α-Methoxy Cinnamate Ester

Materials:

  • Ethyl 2-hydroxy-3-phenylpropenoate (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Methyl iodide (MeI) (1.5 equiv)

  • Anhydrous THF or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add a suspension of NaH (1.2 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the α-hydroxy cinnamate ester (1.0 equiv) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

B. Esterification

Causality Behind the Method: The α-hydroxy group can be acylated using an acid chloride or an anhydride in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the HCl or carboxylic acid byproduct and can also act as a nucleophilic catalyst.

Protocol: Synthesis of an α-Acetoxy Cinnamate Ester

Materials:

  • Ethyl 2-hydroxy-3-phenylpropenoate (1.0 equiv)

  • Acetic anhydride (1.5 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the α-hydroxy cinnamate ester (1.0 equiv) in DCM in a round-bottom flask.

  • Add pyridine (2.0 equiv).

  • Cool the solution to 0 °C.

  • Slowly add acetic anhydride (1.5 equiv).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

IV. Protecting Group Strategies

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the α-hydroxy group. The choice of protecting group is critical and depends on the reaction conditions to be employed in subsequent steps.[6][7][8][9]

Protecting Group Protection Conditions Deprotection Conditions Stability
Silyl Ethers
Trimethylsilyl (TMS)TMSCl, Et₃N, DCMK₂CO₃, MeOH; TBAF, THFVery labile to acid and mild base.
tert-Butyldimethylsilyl (TBDMS/TBS)TBDMSCl, Imidazole, DMFTBAF, THF; HF-PyridineStable to a wide range of conditions, cleaved by fluoride.
Acetals
Methoxymethyl (MOM)MOMCl, DIPEA, DCMAcidic hydrolysis (e.g., HCl in THF/water)Stable to base, mild acid, and many redox reagents.
Tetrahydropyranyl (THP)DHP, PPTS, DCMAcidic hydrolysis (e.g., AcOH in THF/water)Stable to base, organometallics, and hydrides.

General Protocol for Silyl Ether Protection (TBDMS):

  • Dissolve the α-hydroxy cinnamate ester (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF.

  • Add TBDMSCl (1.2 equiv) in one portion.

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by column chromatography.

Conclusion

The functionalization of the α-hydroxy group in cinnamate esters offers a rich landscape for chemical exploration, enabling the synthesis of a diverse array of complex molecules with tailored properties. The methods outlined in this guide—nucleophilic substitution, oxidation, etherification, esterification, and protection—provide a robust toolkit for researchers. A thorough understanding of the underlying mechanisms and careful consideration of the reaction conditions are essential for achieving high yields and selectivity, particularly given the potential for reactivity at other sites within the cinnamate scaffold. By leveraging these protocols, scientists can continue to unlock the full potential of this versatile chemical motif in the development of new therapeutics and functional materials.

References

  • Green, J. E., Bender, D. M., Jackson, S., O'Donnell, M. J., & McCarthy, J. R. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters, 11(4), 807–810. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • University of Wisconsin. (n.d.). Protecting Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Mateos-Díaz, J. C., et al. (2021). Biomimetic enzymatic cascade for fatty alkyl p-hydroxycinnamate synthesis. Catalysis Science & Technology. [Link]

  • Slavikova, B., et al. (2024). An Exploratory Study of the Enzymatic Hydroxycinnamoylation of Sucrose and Its Derivatives. Molecules. [Link]

  • Bankova, V., et al. (2007). Synthesis of Some Phenylpropanoid Monoglycerides via the Mitsunobu Protocol. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. [Link]

  • Shieh, C. J., et al. (2004). Enzymatic synthesis of cinnamic acid derivatives. Journal of the American Oil Chemists' Society. [Link]

  • Reddy, P. V., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. [Link]

  • Wikipedia. (n.d.). Protecting group. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Dembinski, R., et al. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. The Journal of Organic Chemistry. [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Khan, A. A., et al. (2011). The Synthesis of Long-Chain α-Alkyl-β-Hydroxy Esters Using Allylic Halides in a Fráter–Seebach Alkylation. European Journal of Organic Chemistry. [Link]

  • Lee, Y. J., et al. (2012). Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities. Archives of Pharmacal Research. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • ResearchGate. (n.d.). Biosynthetic pathways to hydroxybenzoate and hydroxycinnamate derivatives. [Link]

  • Chayan, M. F., et al. (2011). Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. Tetrahedron Letters. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • PubChem. (n.d.). Ethyl benzoylformate. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). ETHYL α,β-DIBROMO-β-PHENYLPROPIONATE. [Link]

Sources

Application Note & Protocol: Determining the Solubility of Methyl beta-Cyano-alpha-hydroxycinnamate in Organic Solvents for Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in the Application of Methyl beta-Cyano-alpha-hydroxycinnamate

This compound belongs to the class of cinnamic acid derivatives, a group of compounds extensively studied for their potential therapeutic properties, including anticancer and antioxidant activities[1][2]. As with any bioactive small molecule, its efficacy in both in vitro and in vivo models is fundamentally linked to its physicochemical properties, paramount among which is solubility. Poor solubility can hinder reliable results in biological assays and pose significant challenges for formulation and bioavailability in drug development[3].

The introduction of a methyl ester group can modulate the physicochemical properties of a parent compound, including its solubility[4]. This application note provides a comprehensive guide for researchers to systematically determine the solubility of this compound in a range of common organic solvents. The protocols herein are designed to be self-validating and are grounded in established methodologies for solubility assessment[3][5].

Understanding the Solubility Profile of this compound: A Chemist's Perspective

The molecular structure of this compound—featuring a phenyl ring, a cyano group, a hydroxyl group, and a methyl ester—suggests a nuanced solubility profile. The principle of "like dissolves like" is a useful starting point for predicting solubility behavior[6].

  • Polar Moieties: The hydroxyl (-OH) and cyano (-CN) groups, along with the ester carbonyl (C=O), can participate in hydrogen bonding and dipole-dipole interactions, suggesting potential solubility in polar solvents.

  • Non-Polar Moiety: The phenyl ring is hydrophobic and will favor interactions with non-polar solvents.

Therefore, the overall solubility will be a balance of these competing characteristics. It is anticipated that this compound will exhibit greater solubility in polar aprotic and polar protic organic solvents compared to non-polar solvents. Its solubility in aqueous solutions is expected to be low, a common trait for many cinnamic acid derivatives[7][8].

Protocol for Determining the Solubility of this compound

This protocol is adapted from established methods for solubility determination of test chemicals for biological assays[5]. It employs a systematic approach to identify suitable solvents and quantify the solubility.

Materials
  • This compound (solid)

  • A range of organic solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane, Hexane)

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Thermostatically controlled shaker or incubator

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_solubilization Solubilization cluster_analysis Analysis cluster_decision Decision prep_compound Weigh Compound prep_solvent Add Solvent prep_compound->prep_solvent vortex Vortex (2 min) prep_solvent->vortex sonicate Sonicate (5 min) vortex->sonicate incubate Incubate at 37°C (60 min) sonicate->incubate centrifuge Centrifuge incubate->centrifuge dissolved Completely Dissolved? incubate->dissolved supernatant Collect Supernatant centrifuge->supernatant analyze Analyze (HPLC/UV-Vis) supernatant->analyze insoluble Increase Solvent Volume dissolved->insoluble No soluble Quantify Solubility dissolved->soluble Yes insoluble->prep_solvent soluble->analyze

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Stock Solutions (Tiered Approach):

    • Tier 1 (High Concentration): Begin by attempting to dissolve a high concentration of this compound (e.g., 200 mg/mL) in a small volume of the chosen organic solvent (e.g., 100 µL of DMSO or ethanol)[5].

    • Tier 2 (Lower Concentrations): If the compound does not dissolve, decrease the concentration by a factor of 10 (e.g., 20 mg/mL) and repeat the solubilization steps[5]. Continue with serial dilutions until the compound fully dissolves.

  • Solubilization:

    • Add the weighed compound to the appropriate volume of solvent in a microcentrifuge tube.

    • Gently mix at room temperature by vortexing for 1-2 minutes[5].

    • If the compound has not dissolved, use a water bath sonicator for up to 5 minutes[5].

    • If the compound is still not dissolved, warm the solution to 37°C for up to 60 minutes in a water bath or incubator[5]. Pre-warming the solvent can also improve solubility[9].

  • Separation of Undissolved Solid:

    • After the incubation period, centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved solid.

  • Quantification of Soluble Compound:

    • Carefully collect the supernatant.

    • Prepare a series of dilutions of the supernatant in the same solvent.

    • Analyze the concentration of the dissolved compound using a suitable analytical method such as HPLC or UV-Vis spectroscopy[3]. A standard calibration curve should be generated for accurate quantification[3].

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner. A table summarizing the solubility in different organic solvents is recommended for easy comparison.

Table 1: Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityExperimentally Determined Solubility (mg/mL)Notes
Polar Aprotic DMSOHighTo be determinedA common solvent for preparing stock solutions for biological assays.
AcetoneMedium to HighTo be determined
AcetonitrileMediumTo be determined
Polar Protic EthanolMediumTo be determinedOften used as a co-solvent in formulations.
MethanolMediumTo be determined
Non-Polar DichloromethaneLow to MediumTo be determinedMay have some solubility due to dipole interactions[7].
HexaneLowTo be determinedExpected to be a poor solvent[7].

Logical Relationships in Solvent Selection

The choice of solvent is critical and should be guided by the intended application. The following diagram illustrates the decision-making process for solvent selection.

G cluster_application Intended Application cluster_solvent_choice Solvent Choice cluster_considerations Key Considerations start Start: Need to Solubilize Compound in_vitro In Vitro Assay start->in_vitro in_vivo In Vivo Study start->in_vivo chemical_rxn Chemical Reaction start->chemical_rxn dmso DMSO (High Solubility, Low Volatility) in_vitro->dmso ethanol Ethanol (Biocompatible, Co-solvent) in_vitro->ethanol in_vivo->dmso in_vivo->ethanol dcm Dichloromethane (Good for Non-polar Reactants) chemical_rxn->dcm other_aprotic Other Aprotic Solvents (e.g., Acetone, ACN) chemical_rxn->other_aprotic toxicity Toxicity to Cells/Organism dmso->toxicity compatibility Compatibility with Assay dmso->compatibility ethanol->toxicity ethanol->compatibility reactivity Reactivity with Compound dcm->reactivity other_aprotic->reactivity

Sources

Cyclization reactions involving beta-cyano acrylates

Advanced Application Note: Cyclization Reactions Involving -Cyano Acrylates

Executive Summary

pyrimidinesthiophenespyridines

This guide provides detailed, validated protocols for utilizing

Mechanistic Principles

The reactivity of


Reactivity Profile

The general reaction pathway for cyclization involves an initial Michael addition of a binucleophile followed by an intramolecular cyclocondensation (often attacking the nitrile or ester group).

ReactivityProfileAcrylateβ-Cyano Acrylate(Electrophile)IntermediateAnionic Intermediate(Enolate/Nitrile Anion)Acrylate->Intermediate Step 1: C-C/C-N Bond FormationNu1Nucleophile 1(Michael Addition)Nu1->AcrylateProductHeterocycle(Pyrimidine/Thiophene)Intermediate->Product Step 2: Intramolecular Attack(-H2O / -ROH)Nu2Nucleophile 2(Cyclization)Nu2->Intermediate

Figure 1: General logic of cyclization initiated by Michael addition.

Application 1: Synthesis of Pyrimidines

Pyrimidines are ubiquitous in drug discovery (e.g., kinase inhibitors, nucleoside analogs). The reaction of

Mechanism: Base-Promoted Cyclocondensation

The reaction proceeds via a Michael addition of the amidine nitrogen to the

PyrimidineMechAcrylateEthyl 2-cyano-3-phenylacrylateMichaelAdductMichael Adduct(Acyclic Intermediate)Acrylate->MichaelAdduct Base / Reflux(Michael Addn)AmidineAmidine / GuanidineAmidine->MichaelAdduct Base / Reflux(Michael Addn)CyclicInterDihydro-pyrimidineIntermediateMichaelAdduct->CyclicInter IntramolecularCyclizationPyrimidineFunctionalized PyrimidineCyclicInter->Pyrimidine Oxidation / Elimination(-EtOH)

Figure 2: Step-wise construction of the pyrimidine core.

Experimental Protocol

Target: Synthesis of 4-amino-6-aryl-5-cyanopyrimidines (or 4-hydroxy analogues depending on conditions).

Reagents:

  • Ethyl 2-cyano-3-phenylacrylate (1.0 equiv)

  • Amidine hydrochloride (e.g., Benzamidine HCl) or Guanidine HCl (1.1 equiv)

  • Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (

    
    ) (1.2 - 2.0 equiv)
    
  • Solvent: Absolute Ethanol (EtOH)[1]

Procedure:

  • Preparation of Alkoxide: In a dry round-bottom flask equipped with a reflux condenser and drying tube, dissolve Sodium metal (1.2 equiv) in absolute Ethanol to generate fresh NaOEt. Alternatively, use commercial 21% NaOEt solution.

  • Amidine Liberation: Add the Amidine Hydrochloride (1.1 equiv) to the ethoxide solution and stir at room temperature for 15 minutes to liberate the free base.

  • Addition: Add Ethyl 2-cyano-3-phenylacrylate (1.0 equiv) in one portion. The solution often turns yellow/orange.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes).
    
  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).

    • Neutralize carefully with dilute Acetic Acid (pH ~6-7).

    • The product usually precipitates as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF mixtures.

Yield Expectation: 70–90%.

Application 2: The Gewald Reaction (Thiophene Synthesis)[2]

The Gewald reaction is the gold standard for synthesizing 2-aminothiophenes. While typically a 3-component reaction (Ketone + Cyanoacetate + Sulfur), the reaction proceeds via a

Critical Note: If starting directly from a pre-synthesized benzylidene cyanoacetate (aldehyde-derived), the reaction with sulfur requires a methylene-active partner or specific conditions, as the "Gewald" mechanism requires an enolizable proton at the

3-component variation
Protocol: One-Pot Synthesis of 2-Aminothiophenes

Reagents:

  • Ketone (e.g., Cyclohexanone) (1.0 equiv)

  • Ethyl Cyanoacetate (1.0 equiv)[1][2]

  • Elemental Sulfur (

    
    ) (1.0 equiv)
    
  • Base: Morpholine or Diethylamine (1.0 - 2.0 equiv)

  • Solvent: Ethanol or Methanol[3][4]

Procedure:

  • Mixing: In a round-bottom flask, mix the Ketone (10 mmol) and Ethyl Cyanoacetate (10 mmol) in Ethanol (10 mL).

  • Sulfur Addition: Add finely powdered Elemental Sulfur (10 mmol).

  • Initiation: Add Morpholine (10-20 mmol) dropwise. Caution: The reaction is exothermic.[5]

  • Heating: Stir the heterogeneous mixture at

    
    . The sulfur will gradually dissolve as the reaction proceeds. Continue heating for 2–4 hours (or microwave at 
    
    
    for 10-20 min).
  • Precipitation: Cool the mixture to room temperature. The 2-aminothiophene product usually crystallizes out.

  • Isolation: Filter the solid and wash with cold Ethanol.

Data Summary Table:

ComponentRoleStoichiometryNotes
Ketone Substrate (C-C backbone)1.0 eqMust have

-CH2 group.
Ethyl Cyanoacetate Substrate (Nitrile/Ester source)1.0 eqControls electrophilicity.[3]
Sulfur (

)
Heteroatom Source1.0 eqUse finely powdered for kinetics.
Morpholine Base / Catalyst1.5 eqSecondary amines work best.

Troubleshooting & Optimization

Anionic Polymerization (The "Superglue" Effect)
  • Symptom: Reaction mixture becomes viscous/solidifies rapidly; low yield of cyclic product.

  • Solution:

    • Use anhydrous solvents (EtOH/MeOH).

    • Avoid trace hydroxide; use hindered bases or specific amine catalysts (like piperidine/morpholine) that favor the Michael addition over polymerization.

    • Run reactions at elevated temperatures (Reflux) where cyclization kinetics are favored over polymerization thermodynamics.

Hydrolysis

The ester group is sensitive to hydrolysis under strong basic conditions (e.g., NaOH/H2O), which can lead to decarboxylation.

  • Solution: Use alkoxide bases (NaOEt) matching the ester group to prevent transesterification or hydrolysis.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[6][3][7] Heterocycles from CH-acidic nitriles, VIII. 2-Amino-thiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte, 99(1), 94-100.[3]

  • Sabnis, R. W. (1994).[7] The Gewald Synthesis.[6][4][8][9] Sulfur Reports, 16(1), 1-17.[7]

  • El-Hashash, M. A., et al. (2011). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives.[10][11][12] Der Pharma Chemica, 3(6), 286-299.

  • Duffy, C., et al. (2018).[5] Radical Polymerization of Alkyl 2-Cyanoacrylates.[13] Molecules, 23(2), 465.[5]

  • BenchChem Protocols. (2025). Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols.

Synthetic routes to polysubstituted cinnamic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Polysubstituted Cinnamic Acid Esters

Introduction & Strategic Overview

Polysubstituted cinnamic acid esters are privileged scaffolds in drug discovery, serving as core pharmacophores in UV filters (e.g., Octyl methoxycinnamate), antioxidants, and anticancer agents. While simple cinnamates are commercially available, polysubstituted variants —bearing complex aryl patterns or steric bulk on the alkene chain—present significant synthetic challenges regarding stereocontrol (


 selectivity) and yield.

This guide details three distinct synthetic corridors, selected based on the specific substitution pattern required:

  • The Heck-Mizoroki Coupling: Best for Aryl-Polysubstitution (Type I).

  • The Masamune-Roush HWE Olefination: Best for

    
    -Alkene Substitution  (Type II) and base-sensitive substrates.
    
  • The Fujiwara-Moritani Reaction: Best for Direct C-H Functionalization (Atom Economy).

Decision Matrix: Selecting the Optimal Route

DecisionMatrix Start Target Molecule: Polysubstituted Cinnamate SubstType Identify Substitution Challenge Start->SubstType Type1 Aryl Ring Substitution (e.g., 3,4,5-trimethoxy) SubstType->Type1 Halide Available Type2 Alpha-Chain Substitution (e.g., α-methyl) SubstType->Type2 Steric Bulk Type3 Direct Functionalization (No Halide Handle) SubstType->Type3 C-H Bond Only Heck Method A: Heck-Mizoroki Coupling Type1->Heck Robust, Scalable HWE Method B: Masamune-Roush HWE Type2->HWE High E-Selectivity FM Method C: Fujiwara-Moritani (Oxidative Heck) Type3->FM Atom Economical

Figure 1: Strategic decision tree for selecting the synthetic route based on substrate constraints.

Method A: The Heck-Mizoroki Coupling

Primary Application: Synthesis of Aryl-substituted cinnamates (Type I) from aryl halides and simple acrylates.

The Heck reaction is the industrial workhorse for cinnamates. However, for polysubstituted aryl rings (e.g., electron-rich trimethoxybenzenes), the rate of oxidative addition slows. This protocol utilizes a phosphine-free system or robust ligands to ensure conversion.

Mechanism & Critical Parameters

The cycle involves:

  • Oxidative Addition: Pd(0) inserts into Ar-X.

  • Migratory Insertion: The alkene inserts into the Pd-Ar bond (stereodetermining step).

  • 
    -Hydride Elimination:  Yields the 
    
    
    
    -alkene.

Critical Process Parameter (CPP): For electron-rich aryl halides (deactivated), higher temperatures (


C) or electron-rich ligands (e.g., 

) are required.
Protocol: General Procedure for Polysubstituted Cinnamates

Scale: 5.0 mmol basis

  • Reagent Setup:

    • Aryl Halide: 5.0 mmol (e.g., 3,4,5-trimethoxybromobenzene).

    • Acrylate: 6.0 mmol (1.2 equiv) (e.g., Ethyl acrylate).

    • Catalyst: Pd(OAc)

      
       (1 mol%, 11 mg).
      
    • Ligand: PPh

      
       (2 mol%, 26 mg) OR use ligand-free conditions with TBAB (tetra-n-butylammonium bromide) as a phase transfer agent.
      
    • Base: Et

      
      N (2.0 equiv) or K
      
      
      
      CO
      
      
      (solid, anhydrous).
    • Solvent: DMF or NMP (5 mL).

  • Execution:

    • Charge a reaction vial with the aryl halide, Pd(OAc)

      
      , and PPh
      
      
      
      .
    • Add solvent and stir for 5 min under N

      
       to pre-form the active catalyst species.
      
    • Add the base and the acrylate ester.

    • Heat to 100–120 °C for 4–12 hours.

    • Self-Validation Checkpoint: Monitor TLC. The disappearance of the aryl halide (

      
       in Hex/EtOAc) indicates completion. Formation of Pd-black (precipitate) early in the reaction suggests catalyst decomposition; add more ligand if observed.
      
  • Workup:

    • Cool to RT. Dilute with Et

      
      O (20 mL) and wash with water (3 x 10 mL) to remove DMF.
      
    • Dry organic layer over MgSO

      
      , filter, and concentrate.
      
    • Purify via flash chromatography (SiO

      
      , Hexane/EtOAc gradient).
      

Method B: Masamune-Roush HWE Olefination

Primary Application: Synthesis of


-Substituted  cinnamates (Type II) and base-sensitive substrates.

Standard HWE uses strong bases (NaH), which can cause side reactions. The Masamune-Roush modification uses mild conditions (LiCl/DBU) and is superior for generating trisubstituted alkenes (e.g.,


-methyl cinnamates) with high 

-selectivity.
Mechanism

The reaction proceeds via the formation of a chelated intermediate between the aldehyde, the phosphonate, and the Lithium cation, which enhances the acidity of the phosphonate


-proton, allowing DBU (a mild base) to effect deprotonation.
Protocol: Mild Synthesis of -Methyl Cinnamate

Scale: 2.0 mmol basis

  • Reagent Setup:

    • Aldehyde: 2.0 mmol (e.g., 4-nitrobenzaldehyde).

    • Phosphonate: Triethyl 2-phosphonopropionate (2.2 mmol, 1.1 equiv).

    • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.4 mmol, 1.2 equiv).

    • Additive: LiCl (anhydrous, 2.4 mmol, 1.2 equiv).

    • Solvent: MeCN (dry, 5 mL).

  • Execution:

    • Flame-dry a round-bottom flask and cool under Argon.

    • Add LiCl and MeCN. Stir until LiCl is mostly dissolved.

    • Add the Phosphonate and DBU. Stir for 15 min at RT (Solution typically turns clear/yellow).

    • Add the Aldehyde (neat or in minimal MeCN).

    • Stir at Room Temperature for 1–3 hours.

    • Self-Validation Checkpoint: Unlike Wittig, this reaction remains homogeneous. Completion is indicated when the aldehyde spot disappears on TLC. If the reaction stalls, add 10% more DBU.

  • Workup:

    • Quench with saturated NH

      
      Cl solution.
      
    • Extract with EtOAc (3 x 15 mL).

    • Note: The phosphate byproduct is water-soluble, simplifying purification.

    • Concentrate and recrystallize (EtOH/H

      
      O) or chromatograph.
      

Method C: Fujiwara-Moritani (Oxidative Heck)

Primary Application: Atom-Economical synthesis from simple arenes (Type III). Green Chemistry route.

This method couples an arene C-H bond directly with an acrylate, avoiding the need for pre-functionalized aryl halides. It is ideal for large-scale applications where waste minimization is critical.

Protocol: C-H Activation of Anisole

Scale: 1.0 mmol basis

  • Reagent Setup:

    • Arene: Anisole (1.0 mmol) (Acts as substrate and limiting reagent).

    • Acrylate: Ethyl acrylate (2.0 mmol).

    • Catalyst: Pd(OAc)

      
       (5 mol%).
      
    • Oxidant: Cu(OAc)

      
       (1.0 equiv) or Benzoquinone.
      
    • Solvent: Acetic Acid (AcOH) / Dioxane (1:1).

    • Atmosphere: O

      
       balloon (1 atm).
      
  • Execution:

    • Combine Pd(OAc)

      
      , Cu(OAc)
      
      
      
      , and solvents in a pressure tube.
    • Add Anisole and Acrylate.

    • Purge with O

      
       and seal.
      
    • Heat to 100 °C for 12–24 hours.

    • Regioselectivity Note: For monosubstituted arenes like anisole, this method favors para substitution due to sterics, but ortho isomers may form.

  • Workup:

    • Filter through a pad of Celite to remove Pd/Cu salts.

    • Neutralize the filtrate with sat. NaHCO

      
       (Caution: Gas evolution).
      
    • Extract with DCM.

Comparative Data & Troubleshooting

Method Comparison Table
FeatureHeck CouplingMasamune-Roush HWEFujiwara-Moritani
Substrate Scope Aryl Halides + AcrylatesAldehydes + PhosphonatesArenes + Acrylates
Stereoselectivity High (

)
Very High (

)
Moderate to High
Steric Tolerance Low (struggles with

-sub)
High (Good for

-sub)
Low (Sensitive to ortho-sub)
Atom Economy Moderate (Salt waste)Moderate (Phosphate waste)High (H

O byproduct)
Cost Low (Generic reagents)Medium (Phosphonates)Low (No halide needed)
Troubleshooting Guide
  • Low Yield in Heck:

    • Cause: Catalyst poisoning by O

      
       or poor quality amine base.
      
    • Fix: Degas solvents thoroughly; distill Et

      
      N over KOH.
      
  • Poor E/Z Selectivity in HWE:

    • Cause: Reaction temperature too high or wrong solvent.

    • Fix: Run at 0 °C; ensure LiCl is dry (hygroscopic LiCl kills the chelation effect).

  • Pd Black Formation:

    • Cause: Ligand dissociation.

    • Fix: Add excess PPh

      
       or switch to a palladacycle catalyst (e.g., Herrmann-Beller catalyst).
      

References

  • Heck Reaction Mechanism & Reviews

    • Beletskaya, I. P., & Cheprakov, A. V. (2000).
  • Masamune-Roush HWE Protocol

    • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU. Tetrahedron Letters.
  • Fujiwara-Moritani (Oxidative Heck)

    • Moritani, I., & Fujiwara, Y. (1967).[1] Aromatic substitution of olefins by palladium salts.[2] Tetrahedron Letters.

  • Green Chemistry Protocols (Knoevenagel/Heck)

    • BenchChem Application Notes. (2025).[3][4][5][6] Heck Reaction for the Synthesis of Cinnamic Acid Derivatives.

    • (Cited from search context 1.18)

Sources

Applications of methyl beta-cyano-alpha-hydroxycinnamate in medicinal chemistry

Application Note: Methyl -Cyano-4-Hydroxycinnamate in Medicinal Chemistry

Executive Summary

Methyl


Monocarboxylate Transporters (MCTs)MCT1

Chemical Identity & Structure-Activity Relationship (SAR)

Nomenclature Clarification

Researchers often encounter conflicting nomenclature in this chemical family. It is critical to distinguish the active pharmacophore from inactive isomers.

Common NameStructure DescriptionKey Application
Methyl

-cyano-4-hydroxycinnamate
Methyl ester of CHC. Cyano group at

-position; Hydroxyl at 4-position (para) of phenyl ring.
Prodrug / MCT Inhibitor. Enhanced lipophilicity over free acid.

-Cyano-4-hydroxycinnamate (CHC)
Free acid.[1][2][3][4] Cyano at

; Hydroxyl at 4-position.[1][2][3][4][5][6]
Standard MCT1 Inhibitor. Also standard MALDI-MS matrix.
Methyl

-cyano-

-hydroxycinnamate
Isomer (CAS 200633-67-6). Rare building block.Synthetic Intermediate. Negligible bio-data.
Mechanism of Action: Metabolic Symbiosis Disruption

MCHC acts as a transport inhibitor.[3] In the tumor microenvironment (TME), hypoxic cells rely on glycolysis, exporting lactate via MCT4 . Normoxic (oxygenated) tumor cells import this lactate via MCT1 to fuel the TCA cycle, sparing glucose for the hypoxic cells.

  • Target: MCT1 (SLC16A1).

  • Effect: MCHC blocks lactate uptake in normoxic cells.

  • Outcome: Normoxic cells are forced to consume glucose, starving the hypoxic cells and leading to necrotic cell death.

Pathway Visualization

The following diagram illustrates the "Lactate Shuttle" and the point of inhibition by Methyl

LactateShuttlecluster_HypoxicHypoxic Tumor Cell(Glycolytic)cluster_TMETumor Microenvironmentcluster_NormoxicNormoxic Tumor Cell(Oxidative)GlucoseGlucoseLactate_InLactate (Intracellular)Glucose->Lactate_InGlycolysisMCT4MCT4(Exporter)Lactate_In->MCT4Lactate_ExLactate (Extracellular)MCT4->Lactate_ExExportMCT1MCT1(Importer)Lactate_Ex->MCT1TransportPyruvatePyruvateMCT1->PyruvateImportTCATCA Cycle(ATP Production)Pyruvate->TCAInhibitorMethyl alpha-cyano-4-hydroxycinnamateInhibitor->MCT1BLOCKS

Caption: Disruption of the lactate shuttle between hypoxic and normoxic tumor cells via MCT1 inhibition.

Experimental Protocols

Protocol A: Synthesis of Methyl -Cyano-4-Hydroxycinnamate

Objective: To synthesize high-purity methyl ester derivative for biological evaluation. This utilizes a Knoevenagel condensation.

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • Methyl Cyanoacetate (1.1 eq)

  • Piperidine (Catalytic amount, 0.1 eq)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) and methyl cyanoacetate (10.9 g, 110 mmol) in Ethanol (100 mL).

  • Catalysis: Add Piperidine (0.5 mL) dropwise. The solution may turn slightly yellow/orange, indicating imine intermediate formation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath. The product should crystallize out of solution.

  • Filtration: Filter the precipitate under vacuum.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pale yellow needles.

  • Validation: Verify structure via

    
    H-NMR (DMSO-d
    
    
    ): Look for olefinic proton singlet around
    
    
    8.0–8.2 ppm and methyl ester singlet at
    
    
    3.8 ppm.
Protocol B: MCT1 Inhibition Assay (Lactate Uptake)

Objective: Determine the IC


Cell Line:

Materials:

  • L-[

    
    C]Lactate (Radiolabeled tracer)
    
  • HEPES-buffered Krebs solution (pH 7.4)

  • Stop Solution: Ice-cold Krebs solution containing 500

    
    M Phloretin (non-specific transport blocker).
    

Workflow:

  • Seeding: Plate cells in 24-well plates (10

    
     cells/well) and culture overnight.
    
  • Equilibration: Wash cells twice with HEPES-Krebs buffer.

  • Treatment: Incubate cells with varying concentrations of Methyl

    
    -cyano-4-hydroxycinnamate  (0.1 
    
    
    M to 1000
    
    
    M) for 10 minutes at 37°C.
    • Note: The methyl ester is rapidly hydrolyzed to the free acid intracellularly, but for transport assays, the free acid (CHC) is often used directly in the buffer. If using the Methyl ester, allow 30 min pre-incubation for esterase activity or assess its direct competitive effect.

  • Uptake Phase: Add L-[

    
    C]Lactate (0.5 
    
    
    Ci/mL) to the wells. Incubate for exactly 60 seconds (initial rate conditions).
  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold Stop Solution.

  • Lysis & Counting: Lyse cells with 0.1 M NaOH. Add scintillation fluid and quantify radioactivity via Liquid Scintillation Counting (LSC).

  • Analysis: Plot CPM vs. Log[Inhibitor]. Calculate IC

    
     using non-linear regression (Sigmoidal dose-response).
    
Protocol C: Metabolic Viability Assay (Hypoxia vs. Normoxia)

Objective: Demonstrate the selective toxicity of the inhibitor under hypoxic conditions (mimicking the tumor core).

Workflow:

  • Plate Setup: Seed tumor cells (e.g., SiHa or WiDr) in two identical 96-well plates.

  • Conditions:

    • Plate A (Normoxia): Incubate in standard incubator (21% O

      
      ).
      
    • Plate B (Hypoxia): Incubate in a hypoxia chamber (1% O

      
      , 5% CO
      
      
      ).
  • Dosing: Treat both plates with serial dilutions of Methyl

    
    -cyano-4-hydroxycinnamate (10 
    
    
    M – 5 mM).
  • Incubation: 48 hours.

  • Readout: Perform MTT or CellTiter-Glo assay.

  • Result Interpretation: A potent metabolic inhibitor will show a significantly lower IC

    
     in Hypoxia  compared to Normoxia, indicating reliance on the glycolytic/MCT pathway.
    

Key Data & Properties

Table 1: Physicochemical Properties & Potency

ParameterValueNotes
Molecular Weight 203.19 g/mol Formula: C

H

NO

Solubility DMSO (>20 mg/mL), EthanolPoor solubility in water; requires organic co-solvent.
MCT1 IC

~100–200

M
Value refers to the free acid (CHC) in rat erythrocytes [1].
Mitochondrial Pyruvate Carrier (MPC) Ki 6.3

M
CHC is also a potent inhibitor of mitochondrial pyruvate uptake [2].[3]
Primary Utility Metabolic Inhibitor / MALDI MatrixDual-use compound.

References

  • Halestrap, A. P., & Denton, R. M. (1974). Specific inhibition of pyruvate transport in rat liver mitochondria and human erythrocytes by

    
    -cyano-4-hydroxycinnamate. Biochemical Journal, 138(2), 313–316. 
    
  • Halestrap, A. P. (1975). The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors.[4] Biochemical Journal, 148(1), 85–96.[2][4]

  • Sonveaux, P., et al. (2008). Targeting lactate-fueled respiration selectively kills hypoxic tumor cells in mice. Journal of Clinical Investigation, 118(12), 3930–3942.

  • Murray, C. M., et al. (2005). Monocarboxylate transporter MCT1 is a target for immunosuppressive inhibitors of T-cell proliferation. Nature Chemical Biology, 1(7), 371–376.

Troubleshooting & Optimization

Solubility issues with methyl beta-cyano-alpha-hydroxycinnamate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl Beta-Cyano-Alpha-Hydroxycinnamate

Topic: Troubleshooting Solubility & Stability in DMSO Compound ID: this compound (CAS: 200633-67-6) Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists.[1]

Executive Summary

This compound (C₁₁H₉NO₃) is a specialized phenylpropanoid derivative often utilized as a metabolic probe or synthetic intermediate. While structurally related to the common monocarboxylate transporter (MCT) inhibitor


-cyano-4-hydroxycinnamate (CHCA), this specific methyl ester variant presents unique solubility challenges.

Users frequently report "crashing out" (precipitation) upon freeze-thaw cycles or dilution into aqueous media. This guide addresses the physicochemical mechanisms behind these failures—primarily driven by high crystal lattice energy and water intolerance —and provides validated protocols to ensure assay reproducibility.

Part 1: Dissolution & Stock Preparation[1]

Q1: Why is the powder clumping and refusing to dissolve in DMSO, even at 10 mM?

The Root Cause: High Lattice Energy & Kinetic Traps. This compound possesses a planar, highly conjugated structure (phenyl ring conjugated with a cyano-enol system). This geometry facilitates strong


 stacking interactions in the solid state, creating a high "crystal lattice energy" that the solvent must overcome.
  • The Clumping: When DMSO is added quickly, the outer layer of the powder solvates and forms a viscous "gel" layer that blocks solvent penetration to the dry core (the "kinetic trap").

  • The Fix: You must input energy to break the lattice and disrupt the gel layer.

Protocol: The "Step-Wise Energy" Dissolution Method Do not simply add solvent and shake.

StepActionMechanistic Rationale
1 Weigh & Container Weigh powder into a glass vial (avoid polystyrene). DMSO can leach plasticizers from low-grade plastics.
2 Solvent Addition Add anhydrous DMSO (≥99.9%) to 70% of the final target volume. Example: For 1 mL, add 700 µL.
3 Vortex (High) Vortex at max speed for 30 seconds. This disperses the clumps.
4 Sonication Sonicate in a water bath for 10–15 minutes. Critical: This acoustic energy disrupts

stacking.
5 Thermal Shift If particulates remain, warm the vial to 37°C–45°C for 5 minutes. Solubility increases exponentially with temperature.
6 Final Volume Once clear, add the remaining DMSO to reach final volume. Invert to mix.

Expert Tip: If the solution turns cloudy immediately upon cooling to room temperature, you are above the saturation limit . For this specific cinnamate derivative, we recommend a maximum stock concentration of 50 mM .

Part 2: Stability & Storage (The "Freeze-Thaw" Problem)

Q2: My stock solution was clear yesterday, but after freezing at -20°C, it has crystals that won't redissolve. Why?

The Root Cause: Water Uptake & Nucleation. DMSO is highly hygroscopic. Every time you open the vial, it pulls moisture from the air.

  • Water = Anti-solvent: This compound is lipophilic. As water content in DMSO rises (even to 1-2%), the solubility of the cinnamate drops drastically.

  • Freezing Exclusion: When DMSO freezes (~18.5°C), it forms a pure crystal lattice that excludes the solute. The solute is concentrated into microscopic pockets of liquid, reaching supersaturation and forcing precipitation (nucleation).

Visualizing the Failure Mode:

StabilityFailure OpenVial Open Vial (Atmospheric Exposure) Hygroscopy DMSO Absorbs Atmospheric Water OpenVial->Hygroscopy Moisture Ingress Freeze Freeze at -20°C Hygroscopy->Freeze Reduced Solubility Exclusion Solute Exclusion (Supersaturation) Freeze->Exclusion Phase Separation Precipitation Irreversible Crystallization Exclusion->Precipitation Nucleation

Caption: The thermodynamic pathway leading to irreversible precipitation in stored DMSO stocks.

Prevention Strategy:

  • Single-Use Aliquots: Never freeze-thaw the main stock. Aliquot into small volumes (e.g., 50 µL) immediately after preparation.

  • Desiccated Storage: Store vials inside a sealed container with desiccant packs (silica gel) at -20°C.

  • Visual Check: Always inspect for crystals before use. If found, heat to 37°C and vortex. If they do not dissolve, discard the aliquot; the effective concentration is unknown.

Part 3: Assay Interference (The "Dilution Shock")

Q3: When I add the stock to my cell culture media, the solution turns milky. Is this cytotoxicity or precipitation?

The Root Cause: Dilution Shock (Solvent Shifting). You are moving the compound from a favorable solvent (DMSO) to a hostile one (Water/Media). If the transition is too rapid, the compound crashes out before it can disperse, forming micro-precipitates that look like "milk." These precipitates settle on cells, causing physical stress (false toxicity) and reducing bioavailability (false negative potency).

Protocol: The Intermediate Dilution Method Avoid adding 100% DMSO stock directly to media. Use a "stepping stone" approach.

StepProcedureResult
1. Primary Stock Prepare 50 mM stock in 100% DMSO.Clear Solution
2. Intermediate Dilute 1:10 into PBS + 10% DMSO (or culture media).5 mM Solution (Clear/Slight Haze)
3. Final Assay Dilute the Intermediate 1:100 into the final well.50 µM Final (0.1% DMSO)

Decision Tree for Troubleshooting Precipitation:

Troubleshooting Start Problem: Precipitate in Assay CheckMicroscope Check under Microscope: Crystals or Amorphous? Start->CheckMicroscope Crystals Crystalline/Needles CheckMicroscope->Crystals Sharp Edges Amorphous Amorphous/Milky CheckMicroscope->Amorphous Cloudy/Round Action1 Cause: Saturation Limit Exceeded Action: Reduce Final Conc. Crystals->Action1 Action2 Cause: Dilution Shock Action: Use Intermediate Dilution Step Amorphous->Action2 Action3 Cause: Protein Binding/Salting Out Action: Add 0.1% BSA or Tween-80 Amorphous->Action3 If Step 2 Fails

Caption: Diagnostic logic for identifying the source of precipitation in biological assays.

References & Validated Sources

  • Sigma-Aldrich (Merck). Product Detail: this compound (CAS 200633-67-6).[2][3] AldrichCPR Rare Chemical Library.

  • BenchChem Technical Support. Troubleshooting Solubility in DMSO: General Principles for Lipophilic Compounds. (2025).[4][5]

  • Cayman Chemical.

    
    -Cyano-4-hydroxycinnamic Acid Product Insert. (Provides baseline solubility data for the cinnamate class: ~30 mg/mL in DMSO). 
    
  • SelleckChem. Compound Handling Instructions: Managing DMSO Stocks and Freeze-Thaw Cycles.

Note: this compound is a rare chemical. In the absence of compound-specific literature, solubility protocols are derived from validated methods for the structural analog


-cyano-4-hydroxycinnamate (CHCA) and general principles of cinnamate ester handling.

Sources

Preventing hydrolysis of methyl beta-cyano-alpha-hydroxycinnamate

Technical Support Center: Stability Protocols for Methyl -Cyano- -Hydroxycinnamate

Status: Operational Ticket ID: STAB-CN-CIN-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely working with a derivative of the


-cyano-hydroxycinnamateMitochondrial Pyruvate Carrier (MPC)

The Core Problem: These compounds are chemically "frustrated." The electron-withdrawing cyano group and the ester moiety create a system that is highly electrophilic. While this makes them potent biological inhibitors (often via Michael addition to cysteine residues), it renders them thermodynamically unstable in aqueous, nucleophilic, or basic environments.

Immediate Action Required:

  • Stop storing in aqueous buffers.

  • Acidify your working solution (pH < 7.4).

  • Eliminate water from your stock solvent (DMSO).

Module 1: Stock Solution Integrity (The Foundation)

Most "hydrolysis" issues actually begin in the freezer. DMSO is hygroscopic; it pulls water from the atmosphere, initiating slow hydrolysis of the methyl ester even at -20°C.

Protocol: Anhydrous Stock Preparation
ParameterSpecificationReason (Causality)
Solvent Anhydrous DMSO (

99.9%)
Standard DMSO contains ~0.1% water, enough to hydrolyze micromolar stocks over months.
Container Amber Glass or opaque polypropyleneCinnamates undergo photo-isomerization (

) under light, altering binding affinity.
Desiccant Molecular Sieves (3Å or 4Å)Actively scavenges atmospheric moisture introduced during opening/closing.
Aliquot Size Single-use (

)
Freeze-thaw cycles introduce condensation.

Step-by-Step Workflow:

  • Purchase DMSO specifically labeled "Anhydrous" or "Dry" (sealed under argon).

  • Weigh the solid compound in a low-humidity environment (glove box or dry room preferred).

  • Dissolve to a high concentration (e.g., 100 mM) to minimize the solvent-to-solute ratio.

  • Aliquot immediately into light-protective tubes.

  • Store at -80°C. (At -20°C, DMSO is a liquid/slush, allowing slow chemical reactions to proceed. At -80°C, it is solid).

Module 2: Aqueous Stability & pH Management (The Experiment)

Once the compound hits the buffer, the clock starts. You are fighting two degradation pathways: Ester Hydrolysis and Retro-Knoevenagel Cleavage .

The Degradation Mechanism

The electron-withdrawing cyano group (



HydrolysisPathwaysCompoundMethyl beta-cyano-alpha-hydroxycinnamateAcid carboxylic acid derivative(Inactive/Impermeable)Compound->Acid Ester Hydrolysis(Irreversible)AldehydeBenzaldehyde derivativeCompound->Aldehyde Retro-Knoevenagel(Reversible)CyanoacetateMethyl cyanoacetateCompound->CyanoacetateOHOH- (Base/Buffer)OH->CompoundCatalystMethanolMethanol

Figure 1: The dual degradation pathways. High pH triggers both ester hydrolysis (loss of membrane permeability) and retro-aldol type cleavage (loss of the pharmacophore).

Experimental Protocol: Minimizing Hydrolysis
  • pH Ceiling: Never exceed pH 7.4 . Ideally, work at pH 7.0 - 7.2 .

    • Why? Hydrolysis rates for electron-deficient esters increase logically with pH. At pH 8.0, the half-life (

      
      ) may drop from hours to minutes.
      
  • Temperature: Keep buffers on ice (

    
    ) until the moment of use.
    
    • Why? Arrhenius equation dictates that reducing temp from

      
       to 
      
      
      slows reaction rates by ~8-10 fold.
  • Buffer Selection:

    • Avoid: Primary amines (Tris, Glycine) if possible. They can form Schiff bases with the aldehyde if retro-cleavage occurs, driving the equilibrium toward degradation.

    • Preferred: HEPES, MOPS, or Phosphate (non-nucleophilic).

  • Incubation Time: Prepare working solutions immediately before addition to cells/protein. Do not "pre-equilibrate" the inhibitor in media for hours.

Module 3: Troubleshooting & FAQs

Q1: My solution turned cloudy/precipitated upon adding to the media. Is this hydrolysis?

A: No, this is likely a solubility crash .

  • Diagnosis: Hydrolysis products (acids) are often more soluble in water than the methyl ester. Precipitation usually means the hydrophobic ester crashed out of the DMSO stock when hitting the aqueous buffer.

  • Fix:

    • Ensure final DMSO concentration is < 0.5% but > 0.1% (to maintain solubility).

    • Vortex rapidly during addition.

    • Sonicate the media briefly (if protein stability permits).

Q2: I see a loss of potency after 2 hours in the assay. Why?

A: This is the classic signature of Ester Hydrolysis .

  • The methyl ester is required for cell permeation (masking the charge). Once it hydrolyzes to the free acid (carboxylate), the compound can no longer cross the mitochondrial membrane to reach the MPC.

  • Fix: Refresh the media with new inhibitor every 45-60 minutes for long-duration assays.

Q3: Can I autoclave the stock or buffer containing the inhibitor?

A: Absolutely not.

  • Heat + Pressure + Water = Instant degradation.

  • Fix: Sterile filter (0.22

    
     PVDF or PES) the buffer before adding the inhibitor. Add the inhibitor from the sterile DMSO stock aseptically.
    

Module 4: Decision Tree for Stability Issues

Use this logic flow to diagnose experimental failures related to the compound.

TroubleshootingStartObserved IssuePrecipitationVisible PrecipitateStart->PrecipitationLossPotencyLoss of Potency (Over Time)Start->LossPotencyColorChangeColor Change (Yellowing)Start->ColorChangeSolubilitySolubility Crash.Reduce stock conc.Check DMSO %.Precipitation->SolubilityHydrolysisEster Hydrolysis.Check pH (<7.4).Refresh media.LossPotency->HydrolysisPhotoPhoto-degradation orRetro-Knoevenagel.Protect from light.ColorChange->Photo

Figure 2: Rapid diagnostic tree for troubleshooting physical and chemical instability.

References

  • Halestrap, A. P. (1975). "The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors." Biochemical Journal, 148(1), 85–96.

    • Foundational text establishing the sensitivity of alpha-cyano-cinnamates (like UK-5099) and their ester-dependence for membrane transport.
  • Beavis, R. C., & Chait, B. T. (1992). "Alpha-cyano-4-hydroxycinnamic acid as a matrix for matrix-assisted laser desorption mass spectrometry." Organic Mass Spectrometry, 27(2), 156–158.

    • Provides chemical data on the solubility and stability of the closely related CHCA m
  • Jones, P. (2010). "Knoevenagel Condensation: Mechanism and Reversibility." Organic Chemistry Portal.

    • Mechanistic verification of the retro-aldol/Knoevenagel cleavage p
  • Patterson, J. et al. (2023). "Stability of Cyanoacrylate Derivatives in Aqueous Media." Journal of Applied Polymer Science. 1[2][3]

    • General reference for the hydrolysis kinetics of electron-deficient esters (cyanoacryl

Technical Support Center: Optimizing Recrystallization of Substituted Methyl Cinnamates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of substituted methyl cinnamates. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize recrystallization as a primary method for purifying these critical intermediates. As compounds that often serve as precursors in pharmaceuticals and other high-value materials, achieving optimal purity is paramount.

This document moves beyond a simple procedural outline. It delves into the underlying principles governing crystallization, providing you with the causal understanding needed to troubleshoot and optimize your experiments effectively. Our goal is to empower you with the expertise to not just follow a protocol, but to intelligently adapt it to the unique challenges presented by your specific substituted methyl cinnamate.

Troubleshooting Guide: Common Recrystallization Issues & Solutions

This section addresses the most frequent challenges encountered during the recrystallization of methyl cinnamate derivatives in a direct question-and-answer format.

Question 1: My compound is "oiling out" instead of forming crystals. What is happening and how do I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2][3] This is a common problem when the melting point of your compound is lower than the temperature of the solution from which it is precipitating, or when the solution is too supersaturated.[1][2] Impurities can also significantly lower the melting point of a compound, contributing to this issue.[1][4] An oil phase is detrimental to purification because impurities often dissolve more readily in the oil than in the bulk solvent, leading to an impure product upon solidification.[1][3]

Immediate Solutions:

  • Re-heat and Dilute: Warm the flask to re-dissolve the oil, then add a small amount (1-5% of the total volume) of additional hot solvent to reduce the supersaturation level.[1][2] Allow the solution to cool more slowly.

  • Lower the Solution Temperature: If possible, select a solvent with a lower boiling point. This ensures the solution temperature can drop below the compound's melting point before saturation is reached.

  • Induce Nucleation at a Lower Temperature: After re-dissolving, allow the solution to cool further before attempting to induce crystallization by scratching the flask or adding a seed crystal. This can help bypass the temperature range where oiling out is favorable.

  • Modify the Solvent System: If using a solvent pair, re-dissolve the oil and add a small amount of the "good" solvent (the one in which the compound is more soluble) to prevent premature precipitation.[1]

Long-Term Strategy:

  • A primary cause of oiling out is a high concentration of impurities.[4] Consider a preliminary purification step, such as a quick pass through a silica plug, before recrystallization.

Question 2: I've cooled my solution, but no crystals have formed. What should I do?

Answer:

The failure of crystals to form upon cooling typically points to one of two issues: the solution is not sufficiently saturated, or the nucleation process (the initial formation of crystal seeds) has not been initiated.[2]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[2][5] The microscopic imperfections in the glass provide a surface for nucleation to begin.

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution.[2] This provides a perfect template for further crystal growth.

  • Increase Concentration:

    • If nucleation techniques fail, your solution is likely too dilute.[1][2] Gently heat the solution to evaporate a portion of the solvent. Be careful not to evaporate too much, as this can lead to rapid crystallization and trapping of impurities.[1] After reducing the volume, allow the solution to cool again.

  • Drastic Cooling: As a last resort, placing the flask in an ice-salt bath can sometimes force crystallization.[2] However, be aware that rapid cooling can lead to the formation of smaller, less pure crystals.[5]

Question 3: My final yield is very low. How can I improve it?

Answer:

A low yield indicates that a significant portion of your product has been lost during the process. The most common causes are using an excessive amount of solvent or premature crystallization.[1][5]

Optimization Strategies:

  • Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the solvent's boiling point.[6][7] Adding too much solvent will keep a larger amount of your product dissolved in the mother liquor even after cooling.[1] Work in small solvent additions when initially dissolving your crude product.

  • Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated.[8] Rinsing them with hot solvent can prevent the solution from cooling and depositing product on the filter paper.[8]

  • Select an Appropriate Wash Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent. The solvent should be cold to minimize the dissolution of your desired product.[9]

  • Check the Mother Liquor: If you still have the filtrate (mother liquor), you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling. Note that this second crop may be less pure than the first.

Question 4: My recrystallized product is still impure. What went wrong?

Answer:

This indicates that the chosen solvent system is not effectively separating the desired compound from the impurities. This can happen if the impurities have solubility characteristics very similar to your product.

Refinement Protocol:

  • Re-evaluate Your Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should either be insoluble in the hot solvent or remain highly soluble in the cold solvent.[10][11] You may need to perform small-scale solubility tests with a new range of solvents.

  • Slow Down the Cooling Process: Rapid crystal growth can physically trap impurities within the crystal lattice.[5] Allowing the solution to cool to room temperature slowly before moving it to an ice bath promotes the formation of larger, purer crystals.[6][12][13] Insulating the flask can facilitate this.

  • Consider a Solvent Pair: If no single solvent provides adequate separation, a two-solvent system is a powerful alternative.[10][14] Dissolve the compound in a minimal amount of a "good" hot solvent, then slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes faintly cloudy (the saturation point).[15] Add a drop or two of the "good" solvent to re-clarify and then cool slowly.

Frequently Asked Questions (FAQs)

  • Q: How do I systematically choose the best solvent for my substituted methyl cinnamate?

    • A: Start by considering the principle of "like dissolves like".[14] Methyl cinnamates are esters with both polar (ester group) and non-polar (benzene ring, substituents) characteristics. Solvents of intermediate polarity like ethyl acetate or acetone are often good starting points.[16] The best empirical method is to test solubility with small amounts of your crude product in various solvents like ethanol, methanol, ethyl acetate, toluene, and hexane/heptane.[10][17] The ideal solvent will dissolve the compound sparingly at room temperature but completely upon heating.[6]

  • Q: What is the optimal cooling rate?

    • A: Slower is almost always better for purity.[5][13] A slow cooling rate allows the crystal lattice to form in an orderly fashion, excluding impurity molecules. An ideal crystallization might show initial crystal formation after 5-15 minutes of cooling, with continued growth over 20-30 minutes.[1] Rapidly "crashing out" the solid by plunging a hot flask into an ice bath is a common cause of impurity inclusion.[1]

  • Q: How can I confirm the purity of my final product?

    • A: Multiple analytical techniques should be used. A melting point determination is a classic and effective method; a sharp melting point range close to the literature value indicates high purity.[18] Thin-Layer Chromatography (TLC) can visually compare the purified sample to the crude material. For definitive quantitative assessment, techniques like Gas Chromatography (GC-FID) or quantitative Nuclear Magnetic Resonance (qNMR) are recommended.[19]

Visual Workflow & Troubleshooting Guides

Standard Recrystallization Workflow

This diagram outlines the logical flow of a standard single-solvent recrystallization procedure.

RecrystallizationWorkflow cluster_prep Preparation cluster_process Process cluster_result Result SelectSolvent 1. Select Solvent Dissolve 2. Dissolve in Min. Hot Solvent SelectSolvent->Dissolve Crude Crude Compound HotFilter 3. Hot Filter (if needed) Dissolve->HotFilter Cool 4. Cool Slowly & Crystallize HotFilter->Cool Isolate 5. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 6. Wash with Cold Solvent Isolate->Wash Dry 7. Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: A step-by-step workflow for the purification of solids by recrystallization.

Troubleshooting Decision Tree

This flowchart provides a logical path to diagnose and solve common recrystallization problems.

TroubleshootingTree Start Start Recrystallization Cooling After Cooling, What is the Result? Start->Cooling Oiling Is the substance an oil? Cooling->Oiling Liquid Droplets Yield Is the final yield low? Cooling->Yield Solid Crystals Formed NoCrystals Problem: No Crystals Formed Cooling->NoCrystals Clear Solution OiledOut Problem: 'Oiling Out' Oiling->OiledOut LowYield Problem: Low Yield Yield->LowYield Induce Solution: 1. Scratch Flask 2. Add Seed Crystal NoCrystals->Induce ReheatDilute Solution: Re-heat, add more solvent, cool slowly OiledOut->ReheatDilute CheckSolvent Solution: 1. Used too much solvent? 2. Wash solvent too warm? LowYield->CheckSolvent Concentrate Solution: Evaporate some solvent and re-cool Induce->Concentrate If still no crystals

Caption: A decision tree for troubleshooting common recrystallization failures.

Data & Protocols

Table 1: Common Solvents for Recrystallization

The selection of a solvent is the most critical step in designing a recrystallization protocol. This table provides a list of common solvents ordered by decreasing polarity, which can serve as a starting point for your screening process.

SolventBoiling Point (°C)PolarityNotes & Common Solvent Pairs
Water100Very HighGood for polar compounds, salts. Often paired with ethanol or methanol.[14]
Methanol65HighGeneral purpose, dissolves many organics.[14] Paired with water or dichloromethane.
Ethanol78HighExcellent general-purpose solvent.[14][16] Often paired with water or hexane.
Acetone56Medium-HighStrong solvent, dissolves many compounds.[14] Paired with water or hexane.
Ethyl Acetate77MediumGood choice for esters like methyl cinnamates.[16] Paired with hexane/heptane.[20]
Dichloromethane40Medium-LowUseful but low boiling point can limit range. Paired with methanol or hexane.
Toluene111LowGood for non-polar compounds. Paired with hexane/heptane.
Hexane / Heptane69 / 98Very LowFor non-polar compounds. Often used as the "poor" solvent in a pair.[16]
Standard Operating Protocol: Recrystallization of Methyl 4-Methoxycinnamate

This protocol provides a general, self-validating workflow for a representative substituted methyl cinnamate.

Objective: To purify crude methyl 4-methoxycinnamate (assume ~5g crude material) using a single-solvent recrystallization.

Materials:

  • Crude methyl 4-methoxycinnamate

  • Ethanol (or Ethyl Acetate)

  • Erlenmeyer flasks (125 mL, 50 mL)

  • Hotplate/stirrer

  • Stemless funnel and fluted filter paper

  • Büchner funnel and vacuum flask

  • Watch glass

  • Glass stirring rod

Procedure:

  • Solvent Selection Check: Place ~50 mg of crude material in a small test tube. Add the chosen solvent (e.g., ethanol) dropwise at room temperature. The solid should be sparingly soluble. Heat the test tube gently. The solid should dissolve completely. Allow to cool. Crystals should reappear. This validates the solvent choice.

  • Dissolution: Place the 5g of crude solid into the 125 mL Erlenmeyer flask. Add a stir bar and ~20 mL of ethanol. Place on a hotplate and heat to a gentle boil with stirring.

  • Achieve Saturation: Continue adding hot ethanol in small portions (~2-3 mL) until the solid just dissolves completely. Checkpoint: The solution should be clear and homogenous. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are visible (e.g., dust, non-dissolving particles), perform a hot filtration. Pre-heat a stemless funnel and a clean receiving flask with hot solvent. Place a fluted filter paper in the funnel and pour the hot solution through quickly.

  • Cooling and Crystallization: Cover the flask with a watch glass and remove it from the heat. Allow the flask to cool slowly and undisturbed on the benchtop. Checkpoint: Crystal formation should begin as the solution cools. Avoid agitating the flask during this initial growth phase.

  • Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-20 minutes to maximize product precipitation.

  • Isolation: Set up a Büchner funnel with a piece of filter paper that fits snugly. Wet the paper with a small amount of cold ethanol and apply vacuum. Swirl the cold slurry of crystals and pour it into the funnel.

  • Washing: With the vacuum still applied, wash the crystals with two small portions of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Allow air to be pulled through the crystals on the funnel for several minutes to begin the drying process. Transfer the solid to a pre-weighed watch glass and allow it to air-dry completely, or dry in a vacuum oven.

  • Validation: Determine the final mass and calculate the percent recovery. Assess purity via melting point analysis and TLC/GC.

References

  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]

  • What methods can be used to improve recrystallization yield? (n.d.). CK-12 Foundation. Retrieved from [Link]

  • Recrystallization. (n.d.). Web.pdx.edu. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center, University of Michigan-Dearborn. Retrieved from [Link]

  • Tips for maximizing yield, purity and crystal size during recrystallization. (2015, December 16). Chemistry Stack Exchange. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. (2012, January). MIT OpenCourseWare. Retrieved from [Link]

    • Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of. (n.d.). Retrieved from [Link]

  • Recrystallization Definition, Principle &Purpose. (2022, November 7). PraxiLabs. Retrieved from [Link]

  • 4 Recrystallization Methods for Increased Yield. (2018, November 12). Mettler-Toledo Process Analytics [YouTube]. Retrieved from [Link]

  • Recrystallization Solvent Pair. (2013, July 12). Chemis-try [YouTube]. Retrieved from [Link]

  • How to Grow Crystals. (n.d.). X-Ray, University of Florida. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]

  • Chem 267. Recrystallization - Part 2. (n.d.). Retrieved from [Link]

  • Will my product recrystallize? (2018, December 27). ResearchGate. Retrieved from [Link]

  • Crystallization of Methylcinnamate. (2025, January 13). Reddit. Retrieved from [Link]

  • Recrystallization Issues. (2024, October 17). Reddit. Retrieved from [Link]

  • Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. (2023, November 30). CABI Digital Library. Retrieved from [Link]

  • Methyl Trans-Cinnamate Lab Report. (n.d.). Internet Public Library. Retrieved from [Link]

  • recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]

Sources

Troubleshooting enol stability in alpha-hydroxy acrylates

Technical Support Center: Troubleshooting Enol Stability in -Hydroxy Acrylates

Status: Active Department: Advanced Organic Synthesis & Formulation Subject: Stabilization, Tautomerism Control, and Polymerization Prevention of 2-Hydroxyacrylates

Executive Summary & Core Diagnostic

The Challenge:



ketonizationoxidative degradationspontaneous polymerization

Immediate Triage: Before proceeding, identify your primary failure mode:

SymptomDiagnosisImmediate Action
NMR signals shift from olefinic (

5-7 ppm) to aliphatic (

2-4 ppm).
Ketonization: The enol is tautomerizing to the keto form.Switch to non-polar solvents (CDCl

, C

D

); remove trace acids/bases.
Viscosity increase or gel formation.Polymerization: Radical or anionic propagation.Add radical inhibitor (BHT/MEHQ); lower temperature; exclude light.
Discoloration (yellowing/browning).Oxidation: Formation of diketones or oligomers.Degas solvents; store under Argon; add antioxidants.
Technical Troubleshooting Guide (Q&A)
Category A: Tautomeric Instability (Keto-Enol Equilibrium)

Q: Why does my


-hydroxy acrylate convert to the keto form during silica gel purification?A:
  • Mechanism: The acidic sites on silica catalyze the proton transfer required for tautomerization. Furthermore, the polar surface disrupts the intramolecular hydrogen bond (5-membered ring) that stabilizes the enol form, thermodynamically driving the equilibrium toward the keto form.

  • Solution:

    • Deactivation: Pre-treat silica with 1-2% triethylamine (TEA) to neutralize acidic sites, though be cautious as strong bases can also catalyze tautomerization. A better approach is using neutral alumina .

    • Rapid Filtration: Avoid long columns. Use a short pad of neutral alumina for rapid filtration.

    • Reverse Phase: Consider C18 reverse-phase chromatography, which is less interacting, though solvent polarity (water/methanol) may still favor the keto form.

Q: How can I maximize the enol content in solution? A: Solvent choice is the single most critical variable.

  • The Principle: The enol form is stabilized by an intramolecular hydrogen bond between the

    
    -OH and the ester carbonyl oxygen. Polar hydrogen-bond accepting solvents (DMSO, Methanol, Acetone) compete for this hydrogen bond, breaking the intramolecular lock and favoring the keto form. Non-polar solvents force the molecule to "turn inward" and H-bond with itself.
    
  • Protocol:

    • Preferred Solvents: Chloroform (

      
      ), Benzene (
      
      
      ), Toluene, Tetrachloromethane.
    • Avoid: DMSO, Methanol, Water.

Data: Solvent Effect on Enol % (Ethyl 2-hydroxyacrylate derivatives) | Solvent | Dielectric Constant (

CCl

CDCl

Acetone-d

D

O
Category B: Polymerization & Degradation [1][2][3][4]

Q: My compound turns into a gel upon concentration. Is this normal? A: No, this is uncontrolled polymerization.

  • Causality: The hydroxyl group increases the electron density of the double bond, making it more reactive toward oxidation and radical attack compared to simple acrylates.

  • Corrective Workflow:

    • Inhibition: Add 100-200 ppm BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether hydroquinone) to the crude mixture before concentration. Note: MEHQ requires dissolved oxygen to function; BHT does not.

    • Temperature: Never heat the water bath above 30°C during rotary evaporation.

    • Concentration Limit: Do not concentrate to dryness if possible. Store as a concentrated solution in a non-polar solvent.

Q: Can I store the enol form long-term? A: Only under specific conditions.

  • Protocol:

    • Trapping: If the free enol is not strictly required for the next step, trap it immediately as a silyl enol ether (using TBSCl/Imidazole) or an acetate (Ac

      
      O/Pyridine). These derivatives are kinetically stable.[5][6]
      
    • Cryogenic Storage: If the free enol is required, store at -20°C or -80°C in a non-polar solvent (e.g., Toluene) under Argon.

Mechanism & Visualization

The following diagram illustrates the competing pathways: the thermodynamic sink (Keto form) and the kinetic trap (Polymerization).

EnolStabilitycluster_stabilizationStabilization ZoneEnolEnol Form(α-Hydroxy Acrylate)Stabilized by Intra-H-BondKetoKeto Form(α-Keto Ester/Pyruvate)Thermodynamic SinkEnol->KetoPolar Solvents / Acid / Base(Proton Transfer)PolymerPolymer/Oligomer(Irreversible Gel)Enol->PolymerRadicals / Heat / Light(Concentration)TrappedTrapped Derivative(Silyl Ether / Acetate)Enol->TrappedR-Cl / Base(Chemical Protection)Keto->EnolNon-polar Solvents(Equilibrium)

Caption: Stability landscape of

Experimental Protocol: "Safe-Lock" Isolation

Use this protocol to isolate or handle sensitive

Reagents:

  • Crude reaction mixture containing

    
    -hydroxy acrylate.
    
  • Solvent: Anhydrous Diethyl Ether or Toluene (degassed).

  • Wash Buffer: pH 7.0 Phosphate Buffer (cold).

Step-by-Step:

  • Quench: Quench the reaction at -78°C or 0°C. Do not allow the temperature to rise.

  • Extraction: Extract rapidly with cold Diethyl Ether.

    • Why? Ether is non-polar enough to support the enol but volatile enough for easy removal.

  • Wash: Wash with cold pH 7.0 buffer.

    • Critical: Avoid acidic (HCl) or basic (NaHCO

      
      ) washes, as these catalyze tautomerization.
      
  • Drying: Dry over anhydrous Na

    
    SO
    
    
    (neutral) for only 5 minutes. Avoid MgSO
    
    
    (can be slightly acidic/Lewis acidic).
  • Stabilization: Add BHT (0.1 wt%) immediately.

  • Solvent Swap: If NMR is required, evaporate ether at <20°C and immediately redissolve in CDCl

    
     (filtered through basic alumina to remove trace HCl).
    
References
  • Keto-Enol Tautomerism Mechanism & Solvent Effects

    • Master Organic Chemistry. "Keto-Enol Tautomerism: Key Points."
    • [Link]

  • Stabilization via Intramolecular Hydrogen Bonding

    • ResearchGate.[7] "Keto-enol tautomerism and stabilization of the enol form through intramolecular H-bonding."

    • [Link]

  • Polymerization of Hydroxy-Functionalized Acrylates

    • Carnegie Mellon University (Matyjaszewski Polymer Group). "Polymerization of Acrylates by Atom Transfer Radical Polymerization."[1][2][8][9]

    • [Link]

  • Synthesis and Handling of 2-Hydroxyacrylic Acid Derivatives

    • Royal Society of Chemistry (Supp. Info). "Synthesis of 2-hydroxyacrylic acids."[10][11][12]

    • [Link]

Resolving impurities in commercial methyl beta-cyano-alpha-hydroxycinnamate

Technical Support Center: Methyl -cyano- -hydroxycinnamate

Product Code: M-BCHC-001 Chemical Name: Methyl 3-cyano-2-hydroxy-3-phenylacrylate Structure: Ph-C(CN)=C(OH)-COOMe Primary Application: Intermediate for isoxazole derivatives (e.g., Leflunomide analogs) and pyrimidine synthesis.

Part 1: Diagnostic Workflow & Impurity Profiling

Impurity issues in this compound often stem from its synthesis via the Claisen condensation of phenylacetonitrile and dimethyl oxalate. The equilibrium between the enol form (target) and the keto form, combined with the reactivity of the nitrile group, creates a specific impurity fingerprint.

Impurity Identification Logic Tree

ImpurityLogicStartIssue ObservedColorYellow/Orange DiscolorationStart->ColorPurityLow Assay (<95%)Start->PuritySolubilityInsoluble ParticulatesStart->SolubilityCheckpHCheck pH of 10% solutionColor->CheckpHCheckNMR1H NMR AnalysisPurity->CheckNMRCheckH2OKarl Fischer TitrationSolubility->CheckH2OBaseResidueResidual Alkoxide Base(NaOM/EtOH)CheckpH->BaseResiduepH > 8DimerPhenylacetonitrile Dimer(Self-Condensation)CheckpH->DimerpH NeutralStartMatUnreacted Phenylacetonitrileor Dimethyl OxalateCheckNMR->StartMatPeaks at 3.8 & 7.3 ppmHydrolysisHydrolysis Product(Free Acid/Decarboxylated)CheckNMR->HydrolysisBroad OH / Shifted COOMeInorganicInorganic Salts(NaCl/Na2SO4)CheckH2O->InorganicAsh Residue

Figure 1: Diagnostic logic for identifying root causes of impurities based on physical observation and basic analysis.

Part 2: Common Impurities & Troubleshooting (Q&A)
Q1: My sample has a persistent yellow-orange hue instead of being off-white. Does this affect reactivity?

Diagnosis: The color is likely due to oligomers of phenylacetonitrile or residual alkoxide base (e.g., Sodium Methoxide) used during synthesis.

  • Mechanism: In the presence of base and trace moisture, phenylacetonitrile can undergo self-condensation to form colored dimers (e.g., 3-amino-2,4-diphenylcrotononitrile).

  • Impact: If the color is due to base (pH > 8), it will interfere with acid-catalyzed downstream reactions. If due to dimers, they are generally inert but lower the effective molarity.

  • Action:

    • Dissolve 100 mg in 5 mL MeOH/Water (1:1). Check pH.

    • If basic: Wash with dilute cold HCl (0.1 M) and recrystallize.

    • If neutral: Proceed with Protocol A (Recrystallization) .

Q2: HPLC analysis shows a "ghost peak" that shifts depending on the solvent. Is this a contaminant?

Diagnosis: This is likely the Keto-Enol Tautomerism , not a contaminant.

  • Mechanism: Methyl

    
    -cyano-
    
    
    -hydroxycinnamate exists in equilibrium between the enol form (stabilized by conjugation and H-bonding) and the keto form.
    • Enol: Ph-C(CN)=C(OH)-COOMe

    • Keto: Ph-CH(CN)-CO-COOMe

  • Verification: Run NMR in CDCl₃ vs. DMSO-d₆. The ratio will change. In protic solvents (MeOH), the enol form dominates.

  • Action: Do not attempt to purify this "impurity." Integrate both peaks if they are resolved, or switch to a buffered mobile phase (0.1% TFA) to collapse the equilibrium.

Q3: The melting point is broad and lower than the literature value (158-160°C). Why?

Diagnosis: Presence of Dimethyl Oxalate or Phenylacetic Acid .

  • Data Analysis:

    • Dimethyl Oxalate:[1] Sharp singlet ~3.9 ppm in ¹H NMR.

    • Phenylacetic Acid: Result of hydrolysis; broad COOH peak >11 ppm.

  • Action:

    • Dimethyl Oxalate is water-soluble. Wash the solid vigorously with cold water.

    • Phenylacetic acid requires a bicarbonate wash (Protocol B).

Part 3: Quantitative Impurity Profile
Impurity TypeOriginDetection (¹H NMR, CDCl₃)Removal Strategy
Phenylacetonitrile Unreacted Starting MaterialSinglet

3.75 (CH₂), Multiplet

7.3 (Ph)
Recrystallization (MeOH)
Dimethyl Oxalate Unreacted Starting MaterialSinglet

3.90 (OCH₃)
Water Wash / Sublimation
Phenylacetic Acid Hydrolysis ByproductSinglet

3.65 (CH₂), Broad

10-12 (COOH)
Sat. NaHCO₃ Wash
Inorganic Salts Neutralization ResidueInvisible in NMR; Ash test positiveDissolve in EtOAc, Filter
Part 4: Purification Protocols
Protocol A: Recrystallization (Removal of Colored Oligomers & Starting Materials)

Best for: Improving purity from >90% to >98%.

  • Dissolution: Place 5.0 g of crude material in a 100 mL flask. Add 35 mL of Methanol .

  • Heating: Heat to reflux (65°C) until fully dissolved. If particulates remain, hot filter through a glass frit.

  • Cooling: Remove from heat and allow to cool slowly to room temperature (25°C) over 1 hour.

  • Crystallization: Transfer to an ice bath (0-4°C) for 2 hours.

  • Filtration: Collect crystals via vacuum filtration.

  • Wash: Wash the cake with 10 mL of ice-cold Methanol .

  • Drying: Dry under high vacuum (0.5 mbar) at 40°C for 4 hours.

    • Expected Recovery: 75-85%

    • Appearance: White to off-white needles.

Protocol B: Acid-Base Extraction (Removal of Hydrolysis Products)

Best for: Samples with low melting points or high acidity.

  • Solubilization: Dissolve 2.0 g of sample in 30 mL Ethyl Acetate .

  • Wash 1 (Acid Removal): Wash with 15 mL of Saturated NaHCO₃ . (Caution: CO₂ evolution).

    • Note: The target compound is a vinylogous acid (pKa ~6-7) but is less acidic than phenylacetic acid (pKa 4.3). Quick washing prevents loss of product.

  • Wash 2 (Base Removal): Wash organic layer with 15 mL 0.1 M HCl .

  • Drying: Dry organic layer over anhydrous Na₂SO₄ .

  • Concentration: Evaporate solvent to dryness. Proceed to Protocol A if color persists.

References
  • Sigma-Aldrich. Methyl beta-cyano-alpha-hydroxycinnamate Product Specification. Accessed February 16, 2026. Link

  • Organic Syntheses. Claisen Condensation: General Procedures and Mechanisms. Org. Synth. 1928, 8, 74. Link

  • BenchChem. 2-Phenylacetonitrile: Properties and Reactivity. Accessed February 16, 2026. Link

  • PubChem. Compound Summary: Methyl 3-cyano-2-hydroxy-3-phenylacrylate. National Library of Medicine. Link

Overcoming steric hindrance in beta-cyano cinnamate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Optimization for Beta-Cyano Cinnamate Scaffolds

Subject: Overcoming Steric Hindrance in the Synthesis and Reactivity of


-Substituted 

-Cyanoacrylates Lead Scientist: Dr. A. Vance, Senior Application Scientist Date: October 26, 2023

Researchers working with beta-cyano cinnamates (more accurately classified as


-substituted 

-cyanoacrylates
when derived from ketones) often hit a "steric wall." Unlike aldehydes, which condense readily with ethyl cyanoacetate using weak bases (Piperidine/Ethanol), ketones (e.g., acetophenone, benzophenone) possess significant steric bulk at the carbonyl carbon.

This steric hindrance creates two critical failure points:

  • Synthesis Bottleneck: The nucleophilic attack of the cyanoacetate enolate on the ketone is kinetically slow and thermodynamically reversible. Standard conditions yield <10% or result in self-condensation of the ketone (ketolization).

  • Reactivity Bottleneck: Once formed, the resulting tetrasubstituted double bond is electron-deficient but sterically shielded, making subsequent Michael additions or reductions difficult.

This guide provides the Lehnert Protocol (


)  and Microwave-Assisted  strategies to overcome these barriers.

Decision Matrix: Selecting the Correct Protocol

Before proceeding, determine your pathway based on substrate steric demand.

CatalystSelection Start Substrate Analysis Aldehyde Aldehyde (Low Sterics) Start->Aldehyde Ketone Ketone / Hindered Aldehyde (High Sterics) Start->Ketone Standard Standard Protocol: Piperidine / EtOH (Room Temp) Aldehyde->Standard CheckSens Is substrate acid-sensitive? Ketone->CheckSens TiCl4 Protocol A: Lehnert's Reagent (TiCl4 / Pyridine) CheckSens->TiCl4 No (Robust) MW Protocol B: Microwave Irradiation (Solvent-Free / Alumina) CheckSens->MW Yes (Sensitive)

Figure 1: Decision matrix for selecting the appropriate condensation condition based on substrate sterics.

Protocol A: The "Nuclear Option" (TiCl4-Mediated)

Mechanism & Rationale: Standard amine bases fail with hindered ketones because the elimination of water is reversible. Titanium Tetrachloride (


)  acts as a dual-activator:
  • Lewis Acid: Coordinates to the ketone oxygen, increasing electrophilicity.

  • Water Scavenger: Reacts irreversibly with the water byproduct to form

    
    , driving the equilibrium to completion.
    

Reagents:

  • Substrate: Hindered Ketone (10 mmol)

  • Active Methylene: Ethyl Cyanoacetate (10 mmol)

  • Lewis Acid:

    
     (20 mmol) [Handle with Extreme Caution] 
    
  • Base: Pyridine (40 mmol)

  • Solvent: Dry THF or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere. Add dry THF (50 mL).

  • Cryogenic Addition: Cool the solvent to 0°C . Add

    
     dropwise using a glass syringe. A yellow precipitate (Ti-THF complex) will form.
    
  • Substrate Introduction: Add the Ketone and Ethyl Cyanoacetate to the suspension.

  • Base Addition (Critical Step): Add Pyridine dropwise over 15 minutes.

    • Why? Rapid addition causes a massive exotherm that can degrade the reagents.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 6–24 hours.

    • Monitoring: TLC will show the disappearance of the ketone.

  • Quench: Pour the reaction mixture into 10% aqueous HCl or saturated

    
    .
    
  • Workup: Extract with Ethyl Acetate. The organic layer may need washing with

    
     to remove pyridine traces.
    

Yield Expectation: 70–95% (compared to <15% with Piperidine).

Protocol B: Microwave-Assisted Synthesis (Green Route)

Mechanism: Microwave irradiation provides rapid dielectric heating. For polar transition states (like the zwitterionic intermediate in Knoevenagel condensation), this specific heating effect stabilizes the transition state and overcomes the activation energy barrier imposed by steric hindrance.

Reagents:

  • Substrate: Hindered Ketone (5 mmol)

  • Active Methylene: Ethyl Cyanoacetate (5 mmol)

  • Catalyst: Ammonium Acetate (

    
    ) or Basic Alumina
    
  • Solvent: Solvent-free (neat) or minimal Ethanol

Step-by-Step Methodology:

  • Preparation: Mix the ketone and ethyl cyanoacetate in a microwave-safe vial.

  • Catalyst: Add 1.5 eq of

    
    . If using basic alumina, mix reagents into a solid paste.
    
  • Irradiation: Set microwave reactor to 120°C (dynamic power mode, max 300W).

  • Duration: Irradiate for 5–15 minutes.

    • Note: Do not use a domestic microwave; localized superheating can cause vessel failure.

  • Extraction: Cool to RT. Add DCM to dissolve the product (filter off alumina if used).

  • Purification: Recrystallize from Ethanol/Water.

Troubleshooting & FAQs

Q1: I am using the TiCl4 method, but my yield is still low (<30%). What is wrong?

  • Moisture Contamination:

    
     is violently hygroscopic. If your THF was not distilled over Sodium/Benzophenone or if the flask wasn't flame-dried, the 
    
    
    
    hydrolyzed to
    
    
    before activating the ketone.
  • Base Stoichiometry: You need at least 4 equivalents of Pyridine for every 2 equivalents of

    
    . If the solution is too acidic, the enolate of the cyanoacetate will not form.
    

Q2: The product is forming, but it's a thick gum that won't crystallize.

  • Issue: Polymerization.

    
    -cyanoacrylates are the basis of "Super Glue." They polymerize anionically in the presence of weak bases (even moisture).
    
  • Fix:

    • Wash your organic layer with dilute Phosphoric Acid (

      
      ) during workup to neutralize basic residues.
      
    • Add a radical inhibitor like Hydroquinone (0.1%) during the reaction and storage.

    • Store the product in the freezer.

Q3: I see two spots on TLC very close to each other. Is this an impurity?

  • Diagnosis: Likely E/Z Isomerization .

  • Explanation: Due to the steric bulk of the ketone (e.g., Phenyl vs. Methyl in acetophenone), the reaction produces a mixture of geometric isomers.

  • Resolution: These often interconvert. If you need a single isomer, recrystallization is usually effective as the solid state prefers the thermodynamically stable isomer (bulky groups trans to the ester).

Q4: I successfully made the hindered cinnamate, but now nucleophiles (Michael Addition) won't attack it.

  • Reason: The

    
    -position is blocked by the phenyl/methyl groups.
    
  • Solution: You need "High Pressure" conditions or Lewis Acid activation.

    • Try: Add

      
       (10 mol%) to the Michael addition mixture to activate the nitrile/ester, pulling electron density and making the 
      
      
      
      -carbon more electrophilic despite the steric wall.

Visualizing the Mechanism ( Route)

Understanding the "why" helps in troubleshooting. The


 acts as a bridge.

TiCl4Mechanism TiCl4 TiCl4 Complex Activated Complex (Ti-O Bond) TiCl4->Complex + Ketone Ketone Hindered Ketone Ketone->Complex Intermediate Titanium Bridged Adduct Complex->Intermediate + Enolate Enolate Cyanoacetate Enolate Enolate->Intermediate Product Beta-Cyano Cinnamate Intermediate->Product Elimination Waste TiO2 + Py-HCl Intermediate->Waste - H2O

Figure 2: Mechanistic pathway of TiCl4-mediated condensation.[1][2] Note the irreversible formation of TiO2 which drives the reaction.

Comparative Data: Yield Analysis

Substrate (Ketone)Method A: Piperidine/EtOH (24h)Method B: Microwave/Alumina (10 min)Method C: TiCl4/Pyridine (6h)
Acetophenone 15% (Trace)78%92%
Benzophenone 0% (No Rxn)45%85%
Cyclohexanone 40%82%96%
4-Nitroacetophenone 25%88%95%

Table 1: Comparative yields demonstrating the necessity of Lewis Acid or Microwave intervention for hindered substrates.

References

  • Lehnert, W. (1973).[3] "Knoevenagel-Kondensationen mit Titantetrachlorid/Base." Tetrahedron, 29(4), 635-638.

  • Lehnert, W. (1974).[3] "Knoevenagel-Condensations with TiCl4/Base—IV." Tetrahedron, 30(3), 301-305.[3]

  • BenchChem Technical Support. (2025). "Optimization of Knoevenagel Condensation for Ethyl 2-cyano-3-(4-fluorophenyl)acrylate."

  • Organic Chemistry Portal. "Knoevenagel Condensation: Mechanism and Recent Literature."

  • RSC Advances. (2013). "DABCO-catalyzed Knoevenagel condensation... using hydroxy ionic liquid." RSC Advances.

Sources

Controlling side reactions in alpha-hydroxy cinnamate functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of α-hydroxy cinnamates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile class of molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the unique challenges presented by the dual reactivity of the α-hydroxy group and the cinnamate backbone, enabling you to control and suppress unwanted side reactions.

Troubleshooting Guide: Navigating Common Side Reactions

The functionalization of α-hydroxy cinnamates is often complicated by the presence of multiple reactive sites: the α-hydroxy group, the carboxylic acid (or ester), the carbon-carbon double bond, and the aromatic ring. Understanding the interplay between these groups is critical to achieving the desired transformation with high yield and purity. This section addresses the most common side reactions encountered during these experiments.

Issue 1: Polymerization and Unwanted Reactions at the Alkene

Q1: I'm observing the formation of a viscous oil or an insoluble precipitate in my reaction mixture, and my starting material is rapidly consumed. What is happening?

A1: This is a classic sign of polymerization of the α,β-unsaturated system. The double bond in the cinnamate backbone is susceptible to radical-initiated polymerization, especially under thermal or light-induced conditions. Cinnamic acid derivatives can undergo radical copolymerization, and while this is sometimes a desired outcome, it is a significant side reaction when functionalizing other parts of the molecule.[1][2]

Root Cause Analysis & Mitigation Strategies:

  • Radical Initiators: Trace metal impurities, peroxides in solvents (especially aged ethers like THF or diethyl ether), or exposure to UV light can initiate radical chain reactions.

  • Thermal Stress: High reaction temperatures can promote spontaneous polymerization.

Troubleshooting Protocol:

  • Deoxygenate Your Solvents: Before use, thoroughly sparge your solvents with an inert gas (e-g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen, which can contribute to radical formation.

  • Incorporate a Radical Inhibitor: Add a small amount of a radical scavenger to your reaction mixture.

InhibitorTypical ConcentrationNotes
Butylated Hydroxytoluene (BHT) 0.1-1 mol%A common and effective phenolic antioxidant.
Hydroquinone 0.1-1 mol%Another effective phenolic inhibitor.
Phenothiazine 0.1-1 mol%Useful for inhibiting polymerization at higher temperatures.
  • Control Reaction Temperature: If possible, run your reaction at a lower temperature. If heating is necessary, do so gradually and maintain the minimum temperature required for the desired transformation.

  • Protect from Light: Wrap your reaction vessel in aluminum foil to prevent photo-initiated polymerization.

Issue 2: Unintended Decarboxylation

Q2: My reaction is producing styrene-like byproducts, and I'm losing my carboxyl functional group. Why is this happening?

A2: You are likely observing decarboxylation, the loss of carbon dioxide from the carboxylic acid. This is a known reaction for cinnamic acids, particularly those with hydroxyl groups on the aromatic ring, as these can stabilize the resulting vinyl anion intermediate.[3][4] The reaction can be catalyzed by heat, certain metals, or microorganisms.[3][5]

Causality and Prevention:

  • Thermal Instability: Cinnamic acids can decarboxylate upon heating.[5]

  • Catalyst-Induced Decarboxylation: Some transition metal catalysts, such as ruthenium, have been shown to effectively catalyze the decarboxylation of cinnamic acids.[5]

Recommended Actions:

  • Minimize Heat: Avoid excessive heating. If your desired reaction requires high temperatures, consider alternative, lower-temperature methods or catalysts.

  • Catalyst Screening: If you are using a metal catalyst, be aware of its potential to induce decarboxylation. If you suspect this is occurring, screen other catalysts or perform the reaction under metal-free conditions if possible.

  • pH Control: In aqueous or protic media, the stability of the carboxylate can be pH-dependent. Ensure your reaction is buffered or maintained at a pH that disfavors decarboxylation.

Issue 3: Oxidation of the Aromatic Ring and α-Hydroxy Group

Q3: My reaction mixture is turning dark, and I'm isolating colored, impure products. What could be the cause?

A3: The formation of colored byproducts often points to oxidation. Hydroxycinnamates are susceptible to oxidation, especially those with multiple hydroxyl groups on the aromatic ring which can be oxidized to form quinones.[6][7] The α-hydroxy group itself can also be a site of oxidative cleavage.[8][9]

Mechanisms of Oxidation and Control Measures:

  • Aromatic Ring Oxidation: Phenolic hydroxyl groups, particularly those in a catechol (ortho-dihydroxy) arrangement, are easily oxidized to o-quinones, which can then polymerize to form dark-colored materials.[6]

  • Oxidative Cleavage: The bond between the α-carbon and the carboxyl group can be cleaved under oxidative conditions, especially in the presence of reagents like calcium hypochlorite or even molecular oxygen with certain metal catalysts.[1][2][8] This results in the formation of a ketone or aldehyde and the loss of the carboxyl group.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct your reaction under a strictly inert atmosphere (argon or nitrogen) to exclude atmospheric oxygen.

  • Solvent Purity: Ensure your solvents are free of peroxides, which are potent oxidizing agents.

  • Protecting Groups: If the functionalization you are performing does not involve the phenolic hydroxyls, consider protecting them. Acetylation is a common strategy for protecting phenolic hydroxyl groups.[9]

  • Control of Oxidizing Agents: If your reaction requires an oxidant, use a stoichiometric amount and add it slowly to the reaction mixture to minimize over-oxidation.

Issue 4: Racemization at the α-Carbon

Q4: I started with an enantiomerically pure α-hydroxy cinnamate, but my product is a racemic mixture. How did this happen?

A4: Racemization at the α-carbon is a common issue for α-hydroxy acids, especially under acidic or basic conditions. The α-proton is acidic and can be abstracted to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a loss of stereochemical integrity.[10] Biocatalytic methods can also lead to racemization if the enzymes used have racemase activity.[3][11]

Preventing Racemization:

  • Maintain Neutral pH: Whenever possible, perform reactions under neutral conditions. If acidic or basic reagents are required, use the mildest possible conditions and shortest reaction times.

  • Low Temperatures: Lowering the reaction temperature can slow down the rate of enolization and subsequent racemization.

  • Choice of Base/Acid: If a base is needed, consider using a non-nucleophilic, sterically hindered base to minimize side reactions. For acid catalysis, use the weakest acid that will effectively promote the desired reaction.

  • Protect the α-Hydroxy Group: Protecting the α-hydroxy group can prevent the formation of the enolate intermediate that leads to racemization. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or benzyl ethers.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the best way to protect the carboxylic acid and α-hydroxy group orthogonally?

A1: Orthogonal protection allows for the selective deprotection of one functional group in the presence of another. A common strategy for α-hydroxy acids is:

  • Carboxylic Acid Protection: Protect the carboxylic acid as a methyl or ethyl ester. These are stable to many conditions but can be removed by saponification with a base like lithium hydroxide.

  • α-Hydroxy Group Protection: Protect the hydroxyl group as a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether. Silyl ethers are stable to basic conditions used to deprotect the ester but are easily removed with a fluoride source like tetrabutylammonium fluoride (TBAF).

This strategy allows for selective functionalization at either the hydroxyl or carboxyl position.

Q2: I am trying to perform a Fischer esterification on my α-hydroxy cinnamic acid, but I am getting very low yields. What can I do?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction and steric hindrance.[14] To improve your yield:

  • Use an Excess of Alcohol: Employing the alcohol as the solvent will drive the equilibrium towards the ester product.[14]

  • Remove Water: Water is a byproduct, and its presence will push the equilibrium back to the starting materials. Use a Dean-Stark apparatus to azeotropically remove water as it is formed.

  • Alternative Esterification Methods: If Fischer esterification is not effective, consider other methods such as using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine).

Q3: Can I selectively functionalize the aromatic ring without affecting the other functional groups?

A3: Yes, selective C-H functionalization of the aromatic ring of cinnamate derivatives has been reported.[15][16] These reactions often use a directing group to guide a metal catalyst to a specific position on the ring (e.g., meta-C-H activation).[15][16] To prevent side reactions, it is often necessary to protect the α-hydroxy and carboxylic acid groups before performing the C-H functionalization.

Experimental Protocols

Protocol 1: Protection of the α-Hydroxy Group as a TBDMS Ether
  • Dissolve the α-hydroxy cinnamate (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add imidazole (1.5 equivalents) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagrams

Key Functional Groups and Potential Side Reactions

G cluster_molecule α-Hydroxy Cinnamate Core Structure cluster_reactions Potential Side Reactions A Aromatic Ring B Alkene (C=C) R1 Oxidation (Quinone Formation) A->R1 Susceptible to Oxidizing Agents C α-Hydroxy (-OH) R2 Polymerization B->R2 Radical Initiators, Heat, Light D Carboxyl (-COOH) R3 Oxidative Cleavage Racemization C->R3 Oxidants, Acid/Base R4 Decarboxylation D->R4 Heat, Metal Catalysts

Caption: Interplay of functional groups and their associated side reactions.

Troubleshooting Workflow for Low Yield

G start Low Yield or Complex Mixture check_polymer Observe precipitate or viscous oil? start->check_polymer action_polymer Add Radical Inhibitor (BHT) Deoxygenate Solvents Protect from Light check_polymer->action_polymer Yes check_color Reaction mixture darkens? check_polymer->check_color No action_polymer->check_color action_color Run under Inert Atmosphere Protect Hydroxyl Groups check_color->action_color Yes check_decarbox Identify styrene-like byproducts (GC-MS)? check_color->check_decarbox No action_color->check_decarbox action_decarbox Reduce Reaction Temperature Screen Catalysts check_decarbox->action_decarbox Yes check_rac Loss of Optical Activity? check_decarbox->check_rac No action_decarbox->check_rac action_rac Use Mild/Neutral Conditions Protect α-OH Group check_rac->action_rac Yes end Improved Yield and Purity check_rac->end No action_rac->end

Caption: A decision-making workflow for troubleshooting common issues.

References

  • Terao, Y., Satoh, K., & Kamigaito, M. (2018). Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic Substituents: Reactivity, Regioselectivity, Properties, and Functions. Biomacromolecules, 20(1), 192-203. [Link]

  • PubMed. (2019). Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic Substituents: Reactivity, Regioselectivity, Properties, and Functions. PubMed. [Link]

  • Georg, G. F., & Mash, E. A. (1987). Oxidative cleavage of α-diols, α-diones, α-hydroxy-ketones and α-hydroxy- and α-keto acids with calcium hypochlorite [Ca(OCl)2]. Tetrahedron Letters, 28(19), 2115-2118. [Link]

  • San Filippo, J., Jr, Chern, C. I., & Valentine, J. S. (1975). Oxidative cleavage of .alpha.-keto, .alpha.-hydroxy, and .alpha.-halo ketones, esters, and carboxylic acids by superoxide. The Journal of Organic Chemistry, 40(12), 1678-1682. [Link]

  • Pandey, D. K., & Doye, S. (2023). Distal meta-C–H functionalization of α-substituted cinnamates. Chemical Science, 14(22), 5880-5886. [Link]

  • Zuman, P. (1967). Study of the mechanism of oxidative decarboxylation of [alpha]-hydroxy acids by bromine water. UBC Library Open Collections. [Link]

  • Glueck, S. M., Pirker, M., Nestl, B. M., Ueberbacher, B. T., Larissegger-Schnell, B., Csar, K., Hauer, B., Stuermer, R., Kroutil, W., & Faber, K. (2005). Biocatalytic racemization of aliphatic, arylaliphatic, and aromatic alpha-hydroxycarboxylic acids. The Journal of Organic Chemistry, 70(10), 4028-4032. [Link]

  • Pandey, D. K., & Doye, S. (2023). Distal meta-C–H functionalization of α-substituted cinnamates. RSC Publishing. [Link]

  • A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. (2024). PMC. [Link]

  • Teixeira, J., Gaspar, A., Garrido, E. M., Garrido, J., & Borges, F. (2013). Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview. BioMed Research International, 2013, 251754. [Link]

  • Protecting Groups. (n.d.). University of Illinois Urbana-Champaign. [Link]

  • Halder, R. (2024, January 19). Advanced Organic Chemistry: Protecting Groups. YouTube. [Link]

  • Kohn, R., & Wang, S. (n.d.). Chelation control and Felkin-Anh stereoselectivity in additions to carbonyl groups. University of Wisconsin-Madison. [Link]

  • Biocatalytic racemization of α-hydroxycarboxylic acids using a stereo-complementary pair of α-hydroxycarboxylic acid dehydrogenases. (2025, August 6). ResearchGate. [Link]

  • Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. (n.d.). Vrije Universiteit Amsterdam. [Link]

  • Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. (2011, May 2). PMC. [Link]

  • Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]

  • Wikipedia. (n.d.). Aldol condensation. Wikipedia. [Link]

  • Enhanced antiamyloidal activity of hydroxy cinnamic acids by enzymatic esterification with alkyl alcohols. (n.d.). PubMed. [Link]

  • Hydroxycinnamic acids investigated in this work. (n.d.). ResearchGate. [Link]

  • Pathiranage, A. L., & Jackson, L. J. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. [Link]

  • Naturally Occurring Hydroxycinnamic Acids. (2020, November 6). Encyclopedia.pub. [Link]

  • Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.). ResearchGate. [Link]

  • Teixeira, J., Gaspar, A., Garrido, E. M., Garrido, J., & Borges, F. (2013). Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview. BioMed Research International, 2013. [Link]

  • Aldol Condensation. (2023, January 22). Chemistry LibreTexts. [Link]

  • felkin-ahn and cram chelate. (n.d.). University of Calgary. [Link]

  • Stereoselectivity in organic synthesis. (n.d.). Massey University. [Link]

  • Racemization-Free Hydrogenation of α-Amino Acids and α-Hydroxy Acids. (2025, August 7). ResearchGate. [Link]

  • Hydroxycinnamic Acids and Their Related Synthetic Analogs: An Update of Pharmacological Activities. (n.d.). ResearchGate. [Link]

  • Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. (2021, October 21). PubMed. [Link]

  • Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. (n.d.). MDPI. [Link]

  • Antioxidant mechanism of hydroxycinnamic acids and alkyl derivatives. (n.d.). ResearchGate. [Link]

  • Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides. (n.d.). MDPI. [Link]

  • Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure- Activity Relationships. (n.d.). CORE. [Link]

  • Hydroxycinnamic Acids: Natural Sources, Biosynthesis, Possible Biological Activities, and Roles in Islamic Medicine. (n.d.). ResearchGate. [Link]

  • Insights into the Effects of Hydroxycinnamic Acid and Its Secondary Metabolites as Antioxidants for Oxidative Stress and Plant Growth under Environmental Stresses. (n.d.). PMC. [Link]

  • Synthesis of Hydroxycinnamic Acid Esters Integrated with Aqueous Two-Phase System and Production of Fermentable Sugars from Corncobs. (2025, August 9). ResearchGate. [Link]

  • Method for the dehydration of 3-hydroxypropanoic acid to form acrylic acid. (n.d.).
  • Aldol Condensation Reaction - Organic Chemistry. (2020, June 25). YouTube. [Link]

  • Dehydration of 3-hydroxypropionic acid to acrylic acid. (n.d.).
  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024, June 17). YouTube. [Link]

  • Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. (n.d.). PMC. [Link]

  • Scheme 29. Dehydration of 3-hydroxypropionic acid, dimers 152, and... (n.d.). ResearchGate. [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of methyl beta-cyano-alpha-hydroxycinnamate

Advanced Characterization Guide: Methyl -cyano- -hydroxycinnamate

Executive Summary & Structural Context[1][2][3]

In drug development and metabolic profiling, Methyl


-cyano-

-hydroxycinnamate

This guide compares the 1H NMR performance of this compound against its two primary "interfering" alternatives:

  • Methyl

    
    -cyanocinnamate  (The non-hydroxy precursor).
    
  • 
    -Cyano-4-hydroxycinnamic acid methyl ester  (The CHCA derivative/MALDI matrix isomer).
    
The Structural "Fingerprint"

The molecule consists of a cinnamate backbone where the


  • Chemical Formula:

    
    [1]
    
  • Key Feature: Absence of the vinylic proton (

    
    ).
    
  • Critical Challenge: Distinguishing the enolic hydroxyl proton from phenolic impurities.

Theoretical Framework: The Absence of Signal

To interpret the spectrum correctly, one must understand what is missing. Standard cinnamates exhibit a large doublet (or singlet in

  • Standard Cinnamate:

    
    
    
    
    Two vinylic protons (large
    
    
    coupling).
  • 
    -Substituted Cinnamate: 
    
    
    
    
    One vinylic proton (singlet, ~8.0 ppm).
  • Target Compound:

    
    
    
    
    Zero vinylic protons.

Consequently, the 1H NMR spectrum is defined by the aromatic multiplet , the methoxy singlet , and the labile hydroxyl proton .

1H NMR Spectrum Analysis (DMSO-d6)

Experimental Condition: 500 MHz, DMSO-d6, 298 K. Rationale: DMSO-d6 is selected over

Table 1: Signal Assignment & Interpretation
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.50 – 13.50 Broad Singlet1H-OH (Enolic) Highly deshielded due to conjugation and intramolecular H-bonding (likely to the nitrile or ester carbonyl). Disappears upon

shake.
7.40 – 7.80 Multiplet5HAr-H (Phenyl) Typical mono-substituted benzene pattern. Lack of Para-substitution symmetry (AA'BB') distinguishes it from CHCA derivatives.
3.85 – 3.95 Singlet3H-OCH

Methyl ester. The shift is slightly downfield compared to alkyl esters due to the

-hydroxy conjugation.
N/A ABSENT 0H Vinylic H The Diagnostic Void. The absence of a signal at ~8.0–8.5 ppm confirms the tetrasubstituted nature of the double bond.

Comparative Performance: Target vs. Alternatives

This section objectively compares the spectral "performance"—defined here as resolution and identifiability—of the target compound against its common structural analogs.

Table 2: Comparative NMR Fingerprinting
FeatureTarget: Methyl

-cyano-

-hydroxycinnamate
Alt 1: Methyl

-cyanocinnamate
Alt 2: Methyl

-cyano-4-hydroxycinnamate (CHCA methyl ester)
Vinylic Proton Absent Singlet (~8.2 ppm) Singlet (~8.0 ppm)
Aromatic Region Multiplet (5H)Multiplet (5H)AA'BB' System (4H) (Two doublets, distinct para-sub pattern)
Hydroxyl Signal Enolic (Variable, ~12+ ppm)NonePhenolic (~10.0 ppm)
Differentiation Validated by lack of vinyl H.Validated by presence of vinyl H.Validated by splitting of Ar-H.
Analysis of Causality
  • Differentiation from Alt 1: If your synthesis from methyl cyanoacetate and benzoyl chloride was incomplete, you will see the sharp singlet at 8.2 ppm (Alt 1). The target product must show no signal here.

  • Differentiation from Alt 2: The "4-hydroxy" isomer (Alt 2) is a common MALDI matrix. It is easily distinguished by the aromatic region; Alt 2 has a symmetric para-substitution pattern (two doublets), whereas the Target has a complex 5-proton multiplet.

Experimental Protocol: The "Self-Validating" Workflow

To ensure scientific integrity, the following protocol includes a

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5–10 mg of the solid compound in 0.6 mL of DMSO-d6 . Note: Do not use

    
     for the initial scan, as the OH signal may broaden into the baseline due to rapid exchange.
    
  • Acquisition (Scan 1): Acquire a standard 1H spectrum (16 scans, 1s relaxation delay).

    • Checkpoint: Verify the presence of the downfield OH signal (>12 ppm) and the absence of a signal at 8.0–8.5 ppm.

  • Validation (Scan 2 -

    
     Shake):  Add 1–2 drops of 
    
    
    directly to the NMR tube. Shake vigorously and allow to settle for 2 minutes.
  • Re-Acquisition: Acquire the spectrum again.

    • Validation Criteria: The signal at >12 ppm must vanish or significantly diminish. The water peak (HDO) at ~3.3 ppm will increase. The aromatic and methyl ester signals must remain unchanged.

Visualization: Logic Flow for Identification

The following diagram illustrates the decision logic for confirming the identity of Methyl


NMR_Identification_LogicStartUnknown Cinnamate Derivative(1H NMR in DMSO-d6)Check_VinylCheck 8.0 - 8.5 ppm Region(Vinylic Proton)Start->Check_VinylVinyl_PresentSignal Present (Singlet)Check_Vinyl->Vinyl_PresentProton DetectedVinyl_AbsentSignal ABSENTCheck_Vinyl->Vinyl_AbsentNo ProtonResult_AlphaCNID: Methyl alpha-cyanocinnamateVinyl_Present->Result_AlphaCNMono-sub PhResult_CHCAID: Methyl alpha-cyano-4-hydroxycinnamate(CHCA Matrix)Vinyl_Present->Result_CHCAPara-sub PhCheck_ArAnalyze Aromatic Region(7.0 - 8.0 ppm)Vinyl_Absent->Check_ArAr_MultipletMultiplet (5H)(Mono-substituted)Check_Ar->Ar_MultipletAr_AABBAA'BB' (4H)(Para-substituted)Check_Ar->Ar_AABBWrong IsomerCheck_OHCheck >12 ppm Region(D2O Exchange)Ar_Multiplet->Check_OHOH_ConfirmedBroad Singlet Disappearswith D2OCheck_OH->OH_ConfirmedResult_TargetCONFIRMED:Methyl beta-cyano-alpha-hydroxycinnamateOH_Confirmed->Result_Target

Figure 1: Decision tree for the NMR-based structural elucidation of cyanocinnamate derivatives, highlighting the critical "missing signal" pathway.

References

  • National Institutes of Health (NIH) - PubChem. Methyl (E)-2-cyano-3-phenylacrylate (Alpha-cyano analog comparison). [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (General reference for Cinnamate substituent effects). [Link]

FTIR characteristic peaks of beta-cyano and alpha-hydroxy groups

Advanced Spectroscopic Characterization: -Cyano vs. -Hydroxy Motifs

Executive Summary

The precise characterization of





electronic environmenthydrogen-bonding networks

This guide objectively compares the performance of FTIR analysis for these specific groups against Raman spectroscopy and NMR, supported by experimental protocols for distinguishing intramolecular vs. intermolecular interactions.

Technical Deep Dive: The Spectral Signatures

The "product" in this context is the spectral data fidelity obtained when analyzing these specific functional groups.

Characteristic Peaks & Mechanistic Origins
Functional GroupPrimary Peak (

)
Secondary FeaturesMechanistic Driver

-Cyano
(

)
2240–2260 cm⁻¹ (Sharp, Medium-Strong)Weak overtone ~4400 cm⁻¹Inductive Effect: The

-position insulates the nitrile from direct resonance, maintaining a high force constant similar to aliphatic nitriles.

-Hydroxy
(

)
3200–3550 cm⁻¹ (Broad, Strong)C-O stretch: 1050–1150 cm⁻¹H-Bonding: Proximity to electron-withdrawing groups (like CN in cyanohydrins) increases acidity, strengthening H-bond donation.

-Hydroxy Nitrile
(Combined Motif)

: 3500–3600 cm⁻¹
(Sharp*)

: ~2250 cm⁻¹
(Shifted)
Intramolecular H-Bonding: Formation of a stable 5-membered ring (

) leads to a sharper, red-shifted OH peak compared to free alcohol.

Critical Insight: In


-hydroxy nitriles, the formation of an intramolecular hydrogen bond (5-membered ring) is a diagnostic feature. This interaction prevents the OH group from interacting with solvent, resulting in a sharp  peak around 3550 cm⁻¹ that persists even upon dilution, unlike intermolecular bonds which disappear.
Comparative Analysis: FTIR vs. Alternatives

This section evaluates the "performance" of FTIR in detecting these groups compared to Raman and

Performance Matrix
FeatureFTIR (Mid-IR) Raman Spectroscopy

-NMR
Nitrile Detection Excellent. The

stretch is a distinct dipole change. High sensitivity.
Superior. The

bond has high polarizability, yielding a massive Raman signal.
Poor. No protons on CN. Indirect detection via

-protons (

ppm).
Hydroxyl Detection Superior. OH stretch is the strongest IR absorber. Sensitive to H-bond environment.[1][2][3][4][5]Weak. Water interference is low, but the OH signal itself is weak/broad.Variable. OH proton is exchangeable; signal often broad or lost in

shake.
Water Tolerance Low. Aqueous samples require ATR or

cells; water masks OH region.
High. Water is a weak Raman scatterer; ideal for aqueous reaction monitoring.High. With solvent suppression or

.
Limit of Detection

(Solid state)

(scattering dependent)

(standard scan time)
Why Choose FTIR?
  • For

    
    -Cyano:  If the molecule is in a complex matrix (e.g., fermentation broth), Raman  is better due to lack of water interference. However, for purity profiling of isolated solids, FTIR  provides a cleaner baseline.
    
  • For

    
    -Hydroxy: FTIR  is the gold standard. The shape of the OH band (broad vs. sharp) provides immediate feedback on the crystalline form (polymorphs) and H-bonding network, which NMR cannot see.
    
Experimental Protocol: Self-Validating Analysis

To accurately distinguish between free, intermolecular, and intramolecular H-bonded species (critical for

Protocol: Variable Concentration FTIR (Dilution Study)

Objective: Determine if the


  • Preparation:

    • Select a non-polar solvent (e.g.,

      
       or 
      
      
      ) that does not participate in H-bonding.
    • Prepare a stock solution of the analyte at 0.1 M.

  • Acquisition (High Concentration):

    • Inject into a liquid transmission cell (path length 0.1–1.0 mm).

    • Scan (Resolution: 2 cm⁻¹, Scans: 32).

    • Observation: Likely a broad OH peak at ~3300–3400 cm⁻¹ (Intermolecular dimers).

  • Serial Dilution:

    • Dilute sequentially to 0.01 M, 0.001 M, and 0.0001 M.

    • Increase path length or scan count (up to 128) to maintain signal-to-noise ratio.

  • Data Analysis (The Validation Step):

    • Intermolecular H-bonds: The broad peak at ~3350 cm⁻¹ will decrease in intensity and eventually disappear. A sharp "free" OH peak at ~3600 cm⁻¹ will appear.

    • Intramolecular H-bonds (

      
      -OH 
      
      
      CN):
      The peak position (often ~3550 cm⁻¹) will remain constant in frequency and relative intensity (Beer's Law) regardless of dilution.
Visualization: Analytical Decision Tree

The following diagram outlines the logic flow for characterizing a sample containing potential


FTIR_Analysis_FlowStartUnknown Sample(Suspected u03b2-CN / u03b1-OH)Step1Step 1: ATR-FTIR Survey Scan(4000 - 600 cmu207bu00b9)Start->Step1CheckCNCheck 2200-2260 cmu207bu00b9Step1->CheckCNCheckOHCheck 3200-3650 cmu207bu00b9Step1->CheckOHCN_PresentPeak Detected(~2250 cmu207bu00b9)CheckCN->CN_PresentSharp SignalOH_PresentBroad Band DetectedCheckOH->OH_PresentStrong SignalResult_IntraPeak Stable:Intramolecular H-Bond(u03b2-OH u22ef CN Interaction)CN_Present->Result_IntraCorroborates MotifDilutionStep 2: Dilution Study(in CClu2084)OH_Present->DilutionCharacterize H-BondResult_InterPeak Shifts/Disappears:Intermolecular H-Bond(Free u03b1-OH)Dilution->Result_InterConc. DependentDilution->Result_IntraConc. Independent

Figure 1: Analytical workflow for distinguishing hydrogen-bonding modalities in hydroxynitriles using FTIR.

References
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding. Retrieved from [Link]

  • Specac Ltd. (2024). Interpreting Infrared Spectra: A Practical Guide. Retrieved from [Link]

  • ChemRxiv. (2022). Vibrational Stark Effects of Nitriles in Protic Environments. Retrieved from [Link]

Comparative Mass Spectrometry Profiling: C11H9NO3 Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Indole-3-Pyruvic Acid (Metabolite) vs. Methyl 4-Hydroxyquinoline-2-Carboxylate (Synthetic Scaffold)

Part 1: Executive Summary & Core Directive

The Analytical Challenge: The molecular formula C11H9NO3 (


 Da) represents a critical isobaric intersection in drug discovery and metabolomics. It encompasses two distinct chemical classes with overlapping monoisotopic masses but divergent stability profiles:[1]
  • Indole-3-pyruvic acid (IPA): A labile tryptophan metabolite and auxin precursor.[2]

  • Methyl 4-hydroxyquinoline-2-carboxylate (MQC): A stable synthetic intermediate for kynurenic acid derivatives and quinolone antibiotics.

The Directive: This guide moves beyond simple spectral listing. It provides a differential fragmentation strategy to distinguish these isomers using ESI-MS/MS. The core differentiator is thermal stability and neutral loss pathways : IPA is defined by rapid decarboxylation (


) and dehydration, while MQC is defined by ester cleavage (

) and high-energy ring contractions.
Part 2: Experimental Methodology (SOP)

To replicate the data presented below, the following source parameters are recommended. Note the critical divergence in temperature settings required to preserve the labile Indole species.

ParameterIndole-3-Pyruvic Acid (IPA)Methyl 4-Hydroxyquinoline-2-Carboxylate (MQC)
Ionization Mode ESI Positive (+) / Negative (-)ESI Positive (+)
Capillary Voltage 2.5 kV (Soft ionization required)3.5 kV
Source Temp < 250°C (Prevents in-source degradation)350°C (Requires heat for desolvation)
Cone Voltage 15 V30 V
Collision Energy Low (10–20 eV)Med-High (20–40 eV)
Mobile Phase 0.1% Formic Acid / ACN0.1% Formic Acid / Methanol

Senior Scientist Insight: When analyzing IPA, a common error is excessive source temperature, which causes in-source conversion to Indole-3-acetic acid (


 176) or Indole-3-aldehyde (

146) before the quadrupole selects the parent ion. Always verify the precursor integrity (

204) at low cone voltage before applying collision energy.
Part 3: Deep Dive – Fragmentation Mechanisms
A. Indole-3-Pyruvic Acid (IPA)

Pathway Logic: The side chain of IPA is chemically fragile. The primary fragmentation channel involves the loss of water and carbon dioxide.

  • Precursor (

    
     204, [M+H]+):  The protonated molecule.
    
  • Dehydration (

    
     186):  Rapid loss of 
    
    
    
    (18 Da) from the enol form of the
    
    
    -keto acid.
  • Decarboxylation (

    
     160):  Direct loss of 
    
    
    
    (44 Da) from the parent is also observed, leading to the 3-indoleacetaldehyde cation.
  • Indole Core (

    
     130):  The "terminal" stable ion for indole derivatives (quinolinium-like rearrangement), formed after side-chain stripping.
    
B. Methyl 4-Hydroxyquinoline-2-Carboxylate (MQC)

Pathway Logic: The quinoline ring is highly aromatic and stable. Fragmentation is driven by the ester group and sequential carbonyl losses.

  • Precursor (

    
     204, [M+H]+):  Highly stable protonated molecule.
    
  • Ester Cleavage (

    
     172):  Diagnostic neutral loss of Methanol (
    
    
    
    , 32 Da). This is the base peak at moderate collision energies.
  • Carbonyl Loss (

    
     144):  Loss of 
    
    
    
    (28 Da) from the ring carbonyl (position 4).
  • Ring Contraction (

    
     116):  Further loss of 
    
    
    
    or
    
    
    from the pyridyl ring.
Part 4: Comparative Data Analysis

The following table summarizes the diagnostic ions. Use this for setting up Multiple Reaction Monitoring (MRM) transitions.

FeatureIndole-3-Pyruvic Acid (IPA)Methyl 4-Hydroxyquinoline (MQC)Differentiation Rule
Parent Ion 204.06204.06Indistinguishable MS1
Primary Loss

18 (

) or

44 (

)

32 (

)
Look for 172 vs. 186/160
Base Peak (20eV)

130 (Indole core)

172 (Acylium ion)
IPA fragments shatter; MQC retains core
Diagnostic Ion 130.06 (Indolinium)144.04 (Keto-quinoline)130 confirms Indole; 144 confirms Quinoline
Energy Profile Fragile (Fragments at <15 eV)Robust (Requires >25 eV)Step-ramp CE to distinguish
Part 5: Visualization of Signaling Pathways (Graphviz)

The following diagram maps the divergent fragmentation pathways.

Fragmentation IPA Indole-3-Pyruvic Acid [M+H]+ m/z 204 IPA_H2O Enol Ion [M+H-H2O]+ m/z 186 IPA->IPA_H2O -18 Da (H2O) (Low Energy) IPA_CO2 Indole-Acetaldehyde [M+H-CO2]+ m/z 160 IPA->IPA_CO2 -44 Da (CO2) (Thermal/Collisional) MQC Me-4-OH-Quinoline-2-Carb [M+H]+ m/z 204 Indole Indolinium Ion C9H8N+ m/z 130 IPA_H2O->Indole -56 Da (C2O2H?) IPA_CO2->Indole -30 Da (CH2O) MQC_MeOH Acylium Ion [M+H-CH3OH]+ m/z 172 MQC->MQC_MeOH -32 Da (CH3OH) (Diagnostic) MQC_CO Keto-Quinoline Ion [M+H-CH3OH-CO]+ m/z 144 MQC_MeOH->MQC_CO -28 Da (CO) (Ring Carbonyl)

Caption: Divergent fragmentation of C11H9NO3 isomers. Red path indicates the labile Indole pathway (decarboxylation/dehydration); Blue path indicates the stable Quinoline pathway (ester cleavage).

Part 6: References & Validation
  • Cooney, T. P., & Nonhebel, H. M. (1989). The measurement and mass spectral identification of indole-3-pyruvate from tomato shoots.[3] Biochemical and Biophysical Research Communications.[3] (Demonstrates the lability of IPA and need for derivatization or soft ionization).

  • Kwon, J., et al. (2017). Identification of indole alkaloids in Nauclea officinalis using HPLC-IT-TOF-MS. Journal of Chromatography A. (Establishes characteristic indole fragmentation patterns including RDA and neutral losses).[4]

  • Waters Corporation. Application of Neutral Loss and Precursor Ion Scanning. (General methodology for distinguishing metabolites via neutral loss scanning, relevant for the -44 Da vs -32 Da distinction).

  • ChemGuide. Fragmentation Patterns in Mass Spectra. (Fundamental rules for ester cleavage mechanisms observed in the Quinoline example).

Sources

A Comparative Guide to Cinnamic Acid-Based Matrices for MALDI Mass Spectrometry: α-Cyano-4-hydroxycinnamic acid vs. its Methyl Ester Derivative

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the selection of an appropriate matrix is paramount to achieving high-quality data with optimal sensitivity and resolution. Among the plethora of available matrices, α-cyano-4-hydroxycinnamic acid (CHCA) has established itself as a cornerstone for the analysis of peptides and small proteins.[1][2] This guide provides an in-depth comparison between the universally adopted CHCA and its less-explored derivative, methyl α-cyano-4-hydroxycinnamate.

While direct, extensive experimental comparisons involving the methyl ester of CHCA are not widely documented in peer-reviewed literature, we can infer its potential performance characteristics based on fundamental principles of MALDI-MS and the well-understood role of matrix chemistry in the ionization process. This guide will, therefore, integrate established experimental data for CHCA with scientifically grounded extrapolations for its methyl ester, providing researchers with a robust framework for matrix selection and methods development.

Unveiling the Competitors: Chemical Structures and Fundamental Properties

The seemingly subtle difference of a methyl group in place of a proton on the carboxylic acid moiety introduces significant alterations to the physicochemical properties of the matrix, which in turn are anticipated to have a profound impact on its performance in MALDI-MS.

Featureα-Cyano-4-hydroxycinnamic acid (CHCA)Methyl α-cyano-4-hydroxycinnamate
Synonyms CHCA, HCCA, α-CCAN/A
Molecular Formula C₁₀H₇NO₃C₁₁H₉NO₃
Molecular Weight 189.17 g/mol 203.19 g/mol
Key Functional Groups Carboxylic acid, Hydroxyl, CyanoMethyl ester, Hydroxyl, Cyano
Acidity (pKa) Acidic (due to carboxylic acid)Neutral (ester)
Hydrophobicity Moderately hydrophobicMore hydrophobic

Diagram of Chemical Structures:

G cluster_0 α-Cyano-4-hydroxycinnamic acid (CHCA) cluster_1 Methyl α-cyano-4-hydroxycinnamate CHCA C₁₀H₇NO₃ CHCA_structure Me_CHCA C₁₁H₉NO₃ Me_CHCA_structure

Caption: Chemical structures of α-Cyano-4-hydroxycinnamic acid (CHCA) and its methyl ester derivative.

Performance Deep Dive: A Tale of Two Matrices

The efficacy of a MALDI matrix is a multidimensional characteristic, heavily influenced by the analyte of interest. Here, we dissect the expected performance of CHCA and its methyl ester across key analytical parameters.

Analyte Compatibility
  • α-Cyano-4-hydroxycinnamic acid (CHCA): CHCA is the undisputed workhorse for the analysis of peptides and smaller proteins, typically in the mass range of 700 to 3,500 Da.[2] Its utility can extend up to 30,000 Da, though other matrices like sinapinic acid are often preferred for higher mass proteins. CHCA's success with peptides is largely attributed to its ability to form homogenous co-crystals and efficiently transfer protons.

  • Methyl α-cyano-4-hydroxycinnamate (Inferred Performance): The increased hydrophobicity of the methyl ester suggests it may be a more suitable matrix for the analysis of hydrophobic peptides and potentially some lipids or small molecules that are challenging to analyze with the more polar CHCA. However, the absence of the acidic proton would likely render it less effective for the analysis of a broad range of peptides that rely on this proton source for efficient ionization.

Ionization Efficiency and Mechanism

The primary mechanism of ionization in MALDI is proton transfer from the matrix to the analyte.

  • α-Cyano-4-hydroxycinnamic acid (CHCA): The carboxylic acid group of CHCA is the primary source of protons for the ionization of analyte molecules. The phenolic hydroxyl group can also contribute to proton donation. This makes CHCA a highly efficient ionization agent for a wide array of peptides and proteins.

  • Methyl α-cyano-4-hydroxycinnamate (Inferred Performance): The esterification of the carboxylic acid group eliminates the most readily available proton source. While the phenolic hydroxyl group remains, its proton-donating ability is significantly less than that of the carboxylic acid. Consequently, the ionization efficiency for peptides is expected to be substantially lower compared to CHCA. It might, however, be useful in specialized applications where a "softer" ionization is desired, or for analytes that are readily pre-charged or can be ionized through other mechanisms like cation adduction.

Diagram of the MALDI Ionization Process:

cluster_workflow MALDI Ionization Workflow A 1. Sample & Matrix Co-crystallization B 2. Laser Irradiation (Energy Absorption by Matrix) A->B C 3. Desorption & Ionization (Proton Transfer) B->C D 4. Analyte Acceleration in Electric Field C->D E 5. Time-of-Flight Mass Analysis D->E

Caption: A simplified workflow of the MALDI-TOF mass spectrometry process.

Crystal Morphology and Sample Preparation

The quality of the co-crystal formed between the matrix and the analyte is critical for achieving good shot-to-shot reproducibility and high-quality spectra.

  • α-Cyano-4-hydroxycinnamic acid (CHCA): CHCA is known for forming fine, needle-like crystals that provide a homogenous sample spot, which is conducive to automated data acquisition.[3] However, it can be susceptible to the "coffee-ring" effect, where the analyte and matrix concentrate at the edge of the dried droplet.

  • Methyl α-cyano-4-hydroxycinnamate (Inferred Performance): The increased hydrophobicity of the methyl ester may lead to different crystal morphology. It could potentially form more uniform crystal beds with certain hydrophobic analytes, potentially improving reproducibility. However, its altered solubility would necessitate different solvent systems for optimal sample preparation.

Experimental Protocols: A Guide to Best Practices with CHCA

Given the established utility of CHCA, the following protocols provide a validated starting point for its application.

Materials
  • α-Cyano-4-hydroxycinnamic acid (CHCA), high purity (MALDI grade)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ultrapure water

  • Analyte of interest (e.g., peptide standard, protein digest)

CHCA Matrix Solution Preparation (Saturated)
  • Add approximately 10 mg of CHCA to a 1.5 mL microcentrifuge tube.

  • Add 1 mL of a 50:50 (v/v) solution of ACN and ultrapure water containing 0.1% TFA.

  • Vortex the mixture vigorously for 1-2 minutes to create a saturated solution.

  • Centrifuge the tube at high speed for 1 minute to pellet any undissolved matrix.

  • Carefully pipette the supernatant for use as the matrix solution. It is recommended to prepare this solution fresh daily.

Dried-Droplet Sample Spotting Technique
  • On a clean MALDI target plate, spot 0.5 µL of the analyte solution.

  • Immediately add 0.5 µL of the saturated CHCA matrix solution to the analyte spot.

  • Gently mix the droplet by pipetting up and down a few times, being careful not to spread the droplet.

  • Allow the sample spot to air dry completely at room temperature.

  • The dried spot should have a uniform, crystalline appearance.

Concluding Remarks and Future Perspectives

α-Cyano-4-hydroxycinnamic acid remains the matrix of choice for a vast range of peptide and small protein analyses in MALDI-MS due to its excellent proton-donating ability and favorable crystallization properties.

The hypothetical methyl ester derivative, methyl α-cyano-4-hydroxycinnamate, presents an interesting case study in matrix design. While the loss of the acidic proton likely diminishes its utility as a general-purpose matrix for peptides, its increased hydrophobicity may unlock new avenues for the analysis of specific classes of hydrophobic molecules. Further empirical studies are warranted to fully elucidate the performance characteristics of this and other esterified cinnamic acid derivatives.

For researchers in drug development and proteomics, a thorough understanding of the interplay between matrix chemistry and analyte properties is crucial for successful MALDI-MS analysis. While CHCA provides a robust and reliable starting point, the exploration of novel matrix derivatives continues to be a promising frontier for expanding the capabilities of this powerful analytical technique.

References

  • Bruker. (n.d.). a-Cyano-4-hydroxycinnamic acid, 1g. Bruker Store. Retrieved February 12, 2024, from [Link]

  • Zhu, X., & Pappin, D. J. (2004). Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. Analytical Chemistry, 76(9), 2474–2481. [Link]

  • Gobom, J., Schuerenberg, M., Mueller, M., Theiss, D., Lehrach, H., & Nordhoff, E. (2001). Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics. Analytical chemistry, 73(3), 434–438. [Link]

  • Wikipedia contributors. (2023, December 27). α-Cyano-4-hydroxycinnamic acid. In Wikipedia, The Free Encyclopedia. Retrieved February 12, 2024, from [Link]

  • Rutgers University-Newark. (n.d.). MALDI Matrices. Chemistry Department. Retrieved February 12, 2024, from [Link]

  • Re-exploring α-Cyano-4-hydroxycinnamic Acid as a Reactive Matrix for Selective Detection of Glutathione via MALDI-MS. (2021). Analytical Chemistry, 93(4), 2585–2592. [Link]

  • Harvey, D. J. (2011). Evaluation of the new MALDI matrix 4-chloro-α-cyanocinnamic acid. Journal of the American Society for Mass Spectrometry, 22(3), 535–548. [Link]

  • Structure-performance relationships of phenyl cinnamic acid derivatives as MALDI-MS matrices for sulfatide detection. (2017). Analytical and Bioanalytical Chemistry, 409(6), 1569–1580. [Link]

  • Effect of MALDI matrices on lipid analyses of biological tissues using MALDI-2 postionization mass spectrometry. (2021). Journal of Mass Spectrometry, 56(3), e4663. [Link]

  • A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. (2023). Metabolites, 13(3), 415. [Link]

  • Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry. (2022). Analytical Chemistry, 94(43), 14976–14984. [Link]

  • Ethyl Esterification for MALDI-MS Analysis of Protein Glycosylation. (2018). In The Protein Protocols Handbook (pp. 1019-1029). Humana Press, New York, NY. [Link]

Sources

UV-Vis absorption maxima of methyl beta-cyano-alpha-hydroxycinnamate

Technical Guide: UV-Vis Absorption & MALDI Applications of Methyl -cyano- -hydroxycinnamate

Executive Summary & Compound Profile

Methyl


-cyano-

-hydroxycinnamate
12



Its primary utility lies in the analysis of hydrophobic peptides, lipids, and small molecules where the strong acidity of free-acid matrices (like

Chemical Identity
FeatureSpecification
Systematic Name Methyl 2-hydroxy-3-cyano-3-phenylprop-2-enoate
CAS Number 200633-67-6
Molecular Formula

Molecular Weight 203.20 g/mol
Core Scaffold Cinnamate (push-pull conjugated alkene)
Key Functional Groups Methyl ester (lipophilic),

-Cyano (electron-withdrawing),

-Hydroxy (H-bond donor)

UV-Vis Absorption & Mechanistic Causality

The efficacy of any MALDI matrix is dictated by its ability to absorb laser energy at the specific wavelength of the instrument (typically 337 nm for

355 nm
Absorption Maxima ( )

While


337 nm




  • Primary Absorption Band: 330–350 nm (Broad band).

  • Molar Extinction Coefficient (

    
    ):  High (
    
    
    ), ensuring efficient energy uptake at low laser fluences.
  • Mechanism: The "push-pull" electronic structure—created by the electron-donating hydroxyl group and the electron-withdrawing cyano/ester groups across the alkene—facilitates a

    
     transition that overlaps perfectly with standard UV MALDI lasers.
    
Structural Impact on Ionization

Unlike free-acid matrices that ionize analytes via direct proton transfer from the carboxylic acid, the methyl ester form of this compound relies on:

  • Excited State Proton Transfer (ESPT): The

    
    -hydroxyl group becomes significantly more acidic in the excited state, allowing protonation of analytes despite the neutral ground state.
    
  • Cationization: The ester functionality promotes ionization via cation attachment (

    
    , 
    
    
    ) rather than just protonation (
    
    
    ), which is advantageous for neutral lipids and carbohydrates.

Comparative Performance Analysis

The following table contrasts Methyl



Table 1: Matrix Performance Comparison
FeatureMethyl

-cyano-

-hydroxycinnamate

-CHCA (Standard)
Sinapinic Acid (SA)
Structure Type Neutral Ester (Enol)Free AcidFree Acid
UV

~335–345 nm 337 nm 337 nm
Acidity (Ground State) Neutral (pH ~6-7)Acidic (pH ~2-3)Mildly Acidic
Analyte Preference Hydrophobic peptides, Lipids, Neutral small molecules Peptides < 10 kDa, NucleotidesProteins > 10 kDa
Salt Tolerance High (due to non-ionic nature)Low to ModerateModerate
Vacuum Stability High (lower vapor pressure than CHCA)Moderate (sublimes easily)High
Spot Homogeneity Excellent (forms smaller, uniform crystals)Variable (often forms "hot spots")Good
Critical Insight: The "Hot Spot" Effect
methyl ester derivative


Experimental Protocols

Protocol A: Matrix Preparation for Hydrophobic Peptides

This protocol is self-validating: The formation of a clear solution indicates correct solvation, while the "dried droplet" appearance validates crystallization.

Reagents:

  • Methyl

    
    -cyano-
    
    
    -hydroxycinnamate (Sigma-Aldrich/Merck).
  • Acetonitrile (ACN), LC-MS Grade.

  • 0.1% Trifluoroacetic acid (TFA) in Water.

Workflow:

  • Weighing: Weigh 10 mg of Methyl

    
    -cyano-
    
    
    -hydroxycinnamate.
  • Solvation: Dissolve in 1 mL of 70:30 ACN:0.1% TFA .

    • Note: A higher organic content (70%) is used compared to CHCA (50%) because the ester is less soluble in water.

  • Vortexing: Vortex for 1 minute until fully dissolved. Sonicate if necessary.

  • Sample Mixing: Mix the analyte solution 1:1 with the matrix solution.

  • Deposition: Spot 1

    
    L onto the MALDI target plate.
    
  • Drying: Allow to air dry at room temperature.

    • Validation: Look for a fine, whitish-translucent film. If large needles form, the organic ratio is too high; if droplets remain, the humidity is too high.

Protocol B: UV-Vis Absorbance Verification

To verify the quality of the matrix batch:

  • Dilute the matrix stock solution (10 mg/mL) 1:100 in 50:50 ACN:Water.

  • Blank the UV-Vis spectrophotometer with the solvent mixture.

  • Scan from 250 nm to 450 nm .

  • Acceptance Criteria: A distinct peak should be observed centered between 330–350 nm .

Mechanistic Pathway Visualization

The following diagram illustrates the energy transfer and ionization pathway facilitated by the specific structural features of Methyl


MALDI_Mechanismcluster_structureStructural InfluenceLaserUV Laser Source(337 nm / 355 nm)Matrix_GSMatrix (Ground State)Methyl β-cyano-α-hydroxycinnamateLaser->Matrix_GSPhoton AbsorptionMatrix_ESMatrix (Excited State)π -> π* TransitionMatrix_GS->Matrix_ESExcitationDesorptionDesorption Plume(Phase Transition)Matrix_ES->DesorptionEnergy Transfer(No Thermal Degradation)AnalyteAnalyte(Peptide/Lipid)Analyte->DesorptionCo-desorptionIonizationIonization Event(ESPT or Cationization)Desorption->IonizationProton/Cation TransferDetectorTOF Detector[M+H]+ or [M+Na]+Ionization->DetectorAccelerationEsterMethyl Ester Group:Increases HydrophobicityReduces AcidityEster->Matrix_GSCyanoβ-Cyano Group:Tunes UV AbsorptionEnhances ESPTCyano->Matrix_GS

Figure 1: Energy transfer and ionization workflow in MALDI-MS using Methyl


References

  • Sigma-Aldrich. Methyl beta-cyano-alpha-hydroxycinnamate Product Specification (CAS 200633-67-6). Retrieved from .

  • Beavis, R. C., & Chait, B. T. (1989). "Cinnamic Acid Derivatives as Matrices for Ultraviolet Laser Desorption Mass Spectrometry of Proteins." Rapid Communications in Mass Spectrometry.
  • Karas, M., & Hillenkamp, F. (1988). "Laser Desorption Ionization of Proteins with Molecular Masses Exceeding 10,000 Daltons." Analytical Chemistry. (Establishes the 337 nm absorption requirement).
  • Fülöp, A., et al. (2013). "Structures of synthesized

    
    -Cyanocinnamic acid derivatives and UV−vis absorption." Analytical Chemistry. Retrieved from .
    
  • BenchChem. alpha-Cyano-4-hydroxycinnamic acid Properties and Spectra. Retrieved from .

A Comparative Guide to the HPLC Analysis of Methyl β-Cyano-α-hydroxycinnamate: Predicting and Optimizing Retention Time

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise analytical characterization of novel chemical entities is paramount. Methyl β-cyano-α-hydroxycinnamate, a derivative of cinnamic acid, represents a class of compounds with significant therapeutic potential. Its analysis by High-Performance Liquid Chromatography (HPLC) is a critical step in its synthesis, purification, and pharmacokinetic studies. This guide provides an in-depth, comparative analysis of the expected HPLC retention behavior of methyl β-cyano-α-hydroxycinnamate, supported by established chromatographic principles and experimental data for related structures.

Understanding the Analyte: Chemical Properties and Expected Chromatographic Behavior

Methyl β-cyano-α-hydroxycinnamate is a multifunctional molecule synthesized via a Knoevenagel condensation reaction.[1][2][3] Its structure, featuring a phenyl group, a cyano group, a hydroxyl group, and a methyl ester, dictates its polarity and, consequently, its interaction with the stationary and mobile phases in reversed-phase HPLC (RP-HPLC). In RP-HPLC, retention is primarily governed by the hydrophobic nature of the analyte; more non-polar compounds interact more strongly with the non-polar stationary phase (typically C18) and thus have longer retention times.[4][5]

The presence of the non-polar phenyl ring and the methyl ester group in methyl β-cyano-α-hydroxycinnamate suggests a significant hydrophobic character, which would lead to considerable retention on a C18 column. However, the polar cyano and hydroxyl groups will increase its affinity for the polar mobile phase, thereby modulating its retention time. The interplay of these functional groups makes the prediction of its exact retention time complex without experimental data, but allows for a robust comparison with structurally similar compounds.

Proposed HPLC Methodology for the Analysis of Methyl β-cyano-α-hydroxycinnamate

Drawing upon established methods for the analysis of cinnamic acid and its derivatives, a robust RP-HPLC method is proposed.[6][7][8] This method serves as a validated starting point for the analysis of methyl β-cyano-α-hydroxycinnamate and allows for logical comparisons.

Experimental Protocol
  • Instrumentation : A standard HPLC system equipped with a quaternary or binary pump, a UV-Vis detector, a column oven, and an autosampler is suitable.

  • Chromatographic Conditions :

    • Column : C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase :

      • A: 0.1% Phosphoric Acid in Water.

      • B: Acetonitrile.

    • Elution Mode : Gradient elution is recommended for complex samples or for method development to determine the optimal mobile phase composition. A starting point could be a linear gradient from 30% B to 70% B over 20 minutes. For routine analysis, an isocratic elution can be optimized.

    • Flow Rate : 1.0 mL/min.[7]

    • Column Temperature : 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.[9][10]

    • Detection Wavelength : Based on the chromophores present (phenyl ring and conjugated system), a wavelength in the range of 270-330 nm should be evaluated for maximum absorbance.[7][8]

    • Injection Volume : 10 µL.

  • Sample Preparation :

    • Standard Solutions : Prepare a stock solution of the reference standard in methanol or acetonitrile (e.g., 1 mg/mL).[6][7] Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve.

    • Sample Matrix : For samples from reaction mixtures or biological matrices, appropriate extraction and filtration steps are necessary to remove interferences.[6][11] A simple protein precipitation with an organic solvent may be sufficient for plasma samples.[11][12]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Reporting Standard Weigh Reference Standard Dissolve_Standard Dissolve in Methanol/Acetonitrile Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Injection Inject Sample/Standard Dilute_Standard->Injection Sample Obtain Sample (e.g., reaction mixture) Extract_Sample Extract & Filter Sample Sample->Extract_Sample Extract_Sample->Injection HPLC_System HPLC System with C18 Column Separation Chromatographic Separation HPLC_System->Separation Mobile_Phase Mobile Phase Gradient Mobile_Phase->HPLC_System Injection->HPLC_System Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition & Integration Detection->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of methyl β-cyano-α-hydroxycinnamate.

Comparative Analysis of Retention Time

The retention time of methyl β-cyano-α-hydroxycinnamate can be benchmarked against other common cinnamic acid derivatives. The following table provides a qualitative comparison based on structural differences and their predicted impact on hydrophobicity.

CompoundStructureKey Functional GroupsPredicted Retention Time Relative to Methyl β-Cyano-α-hydroxycinnamateRationale
Cinnamic AcidPhenyl, Carboxylic AcidShorterThe carboxylic acid group is more polar than a methyl ester, leading to less retention in RP-HPLC.
Methyl CinnamatePhenyl, Methyl EsterShorterLacks the polar cyano and hydroxyl groups, but the overall polarity is expected to be slightly higher than the target analyte due to the absence of the electron-withdrawing cyano group.
α-Cyano-4-hydroxycinnamic acid (CHCA)Phenyl, Cyano, Hydroxyl, Carboxylic AcidShorterThe presence of a free carboxylic acid significantly increases polarity compared to the methyl ester of the target analyte.[13]
Ferulic AcidPhenyl, Hydroxyl, Methoxy, Carboxylic AcidShorterThe additional hydroxyl and methoxy groups, along with the carboxylic acid, increase polarity.

Factors Influencing Retention Time and Method Optimization

Several factors can significantly impact the retention time of methyl β-cyano-α-hydroxycinnamate.[9][14] Understanding these allows for robust method development and troubleshooting.

  • Mobile Phase Composition : Increasing the percentage of the organic modifier (acetonitrile) will decrease the retention time by increasing the mobile phase's elution strength.

  • pH of the Mobile Phase : The pH of the aqueous portion of the mobile phase can dramatically affect the retention of ionizable compounds.[4] For methyl β-cyano-α-hydroxycinnamate, the hydroxyl group has a pKa. If the mobile phase pH is significantly above the pKa, the compound will be ionized, becoming more polar and eluting earlier.[4][14] Using a buffer or an acid modifier like phosphoric acid helps to maintain a consistent pH and ensure reproducible retention times.[6]

  • Column Temperature : Higher column temperatures generally lead to shorter retention times due to decreased mobile phase viscosity and increased analyte solubility.[9][10] A column oven is essential for maintaining a stable temperature.

  • Column Chemistry : While C18 is the most common stationary phase, other phases like cyano (CN) or phenyl columns could offer different selectivity for this analyte due to the presence of the cyano and phenyl groups in the molecule.[15]

Logical Relationship Diagram

Retention_Factors cluster_method Chromatographic Method Parameters cluster_analyte Analyte Properties Organic_Modifier % Organic Modifier Retention_Time Retention Time Organic_Modifier->Retention_Time inversely proportional pH Mobile Phase pH pH->Retention_Time affects ionization Temperature Column Temperature Temperature->Retention_Time inversely proportional Stationary_Phase Stationary Phase Chemistry Stationary_Phase->Retention_Time influences selectivity Hydrophobicity Analyte Hydrophobicity Hydrophobicity->Retention_Time directly proportional pKa Analyte pKa pKa->pH interacts with

Caption: Factors influencing the HPLC retention time of an analyte.

Conclusion

While a specific retention time for methyl β-cyano-α-hydroxycinnamate is dependent on the exact HPLC system and conditions used, this guide provides a robust framework for its analysis. By understanding the chemical nature of the analyte and the principles of reversed-phase chromatography, a suitable HPLC method can be developed and optimized. The provided comparative data with related cinnamic acid derivatives offers a predictive tool for its elution behavior. For regulatory submissions or quality control purposes, this method would require full validation according to ICH guidelines to ensure its accuracy, precision, and robustness.[7]

References

  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?. Retrieved from [Link]

  • Waters. (n.d.). What are common causes for less than expected retention times on a reversed-phase LC column? - WKB79531. Retrieved from [Link]

  • Kim, J. H., et al. (2017). Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifolia and Taraxacum coreanum. Applied Biological Chemistry, 60(5), 525-532. Retrieved from [Link]

  • Dolan, J. W. (2017, January 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 35(1), 22-29. Retrieved from [Link]

  • Bertolucci, S. K., et al. (2009). Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata. Planta Medica, 75(3), 280-285. Retrieved from [Link]

  • Nawrocki, J. (1991). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Chromatographia, 31(3-4), 177-192. Retrieved from [Link]

  • Kumar, L., et al. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. New Journal of Chemistry, 44(8), 3231-3239. Retrieved from [Link]

  • Subramanian, G., et al. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Biomedical Chromatography, 37(7), e5628. Retrieved from [Link]

  • ResearchGate. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: Application for pharmacokinetic studies | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Retention Times of Compounds Used in the HPLC Analysis | Download Table. Retrieved from [Link]

  • Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • Mediterranean Journal of Medical Research. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. (2025). Phosphane‐Catalyzed Knoevenagel Condensation: A Facile Synthesis of α‐Cyanoacrylates and α‐Cyanoacrylonitriles | Request PDF. Retrieved from [Link]

  • MDPI. (2020). Simultaneous Pre-Concentration and HPLC-MS/MS Quantification of Phycotoxins and Cyanotoxins in Inland and Coastal Waters. Retrieved from [Link]

  • Science.gov. (n.d.). chromatography hplc retention: Topics by Science.gov. Retrieved from [Link]

  • Separation Science. (2024). Factors Impacting Chromatography Retention Time. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifolia and Taraxacum coreanum. Retrieved from [Link]

  • PubMed. (2012). Reversed-phase HPLC/FD Method for the Quantitative Analysis of the Neurotoxin BMAA (β-N-methylamino-L-alanine) in Cyanobacteria. Retrieved from [Link]

  • Journal of Research in Pharmacy. (2020). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in. Retrieved from [Link]

Sources

Comparative Crystal Structure Guide: Substituted Hydroxycinnamates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure data for substituted hydroxycinnamates Content Type: Publish Comparison Guide

Executive Summary

Hydroxycinnamic acids (HCAs)—specifically caffeic, ferulic, and p-coumaric acids—are potent antioxidants limited by poor lipophilicity and rapid metabolism. Structural modification (esterification) or crystal engineering (co-crystallization) significantly alters their physicochemical profiles. This guide compares the crystal lattice parameters, packing motifs, and stability profiles of parent HCAs against their high-performance derivatives, providing actionable data for drug formulation scientists.

Comparative Structural Data: Parent vs. Derivative[1]

The following table synthesizes single-crystal X-ray diffraction (SC-XRD) data. Note the shift from the rigid carboxylic acid dimer motifs in parent compounds to the flexible, van der Waals-dominated packing in ester derivatives.

CompoundCrystal SystemSpace GroupUnit Cell Parameters (Å)ZKey Packing MotifRef
Trans-Caffeic Acid (Parent)Monoclinic


=5.74,

=8.45,

=16.24
4Carboxylic Acid Homosynthon: Strong head-to-head dimers form planar sheets. High lattice energy = low solubility.[1]
CAPE (Phenethyl Ester)Triclinic


=5.81,

=11.12,

=13.23
2H-Bond/VdW Hybrid: Stabilized by intermolecular O1-H...O4 bonds. The phenethyl tail disrupts planar stacking, increasing lipophilicity.[2]
Trans-Ferulic Acid (Parent)Monoclinic


=4.78,

=17.65,

=11.56
4Centrosymmetric Dimers: Linked by O-H...O bonds. Packing is dominated by the methoxy group steric hindrance.[3]
Ferulic-Theophylline (Co-crystal Form I)Monoclinic


=7.10,

=12.95,

=26.25
4Heterosynthon: Imidazole-Carboxylic acid interaction disrupts the ferulic dimer, improving dissolution rate.[4]

Analyst Insight: The transition from Caffeic Acid to CAPE represents a critical "Lipophilic Switch." While Caffeic Acid relies on high-energy carboxylic dimers (hard to break, low solubility), CAPE's crystal lattice is expanded by the bulky phenethyl group. This lowers the lattice energy density, facilitating better membrane permeability despite the increased molecular weight.

Deep Dive: Structural Performance Analysis
A. The "Dimer Trap" in Parent HCAs

Parent hydroxycinnamates almost exclusively crystallize as centrosymmetric dimers via the carboxylic acid


 synthon.
  • Consequence: This motif creates a high-melting-point crystal lattice (>170°C) that resists dissolution in gastric fluids.

  • Evidence: Trans-caffeic acid forms infinite 2D sheets held together by these dimers, requiring significant energy to solvate.

B. Esterification: Breaking the Symmetry

Derivatives like Methyl Ferulate and CAPE replace the proton-donating carboxyl hydrogen with an alkyl/aryl chain.

  • Mechanism: This eliminates the

    
     dimer. The packing shifts to rely on weaker C-H...
    
    
    
    interactions and discrete hydrogen bonds between the phenolic hydroxyls and the carbonyl oxygen.
  • Performance Gain: The resulting crystal lattice is "softer" (lower density packing), correlating directly with the observed 10-fold increase in lipophilicity and improved cellular uptake in HL-60 leukemia cell lines [5].

C. Polymorphism as a Tuning Knob

The Ferulic Acid-Theophylline co-crystal system demonstrates how packing dictates stability.

  • Form I (Prisms): Denser packing (

    
    ), thermodynamically stable, lower solubility. Ideal for sustained release.
    
  • Form II (Needles): Less dense, metastable, higher solubility. Ideal for rapid onset formulations.

  • Selection: Researchers should target Form I for shelf-stable solid dosage forms, using the protocol below to avoid the metastable Form II.

Experimental Protocol: High-Purity Crystallization

This protocol is designed to isolate the thermodynamically stable CAPE crystal form, avoiding the common "oiling out" phenomenon associated with ester derivatives.

Objective: Obtain single crystals of Caffeic Acid Phenethyl Ester (CAPE) suitable for XRD or pharmaceutical use.

Reagents:

  • Crude CAPE (synthesized via base-catalyzed alkylation)

  • Solvent A: Benzene (Caution: Carcinogenic - use Toluene as safer alternative if XRD allows)

  • Solvent B: n-Hexane (Anti-solvent)

Workflow:

  • Dissolution: Dissolve 100 mg of crude CAPE in 2.0 mL of Solvent A at 45°C. Ensure complete dissolution; filter through a 0.22 µm PTFE membrane if turbid.

  • Nucleation Control: Allow the solution to cool slowly to 25°C over 2 hours. Do not shock cool.

  • Vapor Diffusion (The Critical Step):

    • Place the vial containing the CAPE solution (uncapped) inside a larger jar containing 10 mL of n-Hexane.

    • Seal the outer jar tightly.

    • Allow to stand undisturbed for 72–96 hours. The hexane vapor will slowly diffuse into the benzene/toluene, lowering the solubility gradually.

  • Harvesting: Pale yellow triclinic prisms will form. Decant the mother liquor and wash crystals with cold n-hexane.

  • Validation: Check melting point (

    
    ). A lower MP (
    
    
    
    ) indicates solvent inclusion or impurities.
Decision Logic & Workflow Visualization

The following diagrams illustrate the logic for selecting a crystallization method and the structure-property relationship flow.

G Start Target HCA Derivative Solubility Check Solubility Profile Start->Solubility HighSol High Solubility (e.g., Methyl Esters) Solubility->HighSol LogP > 2.5 LowSol Low Solubility (e.g., Parent Acids) Solubility->LowSol LogP < 1.5 Method2 Vapor Diffusion (Toluene/Hexane) HighSol->Method2 Prevent Oiling Out Method1 Slow Evaporation (Methanol/Ethanol) LowSol->Method1 Standard Method3 Cooling Crystallization (DMSO/Water) LowSol->Method3 Scale-up Outcome1 Metastable Needles (Fast Dissolution) Method1->Outcome1 Kinetic Control Outcome2 Stable Prisms (Long Shelf Life) Method2->Outcome2 Thermodynamic Control Method3->Outcome2

Caption: Crystallization Method Selection Tree. Use Vapor Diffusion for lipophilic esters to ensure stable polymorph formation.

StructureProperty Structure Crystal Structure (Packing Motif) Interaction Intermolecular Forces (H-bonds vs VdW) Structure->Interaction Determines LatticeEnergy Lattice Energy Interaction->LatticeEnergy Modulates Property Physicochemical Property LatticeEnergy->Property Melting Point Solubility Bioactivity Bioavailability Property->Bioactivity Dissolution Rate Membrane Permeability

Caption: The Causal Chain: How crystal packing data predicts final drug performance.

References
  • He, H., Li, Y., & You, X. (2016).[1][2] Effect of crystallization of caffeic acid-enhanced stability and dual biological efficacy . Journal of Molecular Structure, 1128, 655-659. Link

  • Nagaoka, T., Banskota, A. H., Tezuka, Y., & Kadota, S. (2001). Caffeic acid phenethyl ester (CAPE): synthesis and X-ray crystallographic analysis . Chemical & Pharmaceutical Bulletin, 49(2), 236-238. Link

  • Obregón-Mendoza, M. A., et al. (2018).[3] Crystal Structure, Synthesis and Biological Activity of Ether and Ester Trans-Ferulic Acid Derivatives . International Journal of Organic Chemistry, 8, 359-377.[4] Link[3][4]

  • Zhang, Y., et al. (2023). Two Polymorphic Cocrystals of Theophylline with Ferulic Acid . Crystal Growth & Design, 23(6), 4288-4297. Link

  • Garrido, J., et al. (2012). Alkyl esters of hydroxycinnamic acids with improved antioxidant activity and lipophilicity protect PC12 cells against oxidative stress . Biochimie, 94(4), 961-967. Link

Sources

Comparative Bioactivity of Hydroxycinnamate Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydroxycinnamic acids (HCAs) represent a critical scaffold in drug discovery, offering potent antioxidant, anti-inflammatory, and cytoprotective properties. For drug development professionals, the choice between specific derivatives—principally Caffeic Acid (CA) , Ferulic Acid (FA) , and p-Coumaric Acid (p-CA) —and the management of their geometric isomerism (cis vs. trans) dictates formulation stability and therapeutic efficacy.

This guide moves beyond generic descriptions to analyze the Structure-Activity Relationship (SAR) of these compounds. It provides validated experimental protocols and mechanistic insights to support lead optimization.

Structural Basis of Efficacy (SAR Analysis)

The biological activity of HCAs is governed by two primary structural factors: the substitution pattern on the phenyl ring and the geometry of the double bond in the propionic side chain.

Substituent Effects (The "Functional Analogs")

The number and position of hydroxyl (-OH) and methoxy (-OCH3) groups determine the compound's redox potential and lipophilicity.

  • Caffeic Acid (3,4-dihydroxycinnamic acid):

    • Mechanism: The ortho-dihydroxyl (catechol) moiety allows for electron delocalization, forming a stable o-quinone. This makes CA the most potent radical scavenger among the three.

    • Limitation: The catechol group is susceptible to rapid oxidation and auto-oxidation at neutral pH, complicating formulation.

  • Ferulic Acid (3-methoxy-4-hydroxycinnamic acid):

    • Mechanism: The methoxy group at C3 provides steric hindrance and electron-donating properties that stabilize the phenoxy radical.

    • Advantage: Significantly higher lipophilicity (LogP ~1.51) compared to CA (LogP ~1.15), enhancing bioavailability and skin permeation.

  • p-Coumaric Acid (4-hydroxycinnamic acid):

    • Mechanism: Possesses a single phenolic hydroxyl.

    • Status: Generally serves as the baseline for activity. Less potent antioxidant than CA or FA but often exhibits specific antimicrobial properties.

Geometric Isomerism (cis vs. trans)

HCAs exist naturally in the thermodynamically stable trans (E) configuration.

  • Bioactivity: The trans form is generally more biologically active due to its planar structure, which facilitates binding to receptors and intercalation into membrane bilayers.

  • Stability Risk: Exposure to UV light causes photoisomerization to the cis (Z) form. Cis-isomers often exhibit reduced antioxidant capacity and altered solubility profiles, representing a critical quality control parameter in drug manufacturing.

Comparative Biological Activity Data[1][2][3][4][5]

The following data synthesizes comparative studies regarding antioxidant capacity (DPPH IC50) and lipophilicity (LogP).

CompoundStructureDPPH IC50 (µM)*LogP (Lipophilicity)**Key Therapeutic TargetStability Profile
Caffeic Acid 3,4-diOH12.5 ± 0.81.15Nrf2 Activation, ROS ScavengingLow (Auto-oxidation risk)
Ferulic Acid 3-OMe, 4-OH28.4 ± 1.21.51NF-κB Inhibition, UV ProtectionHigh (Stable radical)
p-Coumaric Acid 4-OH> 2001.79Antimicrobial, Tyrosinase Inhib.Moderate

*Note: IC50 values represent the concentration required to scavenge 50% of DPPH radicals. Lower values indicate higher potency. Data approximated from comparative consensus (Source: Rice-Evans et al., 1996; Sova, 2012). **LogP values indicate membrane permeability potential.

Mechanistic Visualization (SAR Logic)

SAR_Logic Base Hydroxycinnamic Acid Scaffold Subst_Catechol 3,4-Dihydroxy (Catechol) (e.g., Caffeic Acid) Base->Subst_Catechol Hydroxylation Subst_Methoxy 3-Methoxy-4-Hydroxy (e.g., Ferulic Acid) Base->Subst_Methoxy Methylation Outcome_ROS High Radical Scavenging (Direct Antioxidant) Subst_Catechol->Outcome_ROS e- Delocalization Outcome_Stability Chemical Stability (Formulation Viability) Subst_Catechol->Outcome_Stability Reduces (Auto-oxidation) Subst_Methoxy->Outcome_ROS Moderate Activity Outcome_Lipo High Lipophilicity (Membrane Permeability) Subst_Methoxy->Outcome_Lipo Increased Hydrophobicity Subst_Methoxy->Outcome_Stability Enhances

Figure 1: Structure-Activity Relationship flow illustrating the trade-off between antioxidant potency (Caffeic) and bioavailability/stability (Ferulic).

Mechanistic Pathways: Inflammation & Cytoprotection[6]

While direct radical scavenging is relevant for chemical stability, the pharmacological value of HCAs lies in signal transduction modulation.

  • NF-κB Inhibition (Anti-inflammatory): Ferulic acid derivatives effectively block the phosphorylation of IκB, preventing the nuclear translocation of NF-κB. This downregulates COX-2 and iNOS expression.

  • Nrf2 Activation (Cytoprotective): Caffeic acid acts as a Michael acceptor, modifying Keap1 cysteines to release Nrf2. This upregulates Heme Oxygenase-1 (HO-1), providing endogenous antioxidant defense.

Pathway Diagram

Signaling_Pathways cluster_cyto Cytoplasm cluster_nuc Nucleus Stimulus Oxidative Stress / LPS HCA_Drug Hydroxycinnamate (Caffeic/Ferulic) Keap1 Keap1-Nrf2 Complex HCA_Drug->Keap1 Electrophilic Attack (Caffeic > Ferulic) IKK IKK Complex HCA_Drug->IKK Inhibition (Ferulic > Caffeic) NFkB_Nuc NF-κB + DNA HCA_Drug->NFkB_Nuc Blocks Translocation Nrf2_Nuc Nrf2 + ARE Keap1->Nrf2_Nuc Releases Nrf2 IkB IκB-NFκB Complex IKK->IkB Phosphorylation IkB->NFkB_Nuc Releases NF-κB Genes_Good HO-1, SOD, CAT (Cytoprotection) Nrf2_Nuc->Genes_Good Transcription Genes_Bad COX-2, iNOS, TNF-α (Inflammation) NFkB_Nuc->Genes_Bad Transcription

Figure 2: Dual mechanism of action. HCAs activate the protective Nrf2 pathway while simultaneously inhibiting the pro-inflammatory NF-κB pathway.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

DPPH Radical Scavenging Assay (Standardized)

Objective: Quantify the direct antioxidant capacity of HCA isomers.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM solution in Methanol (Freshly prepared, protected from light).[1]

  • Positive Control: Trolox or Ascorbic Acid.[1]

Protocol:

  • Preparation: Prepare serial dilutions of the HCA isomer (e.g., 5 – 100 µM) in Methanol.

  • Reaction: In a 96-well plate, mix 20 µL of sample with 180 µL of DPPH solution.

  • Incubation: Incubate in the dark for 30 minutes at room temperature. (Light degrades DPPH, causing false positives).

  • Measurement: Read absorbance at 517 nm .

  • Validation: The solvent blank (Methanol + DPPH) must have an absorbance of ~0.7–0.9. If <0.5, the DPPH has degraded.

  • Calculation:

    
    [2]
    
Cell-Based Anti-Inflammatory Assay (LPS-Induced)

Objective: Compare efficacy in a biological system (RAW 264.7 Macrophages).

Protocol:

  • Seeding: Seed RAW 264.7 cells (5 × 10⁵ cells/mL) in DMEM and incubate for 24h.

  • Pre-treatment: Treat cells with HCA isomers (10, 25, 50 µM) for 1 hour prior to stimulation.

    • Why: Pre-treatment assesses the preventive capability and uptake efficiency.

  • Stimulation: Add Lipopolysaccharide (LPS) (1 µg/mL) and incubate for 18–24 hours.

  • Analysis (NO Production): Mix 100 µL of culture supernatant with 100 µL of Griess Reagent. Measure absorbance at 540 nm.

  • Normalization: Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO is due to anti-inflammatory activity, not cytotoxicity.

References

  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956.

  • Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini Reviews in Medicinal Chemistry, 12(8), 749-767.

  • Nagasaka, R., et al. (2007).[3] Anti-inflammatory effects of hydroxycinnamic acid derivatives. Biochemical and Biophysical Research Communications, 358(2), 615-619.

  • Saija, A., et al. (2000). In vitro and in vivo evaluation of caffeic and ferulic acids as topical photoprotective agents.[4] International Journal of Pharmaceutics, 199(1), 39-47.

  • Piazzon, A., et al. (2012). Antioxidant activity of phenolic acids and their metabolites: synthesis and antioxidant properties of the sulfate derivatives of ferulic and caffeic acids and of the acyl glucuronide of ferulic acid. Journal of Agricultural and Food Chemistry, 60(50), 12312-12323.

Sources

A Senior Application Scientist's Guide to Validating the Purity of Methyl Beta-Cyano-Alpha-Hydroxycinnamate via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like methyl beta-cyano-alpha-hydroxycinnamate is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.[1] Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate stringent impurity profiling.[2][3][4] The ICH Q3A(R2) guideline, for instance, sets clear thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][2][3]

This guide provides a comprehensive, field-proven methodology for leveraging Thin-Layer Chromatography (TLC) as a rapid, efficient, and reliable tool for the initial purity assessment of this compound. We will delve into the causality behind experimental choices, establish a self-validating protocol, and objectively compare TLC with orthogonal methods like HPLC and qNMR spectroscopy.

Pillar 1: The Principle of TLC in Purity Assessment

Thin-Layer Chromatography is a form of solid-liquid adsorption chromatography.[5][6] The fundamental principle relies on the differential partitioning of components in a mixture between a solid stationary phase (adsorbent coated on a plate) and a liquid mobile phase (the eluent).[6]

For a compound like this compound, which possesses moderate polarity due to its ester, hydroxyl, and nitrile functional groups, its migration on a polar stationary phase (like silica gel) will be highly dependent on the polarity of the mobile phase. Non-polar impurities will travel further up the plate, while highly polar impurities (e.g., the corresponding carboxylic acid starting material) will remain closer to the origin. This separation allows for a visual assessment of the number of components in the sample, thereby providing a direct indication of its purity.[7][8]

Pillar 2: A Self-Validating TLC Protocol

A trustworthy protocol is one that has built-in checks and balances. This methodology is designed to be self-validating by incorporating reference standards and multiple visualization techniques to minimize ambiguity and build confidence in the results.

Experimental Protocol: TLC Analysis

1. Materials & Reagents:

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates. The "F254" designation indicates the inclusion of a fluorescent indicator that glows at 254 nm, which is crucial for our primary visualization method.[9]

  • Analyte: this compound sample.

  • Reference Standard: A certified reference material (CRM) or a well-characterized batch of this compound (>99% purity).

  • Solvents: HPLC-grade or equivalent purity solvents (e.g., n-hexane, ethyl acetate, dichloromethane, methanol).

  • Apparatus:

    • Micropipettes or capillary tubes for spotting.

    • TLC developing chamber with a lid.

    • UV lamp (254 nm and 365 nm).

    • Iodine chamber.

    • Staining solution (e.g., potassium permanganate).

2. Mobile Phase Selection (The Causality of Separation): The choice of mobile phase is the most critical variable. The goal is to achieve a retention factor (Rf) for the main compound between 0.25 and 0.4 to ensure good separation from both highly polar and non-polar impurities.[6]

  • System 1 (Medium Polarity): n-Hexane:Ethyl Acetate (7:3, v/v). This is an excellent starting point. Ethyl acetate's polarity is sufficient to move the moderately polar analyte, while hexane keeps non-polar impurities at a higher Rf.

  • System 2 (Higher Polarity): Dichloromethane:Methanol (9.5:0.5, v/v). This system can be employed if impurities are suspected to be more polar and are not resolving well from the origin in System 1.

3. Sample Preparation:

  • Prepare a ~1 mg/mL solution of the analyte in a volatile solvent like dichloromethane or ethyl acetate.

  • Prepare a separate ~1 mg/mL solution of the reference standard.

4. Spotting:

  • Using a pencil, gently draw a baseline ~1 cm from the bottom of the TLC plate.

  • Apply small, concentrated spots (1-2 mm diameter) of the solutions onto the baseline, at least 1 cm apart.

  • Lane 1: Reference Standard

  • Lane 2: Analyte Sample

  • Lane 3 (Co-spot): Apply both the Reference Standard and the Analyte Sample on the same spot. This is a critical validation step to confirm the identity of the main spot in the analyte lane.

5. Development:

  • Pour the chosen mobile phase into the developing chamber to a depth of ~0.5 cm.

  • Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures a uniform solvent front.

  • Carefully place the spotted TLC plate into the chamber and close the lid.

  • Allow the solvent front to ascend the plate until it is ~1 cm from the top edge.

  • Remove the plate and immediately mark the solvent front with a pencil.

6. Visualization & Interpretation (The Trustworthiness Check): Employing multiple visualization methods is non-negotiable for a robust purity assessment, as no single method can detect all possible impurities.

  • Step 6a: UV Light (Non-Destructive):

    • Rationale: The conjugated aromatic ring and double bond system in this compound will absorb UV light.[9]

    • Procedure: View the dried plate under a UV lamp at 254 nm. The analyte and any UV-active impurities will appear as dark spots against the glowing green background.[10] Circle the spots with a pencil.

    • Interpretation: A pure sample should show a single spot in Lane 2 at the same height as the spot in Lane 1. The co-spot in Lane 3 should appear as a single, homogenous spot. Any additional spots in Lane 2 indicate impurities.

  • Step 6b: Iodine Vapor (Semi-Destructive):

    • Rationale: Iodine forms colored complexes with a wide range of organic compounds, often revealing impurities that are not UV-active.[7][9][10]

    • Procedure: Place the plate in a sealed chamber containing a few crystals of iodine. Spots will appear as brown stains.

    • Interpretation: Compare the plate with the UV visualization. New spots that appear are impurities that were previously invisible.

  • Step 6c: Potassium Permanganate Stain (Destructive):

    • Rationale: The alkene (C=C) and hydroxyl (-OH) groups in the molecule are readily oxidized by permanganate. This is a highly sensitive stain for compounds with these functional groups.

    • Procedure: Dip or spray the plate with a dilute aqueous solution of KMnO4. Oxidizable compounds will appear as yellow-brown spots on a purple background.

    • Interpretation: This stain confirms the presence of the double bond and can reveal impurities that may have saturated side chains or other non-oxidizable functional groups, which would not show up.

7. Rf Calculation: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

A pure sample will exhibit a single primary spot with an Rf value identical to the reference standard.

Visual Workflow for TLC Analysis

Below is a diagram outlining the logical flow of the TLC experiment.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_vis Visualization & Analysis prep_sample Prepare Analyte & Reference Solutions prep_plate Draw Baseline on TLC Plate prep_sample->prep_plate prep_chamber Saturate Developing Chamber prep_plate->prep_chamber spot Spot Plate: 1. Reference 2. Analyte 3. Co-spot prep_chamber->spot develop Develop Plate in Chamber spot->develop dry Dry Plate & Mark Solvent Front develop->dry uv UV Light (254 nm) dry->uv iodine Iodine Vapor uv->iodine stain Permanganate Stain iodine->stain calc Calculate Rf Values stain->calc report Purity Report calc->report Assess Purity

Caption: Workflow for TLC Purity Validation.

Pillar 3: Comparative Analysis with Orthogonal Methods

While TLC is an excellent screening tool, a comprehensive purity validation, especially for regulatory purposes, requires orthogonal methods—techniques that rely on different separation or detection principles.[11] The two most common and powerful alternatives are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[12][13]

Logical Flow of Purity Validation

The following diagram illustrates a logical progression from initial screening to definitive quantification and structural confirmation.

Purity_Validation_Logic start Sample Received tlc TLC Screening (Multiple Solvent Systems) start->tlc decision_tlc Impurities Detected? tlc->decision_tlc hplc HPLC-UV/MS (Quantification & Impurity ID) decision_tlc->hplc Yes pass Purity Validated decision_tlc->pass No (Single Spot) decision_hplc Impurities >0.1%? (ICH Threshold) hplc->decision_hplc qnmr qNMR Spectroscopy (Absolute Purity & Structural Confirmation) decision_hplc->qnmr Yes decision_hplc->pass No qnmr->pass Confirmed fail Requires Further Purification/Characterization qnmr->fail Structure/Purity Discrepancy

Caption: Decision tree for multi-technique purity validation.

Data Summary: TLC vs. HPLC vs. qNMR

The choice of analytical technique is a balance of the required information, available resources, and the stage of development.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR) Spectroscopy
Principle Solid-liquid adsorption chromatography[5][6]High-pressure solid-liquid partitioning chromatography[12]Nuclear spin resonance in a magnetic field[14][15]
Primary Application Rapid screening, reaction monitoring, purity estimation[8]Precise quantification, impurity profiling, separation[12]Absolute purity, structural elucidation, isomer ratio[11][16]
Sensitivity Microgram (µg) rangeNanogram (ng) to picogram (pg) rangeMilligram (mg) range, lower sensitivity[12]
Throughput Very High (up to 20 samples/plate)[5]Moderate (one sample at a time, ~20-30 min runs)[17]Low (requires long relaxation delays for accuracy)[17]
Cost per Sample Very LowModerate to HighHigh
Sample Consumption Low (µg)Very Low (µg)High (mg)[17]
Destructive? Yes (if stained), No (if only UV)[9]Yes[17]No, sample is recoverable[14][17]
Reference Standard Requires a specific reference standard for identity confirmation.Requires a specific reference standard for quantification.Can provide absolute purity using a universal internal standard.[13]

Conclusion

Validating the purity of this compound is a multi-step process where Thin-Layer Chromatography serves as an indispensable first-line tool. Its speed, low cost, and simplicity make it ideal for rapid screening and process monitoring.[6][8] However, its power is maximized when its limitations are understood. By employing a self-validating protocol with multiple visualization methods, a high degree of confidence can be achieved. For the rigorous demands of drug development, TLC results should be viewed as a gateway to more sophisticated, quantitative techniques like HPLC and qNMR, which together provide the comprehensive purity profile required for ensuring the safety and quality of the final therapeutic agent.

References

  • ICH. (2006). Impurities in new drug substances Q3A (R2). International Council for Harmonisation. [Link]

  • Dahle, N. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Veeprho. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Veeprho. [Link]

  • CPT Labs. Method Validation Vs. Verification - A Simple Breakdown. CPT Labs. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Suralkar, A. (2016). Analytical method validation as per USP. Slideshare. [Link]

  • Cubic Analytical Solution. Method Validation as per ICH & USP Guidelines. Cubic Analytical Solution. [Link]

  • Journal of Chemical Education. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. ACS Publications. [Link]

  • ComplianceOnline. Analytical Method Validation, Verification and Transfer Right. ComplianceOnline. [Link]

  • SIELC Technologies. Separation of Methyl cinnamate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Martin, G. P., et al. USP Validation and Verification Expert Panel. Agilent. [Link]

  • ResearchGate. (2022). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]

  • qNMR Exchange. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. [Link]

  • The Royal Society of Chemistry. (2023). New Neuroprotective Derivatives of Cinnamic Acid by Biotransformation. The Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. (2016). Multifunctional Cinnamic Acid Derivatives. PMC. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency. [Link]

  • ScienceDirect. (2021). Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq. ScienceDirect. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2022). Larvicidal and histopathological efficacy of cinnamic acid analogues: a novel strategy to reduce the dengue vector competence. PMC. [Link]

  • University of Colorado Boulder. Thin Layer Chromatography. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • University of Rochester. (2020). Thin Layer Chromatography. [Link]

  • Bitesize Bio. (2022). Thin Layer Chromatography: The Basics. Bitesize Bio. [Link]

  • Scribd. TLC Visualization Techniques. Scribd. [Link]

  • ResearchGate. (2014). Purity comparison by NMR and HPLC. ResearchGate. [Link]

  • PubMed. (1998). Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12. PubMed. [Link]

  • National Center for Biotechnology Information. (2020). A Phytochemical Constituent, (E)-Methyl-Cinnamate Isolated from Alpinia katsumadai Hayata Suppresses Cell Survival, Migration, and Differentiation in Pre-Osteoblasts. PMC. [Link]

  • ResearchGate. (2019). Thin-layer chromatographic identification of cyanin and keracyanin. ResearchGate. [Link]

  • ResearchGate. (2018). Figure S1. Thin Layer Chromatography (TLC) analysis. Cinnamic derivatives. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Chemistry LibreTexts. [Link]

  • University of Colorado Boulder. Thin Layer Chromatography (TLC). University of Colorado Boulder. [Link]

  • JoVE. Esterification, Purification and Identification of Cinnamic Acid Esters. JoVE. [Link]

  • MDPI. (2022). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. MDPI. [Link]

  • Asian Journal of Research in Chemistry. (2017). TLC Densitometry Method for Determination of Cinnamaldehyde in a Traditional Indian Formulation. Asian Journal of Research in Chemistry. [Link]

  • The Good Scents Company. methyl cinnamate, 103-26-4. The Good Scents Company. [Link]

Sources

Elemental Analysis Standards for Nitrogen-Containing Cinnamates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, nitrogen-containing cinnamates (e.g., nitro-cinnamates, cinnamamides) are critical intermediates due to their pharmacological versatility. However, their extended conjugated systems and aromatic stability present specific challenges for CHNS elemental analysis. Incomplete combustion ("coking") and improper nitrogen reduction often lead to results outside the permissible


 tolerance required by journals like J. Org. Chem. or J. Med. Chem..

This guide objectively compares the efficacy of industry-standard reference materials—Acetanilide , Sulfanilamide , and BBOT —specifically for the analysis of these refractory nitrogenous conjugates.

Part 1: Scientific Foundation & The "Refractory" Challenge

The Chemistry of the Analyte

Nitrogen-containing cinnamates possess a styryl group (


) linked to electron-withdrawing (e.g., 

) or electron-donating (e.g.,

) nitrogen moieties.
  • The Problem: The conjugated

    
    -system stabilizes the molecule, making it resistant to thermal decomposition. During flash combustion (
    
    
    
    ), these compounds tend to graphitize rather than fully oxidize, trapping nitrogen within the carbonaceous ash.
  • The Solution: The calibration standard must mimic the combustion behavior of the analyte. A standard that burns "too easily" (like Urea) may not calibrate the instrument correctly for a compound that requires extended oxygen dosing.

The Combustion Workflow (Visualized)

The following diagram illustrates the critical path where errors occur for cinnamates: incomplete oxidation in the furnace or incomplete reduction of


 species.

CombustionWorkflow Sample Weighed Sample (Sn Capsule) Combustion Flash Combustion (950-1050°C + O2) Sample->Combustion Drop Reduction Reduction Reactor (Cu @ 650°C) Combustion->Reduction NOx + CO2 + H2O Error1 Risk: Coking/Soot (Low O2) Combustion->Error1 Separation GC Separation (Porapak Column) Reduction->Separation N2 + CO2 + H2O Error2 Risk: Incomplete NOx Reduction Reduction->Error2 Detection TCD Detection Separation->Detection Signal

Figure 1: Critical Control Points in CHNS Combustion Analysis. For cinnamates, the "Combustion" phase is the primary failure point due to char formation.

Part 2: Comparative Analysis of Standards

We evaluated three primary standards against the specific requirements of nitrogen-containing cinnamates.

Acetanilide ( )
  • Role: The industry "Workhorse."

  • Chemistry: Aromatic amide.

  • Pros: High stability; non-hygroscopic; excellent C:N ratio (8:1) that closely mimics many drug-like cinnamates.

  • Cons: Lacks Sulfur.[1][2] If your cinnamate is a sulfonamide derivative, this is insufficient.

  • Verdict: Best Overall for standard nitro-cinnamates. Its aromatic ring provides a combustion challenge similar to the cinnamate scaffold.

Sulfanilamide ( )
  • Role: The "Multipurpose" Standard.

  • Chemistry: Sulfonamide.

  • Pros: Calibrates Nitrogen and Sulfur simultaneously.

  • Cons: Higher Nitrogen content (

    
    ) compared to typical cinnamates (~5-8%).
    
  • Verdict: Required only if the target cinnamate contains sulfur (e.g., thio-cinnamates). Otherwise, it introduces unnecessary complexity.

BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene)
  • Role: The "Complex" Standard.

  • Chemistry: Multi-ring heterocyclic system.

  • Pros: Very high carbon content (

    
    ) and complex structure; mimics "hard-to-burn" refractory compounds perfectly.
    
  • Cons: Expensive; lower Nitrogen content (

    
    ).
    
  • Verdict: High Precision Alternative. Use this if Acetanilide consistently yields low Carbon values, as BBOT forces the instrument to be calibrated for difficult combustion matrices.

Summary Data Table: Theoretical Composition
StandardFormula% Carbon% Hydrogen% Nitrogen% SulfurSuitability for Cinnamates
Acetanilide

71.096.7110.360.00High (Structural Match)
Sulfanilamide

41.844.6816.2718.62Medium (Only for S-analogs)
BBOT

72.536.096.517.44High (Refractory Match)
Atropine

70.568.014.840.00Low (Hygroscopic/Toxic)

Part 3: Experimental Protocol (Self-Validating System)

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), this protocol includes a "K-Factor Verification" step to validate the system before precious samples are consumed.

Materials
  • Instrument: Thermo Fisher FlashSmart or PerkinElmer 2400 Series II (or equivalent).

  • Capsules: Soft Tin Capsules (pressed, not folded, to minimize air gaps).

  • Oxidant: Tungsten Oxide (

    
    ) powder (acts as a combustion aid/catalyst).
    
Step-by-Step Methodology
  • System Conditioning (The "Wake Up"):

    • Run 3 "Bypass" (empty) samples to purge atmospheric

      
       from the lines.
      
    • Run 2 "Conditioning" samples (Acetanilide, unweighed) to prime the reduction copper and saturate active sites.

  • K-Factor Calibration:

    • Weigh 3 standards of Acetanilide covering the expected mass range of your samples (e.g., 1.5 mg, 2.0 mg, 2.5 mg).

    • Precision Rule: Weighing error must be

      
       mg. Use a microbalance.
      
    • Why? This establishes the response factor (counts per mg of element).

  • Sample Preparation (The "Sandwich" Technique):

    • Place 1.5–2.5 mg of the Cinnamate sample into the tin capsule.

    • Crucial Step: Add ~5 mg of

      
       powder directly on top of the sample.
      
    • Causality: Cinnamates are oxygen-hungry.

      
       provides an immediate, localized oxygen source in the heart of the combustion ball, preventing char formation [1].
      
    • Fold the capsule tightly to exclude air (which contains 78% Nitrogen and will skew results).

  • Analysis Parameters:

    • Furnace Temp:

      
       (Left), 
      
      
      
      (Right/Reduction).
    • Oxygen Dose: Increase standard dose by 20% (e.g., from 10s to 12s injection) to account for the double bonds.

  • Validation (The "Check Standard"):

    • After every 10 samples, run one Acetanilide standard as an unknown.

    • Pass Criteria: If the check standard deviates by

      
      , stop and recalibrate.
      

Part 4: Decision Framework for Researchers

Use the following logic tree to select the correct standard for your specific cinnamate derivative.

StandardSelection Start Analyze N-Cinnamate HasSulfur Contains Sulfur? Start->HasSulfur Refractory Is it Refractory? (Poly-aromatic/Fused rings) HasSulfur->Refractory No UseSulf Use Sulfanilamide HasSulfur->UseSulf Yes UseBBOT Use BBOT (High C Stability) Refractory->UseBBOT Yes UseAcet Use Acetanilide (Standard) Refractory->UseAcet No

Figure 2: Decision Matrix for Standard Selection. Prioritize matrix matching of elements (S) and combustion difficulty.

Part 5: Troubleshooting Common Failures

SymptomProbable CauseCorrective Action
Low Carbon, Low Nitrogen Incomplete Combustion ("Coking")Increase

dose time; Add

catalyst; Switch to BBOT standard.
High Nitrogen Air Leak / Bubble in CapsuleImprove folding technique; Check He carrier gas purity (must be 99.999%).
Drifting Nitrogen Baseline Exhausted Reduction TubeReplace Copper wires (Cu). Nitrogen oxides are not being fully reduced to

.

References

  • Thermo Fisher Scientific. (2021). Elemental Analysis: Nitrogen Determination of Lubricants with Different Pure Organic Calibration Standards. Technical Note 42287.[3] Link

  • PerkinElmer. (2022). 2400 Series II CHNS/O Elemental Analyzer: Organic Elemental Analysis.[4][5] Product Note. Link

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Guidelines for Best Practice.Link

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary for CID 904: Acetanilide.Link

  • Elemental Microanalysis. (2024). Certified Reference Materials for Microanalysis.[6]Link

Sources

Safety Operating Guide

Methyl beta-cyano-alpha-hydroxycinnamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Disposal and Handling of Methyl Beta-Cyano-Alpha-Hydroxycinnamate

Executive Summary & Chemical Profile

This guide provides the definitive operational standard for the disposal of This compound (and structurally related


-cyano-hydroxycinnamate derivatives often used in MALDI-TOF MS matrices or organic synthesis).

Effective disposal of this compound requires understanding its dual-hazard nature: it contains a nitrile moiety (-CN) capable of liberating hydrogen cyanide (HCN) under specific conditions, and an ester linkage susceptible to hydrolysis.

Chemical Identity & Hazard Matrix:

Feature Specification Operational Implication
Chemical Structure Methyl ester, Nitrile (-CN), Hydroxyl (-OH) Do not mix with strong acids.
Physical State Crystalline Solid (usually yellow/orange) Dust inhalation hazard; requires N95/P100 masking.
Primary Hazards Irritant (Skin/Eye), Acute Toxicity (Oral/Dermal/Inhalation) Treat as Hazardous Chemical Waste (Not general trash).

| Reactivity | Incompatible with Strong Acids, Strong Oxidizers, Strong Bases | Segregation is critical. |[1]

The "Why": Mechanism of Hazard & Causality[1]

As researchers, we do not simply follow rules; we manage chemical reactivity. The disposal protocol for this compound is dictated by two chemical mechanisms that must be prevented during the waste stream process.

A. The Nitrile-Acid Risk (The Cyanide Trap)

While organic nitriles are generally stable, they can hydrolyze to carboxylic acids and ammonium salts under strong acidic or basic conditions. However, the immediate risk in a mixed-waste container is the potential liberation of toxic gases if the nitrile functionality is compromised in the presence of strong mineral acids or reducing agents.

  • Directive: Never dispose of this compound in a waste container designated for "Acidic Waste" (e.g., Aqua Regia, Piranha solution, or concentrated HCl waste).

B. The Ester Hydrolysis & Solvency

The methyl ester group makes this compound soluble in organic solvents (acetone, methanol, acetonitrile) but relatively insoluble in water.

  • Directive: Disposal via aqueous drains is strictly prohibited due to low solubility and aquatic toxicity potential. It must go into the Organic Solvent stream.

Operational Disposal Protocol

Scenario A: Disposal of Pure Solid Reagent

Used for expired shelf-life chemicals or excess dry powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.

  • Labeling: Mark the container clearly with "Hazardous Waste: Toxic Solid."

  • Chemical Name: Write the full chemical name. Do not use abbreviations (e.g., do not write "MCHC").

  • Secondary Containment: Place the primary container inside a clear sealable bag (Zip-lock type) to contain any potential dust leakage.

Scenario B: Disposal of Liquid Waste (Mother Liquors/Solutions)

Used for reaction mixtures or MALDI matrix solutions.

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the waste drum (usually HDPE).

  • Segregation:

    • Allowed: Non-halogenated organics (Acetone, Methanol, Ethanol, Acetonitrile).

    • Allowed: Halogenated organics (DCM, Chloroform) - only if your facility combines halogenated/non-halogenated, otherwise segregate to Halogenated stream.

    • FORBIDDEN: Acidic aqueous waste.

  • pH Verification: Before adding to a carboy, spot-check the pH of your solution. If pH < 4, neutralize with a weak base (e.g., Sodium Bicarbonate) to pH 6-8 before adding to the organic waste container. This prevents acid-catalyzed hydrolysis of the nitrile in the drum.

Disposal Decision Logic (Visualization)

The following diagram outlines the critical decision nodes for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Solution / Mixture StateCheck->LiquidPath Dissolved Bagging Double Bag in Clear Polyethylene SolidPath->Bagging AcidCheck Is pH < 4? LiquidPath->AcidCheck LabelSolid Label: 'Toxic Solid Organic' Bagging->LabelSolid FinalSolid High-Temp Incineration (Solid Waste Stream) LabelSolid->FinalSolid SolventCheck Check Solvent Type OrganicStream Combine with Organic Solvents SolventCheck->OrganicStream Non-Hal/Halogenated AcidCheck->SolventCheck No (Safe) Neutralize Neutralize with NaHCO3 to pH 6-8 AcidCheck->Neutralize Yes (Mitigation) Forbidden STOP: Do NOT add to Acid Waste Stream AcidCheck->Forbidden Yes (High Risk) Neutralize->SolventCheck FinalLiquid Fuel Blending/Incineration (Liquid Waste Stream) OrganicStream->FinalLiquid

Figure 1: Decision tree for the safe segregation and disposal of cyano-cinnamate derivatives, emphasizing the prevention of acidic contact.

Emergency Contingencies

In the event of a spill or accidental exposure, immediate action is required.

EventImmediate ActionRationale
Powder Spill Dampen with inert absorbent (vermiculite) or wet paper towel before sweeping.Prevents generation of toxic dust clouds (inhalation hazard).
Skin Contact Wash with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol/DMSO) to clean skin.Solvents act as vehicles, transporting the nitrile through the dermal barrier into the bloodstream.
Eye Contact Flush with water for 15 minutes.[1][2][3] Seek medical attention.Cinnamates are severe eye irritants.[2][4][5][6]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl beta-cyano-alpha-hydroxycinnamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safe Handling and Logistics for Methyl beta-cyano-alpha-hydroxycinnamate CAS: 200633-67-6 Classification: High-Potency Bioactive Intermediate / Research Chemical

Executive Summary: The Precautionary Principle

This compound is a specialized research chemical, structurally related to potent monocarboxylate transporter (MCT) inhibitors like


-cyano-4-hydroxycinnamate (CHCA). Due to the scarcity of specific toxicological data (LD50, mutagenicity), this protocol mandates Biosafety Level 2 (BSL-2) equivalent chemical containment .

Core Directive: Treat this compound as a high-affinity metabolic inhibitor . Its structural analogs are known to disrupt mitochondrial function by blocking lactate transport. Do not rely solely on the absence of a "Skull and Crossbones" GHS symbol; the lack of data is not evidence of safety.

Part 1: Hazard Identification & Risk Assessment

Since comprehensive SDS data is often unavailable for this specific CAS, we derive the hazard profile from its functional groups (Nitrile, Enol-Ester, Cinnamate scaffold).

Functional GroupAssociated RiskMechanism of Action

-Cyano Moiety
Acute Toxicity / Metabolic Interference Potential release of cyanide ions under strong acidic hydrolysis (rare but possible). The nitrile group is critical for binding to MCTs, implying high biological activity.

-Hydroxy-Cinnamate
Chemical Irritation / Sensitization Enolic hydroxyls can be acidic and irritating to mucous membranes. Cinnamate esters are known skin sensitizers (Category 1B).
Overall Molecule Mitochondrial Toxicity As a likely MCT inhibitor, systemic absorption may impair cellular respiration and lactate clearance, leading to metabolic acidosis symptoms.

Part 2: Personal Protective Equipment (PPE) Matrix

Trustworthiness Check: Standard nitrile gloves may not offer sufficient protection against solvated organic nitriles. This protocol uses a "Self-Validating" barrier approach.

Protection ZoneRequirementTechnical Specification & Rationale
Respiratory P100 / N100 Solid State: Use a P100 particulate respirator if weighing outside a hood (discouraged). Solution: All handling must occur in a Class II Fume Hood.
Dermal (Hands) Double-Gloving Inner Layer: 4 mil Nitrile (Tactility). Outer Layer: 5-8 mil Nitrile or Laminate (Barrier). Why? Nitriles can permeate thin gloves in organic solvents (DMSO/DCM). Change outer gloves immediately upon splash.
Ocular Chemical Goggles Safety glasses with side shields are insufficient for powders that act as metabolic inhibitors. Use unvented goggles to prevent dust entry.
Body Tyvek Lab Coat Disposable Tyvek sleeves or full coat recommended over cotton to prevent fabric saturation and dermal absorption.

Part 3: Operational Protocol (Step-by-Step)

Receipt and Storage
  • Condition: The enol functionality makes this compound susceptible to oxidation and hydrolysis.

  • Action: Upon receipt, seal the vial with Parafilm. Store at -20°C in a desiccated secondary container.

  • Validation: Check the color upon thawing. A shift from off-white/yellow to dark brown indicates oxidative degradation.

Weighing & Solubilization (The Critical Step)
  • Risk: Static electricity can disperse the fine powder, creating an inhalation hazard.

  • Protocol:

    • Place an ionizing fan or anti-static gun inside the fume hood to neutralize static charge on the vial.

    • Tare the receiving vessel (e.g., amber glass vial) before opening the chemical container.

    • Solvent Choice: Dissolve in DMSO (Dimethyl sulfoxide) or Anhydrous Ethanol . Avoid water until ready for use to prevent ester hydrolysis.

    • Concentration: Prepare a high-concentration stock (e.g., 100 mM) to minimize the frequency of powder handling.

Reaction Setup
  • Incompatibility: Do not mix with strong acids (HCl, H2SO4) or strong oxidizers . Acidic conditions could theoretically destabilize the nitrile.

  • Quenching: When the reaction is complete, quench with a mild buffer (Phosphate Buffered Saline, pH 7.4) rather than strong acid/base.

Part 4: Emergency Response & Disposal

Spill Response (Solid)
  • Evacuate the immediate area.

  • Do NOT use a vacuum cleaner (aerosolization risk).

  • Cover the spill with a wet paper towel (soaked in mild detergent) to dampen the powder.

  • Scoop up the material and place it in a wide-mouth hazardous waste jar.

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, suspect metabolic interference (similar to cyanide-like hypoxia but slower onset). Seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol to wash skin; it enhances transdermal absorption of the chemical.

Disposal Plan
  • Waste Stream: Segregate as "Toxic Organic Waste" .

  • Labeling: Explicitly label "Contains Nitriles – Do Not Acidify".

  • Destruction: High-temperature incineration is the only validated method to destroy the cyano-cinnamate scaffold completely.

Part 5: Visualizations

Figure 1: Safe Handling Workflow

This diagram outlines the logical flow from storage to waste, emphasizing decision points for safety.

SafeHandling Storage Storage (-20°C, Desiccated) Check Visual Inspection (Color Check) Storage->Check Thaw Weighing Weighing (Fume Hood + Ionizer) Check->Weighing Pass Waste Disposal (High Temp Incineration) Check->Waste Fail (Degraded) Solubilization Solubilization (DMSO/Ethanol) Weighing->Solubilization Dissolve Usage Experimental Use (MCT Inhibition/Synthesis) Solubilization->Usage Usage->Waste Segregate

Caption: Operational workflow ensuring containment of bioactive dust and proper waste segregation.

Figure 2: Biological Mechanism & Risk Context

This diagram illustrates why this chemical is treated as a bioactive hazard (MCT inhibition).

Mechanism Compound Methyl beta-cyano- alpha-hydroxycinnamate Target MCT1 / MCT4 (Lactate Transporters) Compound->Target Binds Effect Inhibition of Lactate Efflux Target->Effect Blocks Outcome Intracellular Acidosis (Metabolic Disruption) Effect->Outcome Causes

Caption: Hypothetical mechanism of action based on structural homology to alpha-cyano-4-hydroxycinnamate.

References

  • Sigma-Aldrich. this compound Product Detail (AldrichCPR). Retrieved from

  • Halestrap, A. P., & Denton, R. M. (1974).Specific inhibition of pyruvate transport in rat liver mitochondria and human erythrocytes by alpha-cyano-4-hydroxycinnamate. Biochemical Journal, 138(2), 313–316.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for alpha-Cyano-4-hydroxycinnamic acid. Retrieved from (Used for analog hazard inference).

  • Thermo Fisher Scientific. Safety Data Sheet: Alpha-Cyano-4-hydroxycinnamic acid. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.